molecular formula C8H10 B1222795 Octa-1,3,5,7-tetraene

Octa-1,3,5,7-tetraene

Cat. No.: B1222795
M. Wt: 106.16 g/mol
InChI Key: VXQUABLSXKFKLO-UHFFFAOYSA-N
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Description

Octa-1,3,5,7-tetraene, also known as this compound, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

octa-1,3,5,7-tetraene

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2

InChI Key

VXQUABLSXKFKLO-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC=C

Synonyms

1,3,5,7-octatetraene

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene, a conjugated polyene with the chemical formula C₈H₁₀, serves as a valuable model system for understanding the electronic and structural properties of larger polyene systems, which are integral to various natural products and synthetic materials. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols for its preparation via Hofmann elimination, Wittig condensation, and dehydrobromination reactions. Furthermore, this document compiles and presents the key physical, chemical, and spectroscopic properties of this compound, and explores its characteristic reactivity, with a focus on electrocyclization and cycloaddition reactions. The information is structured to be a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Synthesis of this compound

Several synthetic methodologies have been successfully employed for the preparation of this compound and its derivatives. The choice of method often depends on the desired isomeric purity and the scale of the synthesis. The most prominent methods include Hofmann elimination, Wittig condensation, and dehydrobromination induced by a non-nucleophilic base.

Hofmann Elimination

The Hofmann elimination sequence is a highly convenient and effective method for the synthesis of (E,E)- and (Z,E)-octa-1,3,5,7-tetraene.[1][2] This multi-step process involves the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt, followed by elimination upon treatment with a base.

Experimental Protocol: Synthesis of (E,E)-Octa-1,3,5,7-tetraene via Hofmann Elimination [1]

  • Step 1: Formation of the Quaternary Ammonium Salt. An appropriate amine precursor is subjected to exhaustive methylation using an excess of methyl iodide. The resulting quaternary ammonium iodide salt precipitates and is isolated. In a typical procedure, the amine is allowed to react with methyl iodide for a period of two days at room temperature.[1]

  • Step 2: Elimination Reaction. The glassy ammonium salt is dissolved in water and added to a refluxing aqueous solution of sodium hydroxide. The volatile this compound is formed and co-distills with steam.[1]

  • Step 3: Isolation and Purification. The distillate is collected, and the organic layer containing the product is separated. The aqueous layer is extracted with a low-boiling organic solvent such as pentane (B18724). The combined organic phases are washed with dilute acid (e.g., 3M HCl) and water, then dried over a suitable drying agent (e.g., MgSO₄).[1]

  • Step 4: Final Purification. After filtration, the solvent is removed under reduced pressure. The crude product can be further purified by low-temperature recrystallization from a hydrocarbon solvent like pentane to yield the final product as needles.[1]

Wittig Condensation

The Wittig reaction provides a versatile route to polyenes, including this compound, by coupling a phosphorus ylide with a suitable aldehyde or ketone.[1][2] This method is particularly useful for controlling the stereochemistry of the resulting double bonds.

Conceptual Experimental Workflow for Wittig Synthesis

A general one-pot procedure for a Wittig reaction involves the following steps:

  • Ylide Generation: A phosphonium (B103445) salt is suspended in a suitable solvent (e.g., an aqueous solution of sodium bicarbonate) and treated with a base to generate the phosphorus ylide in situ.[3]

  • Reaction with Carbonyl: The appropriate aldehyde or ketone is added to the ylide solution. The reaction mixture is stirred vigorously for a set period, typically for one hour.[3]

  • Workup and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.[3]

  • Purification: The crude product is purified, often by column chromatography, to isolate the desired alkene.[3]

DBU-Induced Dehydrobromination

The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective method for dehydrobromination of suitable precursors to yield conjugated polyenes.[1][2] This method can produce excellent yields of specific isomers.[1]

General Protocol for DBU-Induced Dehydrobromination

  • Reaction Setup: The brominated precursor is dissolved in an appropriate aprotic solvent.

  • Addition of Base: DBU is added to the solution, and the reaction is stirred, often at room temperature or with gentle heating, until the elimination is complete.

  • Workup and Purification: The reaction mixture is worked up to remove the DBU hydrobromide salt and any remaining starting material. The product is then isolated and purified, typically by chromatography or recrystallization.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature and is known to polymerize rapidly in its crystalline state.[1] Its properties are summarized in the tables below.

Table 1: Physical Properties of (E,E)-Octa-1,3,5,7-tetraene

PropertyValueReference
Molecular FormulaC₈H₁₀[4]
Molecular Weight106.16 g/mol [4]
Melting Point88-90 °C[1]
AppearanceNeedles[1]

Table 2: Spectroscopic Properties of (E,E)-Octa-1,3,5,7-tetraene

Spectroscopic TechniqueWavelength (λ_max) / Wavenumber (cm⁻¹)Molar Absorptivity (ε)SolventReference
UV-Vis303 nm53,000-[1]
289 nm54,300-[1]
276 nm37,000-[1]
264 nm19,900-[1]
252 nm (shoulder)--[1]

Solubility:

Reactivity and Reaction Mechanisms

The conjugated π-system of this compound dictates its reactivity, making it susceptible to various pericyclic reactions and polymerization.

Electrocyclization

A characteristic reaction of certain isomers of this compound is electrocyclization. For instance, (3Z,5Z)-octa-1,3,5,7-tetraene can undergo a thermally induced 8π-electron electrocyclic ring closure to form cycloocta-1,3,5-triene. This reaction proceeds in a conrotatory fashion as predicted by the Woodward-Hoffmann rules.

electrocyclization cluster_start (3Z,5Z)-Octa-1,3,5,7-tetraene cluster_product Cycloocta-1,3,5-triene start H₂C=CH-CH=CH-CH=CH-CH=CH₂ product start->product Heat (Δ) Conrotatory Ring Closure

Caption: Electrocyclization of (3Z,5Z)-octa-1,3,5,7-tetraene.

Cycloaddition Reactions

As a conjugated system, this compound can potentially act as the 4π or 8π component in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.[5][6] While specific examples with this compound as the diene are not extensively documented in introductory literature, its conjugated diene subunits suggest it could react with strong dienophiles.

diels_alder cluster_reactants Reactants cluster_product Diels-Alder Adduct diene This compound (Diene component) product Cyclohexene derivative diene->product [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product

Caption: Generalized Diels-Alder reaction of a polyene.

Polymerization

This compound is noted to polymerize rapidly, especially in the crystalline state.[1] This polymerization is likely a consequence of the close packing of the conjugated molecules in the crystal lattice, which facilitates intermolecular reactions upon thermal or photochemical initiation.

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

hofmann_workflow start Start: Amine Precursor step1 Exhaustive Methylation (excess CH₃I) start->step1 intermediate1 Quaternary Ammonium Iodide Salt step1->intermediate1 step2 Base Treatment (aq. NaOH, reflux) intermediate1->step2 intermediate2 Steam Distillation step2->intermediate2 step3 Workup: - Separation - Extraction (Pentane) - Washing (HCl, H₂O) - Drying (MgSO₄) intermediate2->step3 intermediate3 Crude Product in Solution step3->intermediate3 step4 Solvent Removal (reduced pressure) intermediate3->step4 intermediate4 Crude this compound step4->intermediate4 step5 Low-Temperature Recrystallization (from Pentane) intermediate4->step5 final_product Pure this compound step5->final_product

Caption: Experimental workflow for Hofmann elimination synthesis.

wittig_workflow start1 Start: Phosphonium Salt step1 Ylide Generation (Base, e.g., NaHCO₃) start1->step1 start2 Start: Aldehyde/Ketone step2 Wittig Reaction start2->step2 intermediate1 Phosphorus Ylide (in situ) step1->intermediate1 intermediate1->step2 intermediate2 Reaction Mixture step2->intermediate2 step3 Workup: - Quenching - Extraction - Washing & Drying intermediate2->step3 intermediate3 Crude Product step3->intermediate3 step4 Purification (e.g., Column Chromatography) intermediate3->step4 final_product Pure this compound step4->final_product

Caption: Conceptual workflow for Wittig reaction synthesis.

Conclusion

This compound is a foundational molecule in the study of conjugated systems. Its synthesis, while achievable through various established organic reactions, requires careful control to obtain specific isomers in high purity. The Hofmann elimination has proven to be a particularly effective method. The chemical properties of this compound are dominated by its extended π-system, leading to characteristic reactivity in pericyclic reactions and a propensity for polymerization. This guide provides essential data and protocols to aid researchers in the synthesis and utilization of this important polyene.

References

An In-depth Technical Guide to the Synthesis of Octa-1,3,5,7-tetraene via Wittig Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octa-1,3,5,7-tetraene utilizing the Wittig condensation reaction. It covers the underlying mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a conjugated polyene of significant interest in the study of electronic properties of linear pi-systems and as a building block in the synthesis of more complex molecules. The Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig, offers a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] While other methods, such as Hofmann elimination, may offer higher yields for the synthesis of this compound, the Wittig condensation provides a classic and versatile approach.[3][4] This guide will focus on the practical application of the Wittig reaction for this specific synthesis.

The Wittig Reaction: Mechanism and Strategy

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (also known as a phosphorane) to a carbonyl compound, typically an aldehyde or ketone. The overall transformation converts a carbonyl group into a carbon-carbon double bond.

The synthesis of this compound via the Wittig reaction can be envisioned through a convergent approach, for instance, by the reaction of crotonaldehyde (B89634) with allylidenetriphenylphosphorane. This strategy involves the formation of a four-carbon ylide and its subsequent reaction with a four-carbon aldehyde to construct the eight-carbon backbone of the target molecule.

Formation of the Phosphorus Ylide

The first step in the Wittig synthesis is the preparation of the phosphonium (B103445) ylide. This is typically achieved in a two-step process:

  • Formation of the Phosphonium Salt: A primary or secondary alkyl halide is reacted with a phosphine (B1218219), most commonly triphenylphosphine (B44618), via an SN2 reaction to form a phosphonium salt.[1]

  • Deprotonation to Form the Ylide: The phosphonium salt is then treated with a strong base to deprotonate the carbon alpha to the phosphorus atom, yielding the phosphorus ylide.[1] The choice of base is critical and depends on the acidity of the alpha-protons. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are often required.

The Olefination Step

Once the ylide is formed, it is reacted with a carbonyl compound. The mechanism of this step is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine oxide, typically triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Wittig reaction. It is important to note that yields for longer polyenes synthesized by this method can be low.[3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)
Allyl bromide120.991.398
Triphenylphosphine262.29-
n-Butyllithium (in hexanes)64.06~0.68
Crotonaldehyde70.090.853
Anhydrous Diethyl Ether74.120.713
Anhydrous Tetrahydrofuran (THF)72.110.889
Pentane (B18724)72.150.626
Magnesium Sulfate120.37-
Step-by-Step Procedure

Part A: Preparation of Allyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like anhydrous toluene.

  • Add allyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours until a white precipitate of the phosphonium salt is formed.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with a non-polar solvent like diethyl ether or pentane to remove any unreacted starting materials.

  • Dry the resulting allyltriphenylphosphonium bromide under vacuum.

Part B: In-situ Generation of Allylidenetriphenylphosphorane and Reaction with Crotonaldehyde

  • Suspend the dried allyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add a solution of freshly distilled crotonaldehyde (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Part C: Isolation and Purification of this compound

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether or pentane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product will be a mixture of this compound isomers and triphenylphosphine oxide.

  • Purification can be achieved by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane) or by low-temperature recrystallization from a hydrocarbon solvent.[4] It is important to note that polyenes like this compound can be unstable and may polymerize, especially in the crystalline state.[3][4]

Quantitative Data

Reaction StepReactant 1Reactant 2ProductReported YieldReference
Wittig CondensationAllylidenetriphenylphosphoraneCrotonaldehydeThis compoundLow[3][4]

Note: Specific yield percentages for the Wittig synthesis of this compound are not consistently high in the literature, with sources indicating that this method produces the compound in low yields.[3][4]

Visualizations

Signaling Pathway: Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphorus Ylide (Allylidenetriphenylphosphorane) oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde (Crotonaldehyde) carbonyl->oxaphosphetane alkene Alkene (this compound) oxaphosphetane->alkene Retro-[2+2] Cycloaddition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Wittig_Workflow start Start Materials: Allyl Bromide, Triphenylphosphine, Crotonaldehyde, n-BuLi step1 Step 1: Form Phosphonium Salt start->step1 step2 Step 2: Generate Ylide (in-situ) step1->step2 step3 Step 3: Wittig Reaction step2->step3 step4 Step 4: Workup & Extraction step3->step4 step5 Step 5: Purification (Chromatography/Recrystallization) step4->step5 end Final Product: This compound step5->end

Caption: Experimental workflow for the synthesis.

Conclusion

The Wittig condensation provides a viable, albeit sometimes low-yielding, pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for successful synthesis. For researchers requiring higher yields of this specific polyene, alternative methods such as Hofmann elimination may be more suitable.[3][4] Nevertheless, the Wittig reaction remains a cornerstone of synthetic organic chemistry due to its versatility and reliability in alkene synthesis.

References

The Hofmann Elimination Route to Conjugated Polyenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hofmann elimination, a cornerstone reaction in organic chemistry, offers a powerful pathway for the synthesis of alkenes. While widely recognized for its regioselectivity favoring the less substituted "Hofmann product," its application in the deliberate synthesis of conjugated polyenes through repeated eliminations is a nuanced yet valuable strategy. This technical guide provides an in-depth exploration of the Hofmann elimination route to conjugated polyenes, detailing the underlying mechanisms, experimental considerations, and specific protocols for researchers in drug development and other scientific fields.

Core Principles of the Hofmann Elimination

The Hofmann elimination is a multi-step process that transforms an amine into an alkene. The reaction proceeds via a quaternary ammonium (B1175870) salt, which, when heated in the presence of a base, undergoes a β-elimination.[1]

The key stages of the reaction are:

  • Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I) to form a quaternary ammonium iodide salt. This step is crucial as it converts the poor leaving group (-NH₂ or -NR₂) into a good, neutral leaving group (a tertiary amine).[2][3]

  • Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This step replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. The silver iodide precipitates out of the solution.[4][5]

  • β-Elimination: The quaternary ammonium hydroxide is heated, typically between 100-200°C, to induce an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene and the expulsion of a tertiary amine.[6]

A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major alkene product will be the least substituted one.[1] This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of a proton from the less sterically hindered β-carbon more favorable.[2]

Synthesis of Conjugated Polyenes via Repeated Hofmann Elimination

The synthesis of conjugated polyenes using the Hofmann elimination typically involves substrates containing multiple amine functionalities or cyclic amines that can undergo successive elimination reactions. Each Hofmann elimination introduces a double bond, and with careful selection of the starting material, these double bonds can be positioned in conjugation.

A classic conceptual example is the twofold Hofmann elimination on a saturated heterocyclic amine, such as pyrrolidine (B122466). In this process, the ring is opened in the first elimination, and a second elimination on the resulting acyclic amine generates a conjugated diene.

Illustrative Example: Pyrrolidine to 1,3-Butadiene (B125203)

The conversion of pyrrolidine to 1,3-butadiene through a tandem Hofmann elimination serves as a prime example of this methodology.

Step 1: First Hofmann Elimination (Ring Opening)

  • Exhaustive Methylation: Pyrrolidine is treated with excess methyl iodide to yield N,N-dimethylpyrrolidinium iodide.

  • Anion Exchange: The iodide salt is reacted with silver oxide and water to form N,N-dimethylpyrrolidinium hydroxide.

  • Elimination: Heating this quaternary ammonium hydroxide results in a ring-opening E2 reaction to form N,N-dimethylbut-3-en-1-amine.

Step 2: Second Hofmann Elimination (Diene Formation)

  • Exhaustive Methylation: The N,N-dimethylbut-3-en-1-amine from the first step is subjected to another round of exhaustive methylation with methyl iodide to produce (but-3-en-1-yl)trimethylammonium iodide.

  • Anion Exchange: Treatment with silver oxide and water converts the iodide to the corresponding hydroxide.

  • Elimination: Heating this second quaternary ammonium hydroxide induces the final elimination, yielding 1,3-butadiene, trimethylamine, and water.

Experimental Protocols and Quantitative Data

While the Hofmann elimination is a well-established reaction, detailed modern protocols specifically for conjugated polyene synthesis can be sparse in contemporary literature, with many current methods for diene synthesis relying on metal-catalyzed cross-coupling reactions.[7][8] However, the principles remain robust, and classic procedures provide a solid foundation.

Below are representative, albeit general, experimental protocols. Researchers should note that specific reaction conditions, particularly temperature and reaction time, may require optimization for different substrates.

General Protocol for Exhaustive Methylation
  • The amine is dissolved in a suitable solvent such as methanol, ethanol, or acetonitrile.

  • An excess of methyl iodide (typically 3-4 equivalents per nitrogen atom) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated until the precipitation of the quaternary ammonium iodide is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • The resulting quaternary ammonium iodide is typically isolated by filtration and washed with a cold solvent to remove any unreacted starting materials.

General Protocol for Hofmann Elimination
  • The isolated quaternary ammonium iodide is suspended in water.

  • An equivalent amount of silver oxide (Ag₂O) is added, and the mixture is stirred, often in the dark to prevent the light-induced decomposition of silver salts.

  • The formation of silver iodide precipitate indicates the successful anion exchange. The mixture is filtered to remove the precipitate.

  • The aqueous solution of the quaternary ammonium hydroxide is then heated, often by distillation. The volatile alkene product is distilled as it is formed. The temperature required for elimination typically ranges from 100 to 200°C.[6]

Quantitative Data from a Representative System

The following table summarizes typical reaction parameters for a repeated Hofmann elimination on a cyclic amine, based on established chemical principles. It is important to note that yields can vary significantly based on the specific substrate and experimental execution.

Reaction StageStarting MaterialReagentsKey ConditionsProductTypical Yield (%)
First Elimination Cyclic Amine (e.g., N-methylpiperidine)1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat1. RT to gentle reflux 2. RT, dark 3. 100-150°CRing-opened aminoalkene60-80
Second Elimination Ring-opened aminoalkene1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat1. RT to gentle reflux 2. RT, dark 3. 120-200°CConjugated Diene50-70

Visualizing the Reaction Pathway

The logical progression of the Hofmann elimination route to conjugated polyenes can be visualized through workflow diagrams.

General Hofmann Elimination Workflow

Hofmann_Elimination_Workflow Amine Starting Amine Quat_Iodide Quaternary Ammonium Iodide Amine->Quat_Iodide Exhaustive Methylation MeI Excess Methyl Iodide (CH₃I) Quat_Hydroxide Quaternary Ammonium Hydroxide Quat_Iodide->Quat_Hydroxide Anion Exchange Ag2O Silver Oxide (Ag₂O), H₂O Alkene Alkene Product Quat_Hydroxide->Alkene β-Elimination Tertiary_Amine Tertiary Amine Byproduct Quat_Hydroxide->Tertiary_Amine Heat Heat (Δ)

Caption: General workflow of the Hofmann elimination.

Tandem Hofmann Elimination for Conjugated Diene Synthesis

Tandem_Hofmann_Elimination Cyclic_Amine Cyclic Amine Hofmann1 First Hofmann Elimination Cyclic_Amine->Hofmann1 Aminoalkene Ring-Opened Aminoalkene Hofmann1->Aminoalkene Hofmann2 Second Hofmann Elimination Aminoalkene->Hofmann2 Conj_Diene Conjugated Diene Hofmann2->Conj_Diene Byproducts 2x (CH₃)₃N + 2x H₂O Hofmann2->Byproducts

Caption: Logical flow for tandem Hofmann elimination.

Conclusion

The Hofmann elimination provides a classic and mechanistically insightful route to conjugated polyenes, particularly from cyclic amine precursors. While modern synthetic methods may offer higher efficiency or broader substrate scope in some cases, a thorough understanding of the Hofmann elimination remains essential for the well-rounded synthetic chemist. Its predictable regioselectivity and reliance on fundamental reaction principles make it a valuable tool in the arsenal (B13267) of researchers in drug development and other scientific disciplines where the synthesis of unsaturated systems is required. Careful control of reaction conditions and an appreciation for the multi-step nature of the process are key to its successful application.

References

Spectroscopic Profile of all-trans-Octa-1,3,5,7-tetraene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for all-trans-Octa-1,3,5,7-tetraene, a linear polyene of significant interest in the study of conjugated systems. The document collates data from ultraviolet-visible (UV-Vis), infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS), presenting them in a structured format for ease of comparison and reference. Detailed experimental protocols for the acquisition of such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of all-trans-Octa-1,3,5,7-tetraene is characterized by a strong π → π* transition, typical for conjugated polyenes. The position of the absorption maximum (λmax) is sensitive to the solvent environment, though specific molar absorptivity (ε) values are not consistently reported across the literature.

Table 1: UV-Vis Absorption Data for all-trans-Octa-1,3,5,7-tetraene

Solventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Reference
Not Specified290Data not available[1]
Experimental Protocol: UV-Vis Spectroscopy

A solution of all-trans-Octa-1,3,5,7-tetraene is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration of the solution should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is used to acquire the spectrum.

  • Matched quartz cuvettes with a 1 cm path length are employed for both the sample and the reference solvent.

Procedure:

  • The spectrophotometer is powered on and allowed to warm up for at least 30 minutes to ensure lamp stability.

  • The appropriate solvent is used to fill both the sample and reference cuvettes to approximately three-quarters full.

  • A baseline correction is performed across the desired wavelength range (e.g., 200-400 nm) with the solvent-filled cuvettes in their respective holders.

  • The solvent in the sample cuvette is replaced with the prepared solution of all-trans-Octa-1,3,5,7-tetraene.

  • The absorption spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational modes of all-trans-Octa-1,3,5,7-tetraene have been investigated by both infrared and Raman spectroscopy. The complementary nature of these techniques provides a detailed picture of the molecular vibrations. Due to the molecule's center of symmetry, vibrations that are IR active are Raman inactive, and vice versa.

Table 2: Vibrational Spectroscopy Data for all-trans-Octa-1,3,5,7-tetraene

Wavenumber (cm-1)IR IntensityRaman IntensityAssignment (Tentative)
~3010MediumStrongC-H stretch (vinyl)
~1640WeakVery StrongC=C stretch (in-phase)
~1580WeakVery StrongC=C stretch (out-of-phase)
~1290StrongMediumC-H in-plane bend
~1010StrongWeakC-C stretch
~990Very StrongWeakC-H out-of-plane bend (trans)
Experimental Protocol: IR and Raman Spectroscopy

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For solution-phase spectra, a suitable solvent that has minimal absorption in the region of interest is used (e.g., CCl4 or CS2).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Procedure:

    • A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.

    • The prepared sample is placed in the spectrometer's beam path.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.

Raman Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid, a liquid, or in solution. For solutions, a concentration is chosen to maximize the Raman scattering signal while avoiding excessive sample fluorescence.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Procedure:

    • The sample is placed in a suitable container, such as a glass capillary tube or a cuvette.

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a monochromator to the detector.

    • The Raman spectrum is recorded, displaying the intensity of the scattered light as a function of the Raman shift (in cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for all-trans-Octa-1,3,5,7-tetraene is scarce in the readily available literature. Therefore, predicted chemical shifts based on the analysis of similar conjugated polyenes are provided for reference. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹H NMR Data for all-trans-Octa-1,3,5,7-tetraene

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H8~5.2-5.4Doublet of doubletsJ1,2 ≈ 10, J1,3 ≈ 1.5
H2, H7~6.3-6.5Doublet of doubletsJ2,1 ≈ 10, J2,3 ≈ 15
H3, H6~6.0-6.2Multiplet-
H4, H5~6.0-6.2Multiplet-

Table 4: Predicted ¹³C NMR Data for all-trans-Octa-1,3,5,7-tetraene

CarbonPredicted Chemical Shift (δ, ppm)
C1, C8~115-120
C2, C7~130-135
C3, C6~125-130
C4, C5~125-130
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of all-trans-Octa-1,3,5,7-tetraene (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Procedure:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected.

    • The free induction decay (FID) is acquired.

    • Fourier transformation is applied to the FID to obtain the NMR spectrum.

Mass Spectrometry (MS)

Table 5: Anticipated Mass Spectrometry Data for all-trans-Octa-1,3,5,7-tetraene (EI-MS)

m/zIonComments
106[C₈H₁₀]+•Molecular ion (M+•)
91[C₇H₇]+Loss of •CH₃ (rearrangement to tropylium (B1234903) ion)
79[C₆H₇]+Loss of C₂H₃
77[C₆H₅]+Loss of C₂H₅ (phenyl cation)
65[C₅H₅]+Loss of C₃H₅
51[C₄H₃]+Fragmentation of the aromatic-like fragments
39[C₃H₃]+Cyclopropenyl cation
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used to separate the ions based on their mass-to-charge ratio.

  • Procedure:

    • The sample is introduced into the ion source and vaporized.

    • The vaporized molecules are bombarded with electrons to create molecular ions and fragment ions.

    • The ions are accelerated into the mass analyzer.

    • The ions are separated according to their m/z ratio.

    • The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The logical flow of characterizing a compound like all-trans-Octa-1,3,5,7-tetraene using various spectroscopic techniques is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample all-trans-Octa-1,3,5,7-tetraene Preparation Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Preparation UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Vibrational Vibrational Spectroscopy (IR & Raman) Preparation->Vibrational NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preparation->NMR MS Mass Spectrometry Preparation->MS UV_Data Electronic Transitions (λmax, Conjugation) UV_Vis->UV_Data Vib_Data Functional Groups & Molecular Vibrations Vibrational->Vib_Data NMR_Data Connectivity & 3D Structure (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation UV_Data->Structure Vib_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of octa-1,3,5,7-tetraene, a conjugated polyene of significant interest in various fields of chemical research. Due to the limited availability of published experimental NMR data for this compound in readily accessible literature, this guide utilizes predicted spectral data for the all-trans isomer, based on established principles of NMR spectroscopy for conjugated systems. This approach allows for a detailed exploration of the expected spectral features and provides a robust framework for the analysis of this and similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data for all-trans-Octa-1,3,5,7-tetraene

The highly conjugated system of all-trans-octa-1,3,5,7-tetraene results in a complex and informative NMR spectrum. The symmetry of the all-trans isomer simplifies the spectrum to four unique proton and four unique carbon environments. The predicted chemical shifts and coupling constants are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for all-trans-Octa-1,3,5,7-tetraene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1, H85.1 - 5.3Doublet of Doublets (dd)³J(H1,H2) ≈ 10.0, ²J(H1a,H1b) ≈ 2.0
H2, H76.3 - 6.5Doublet of Doublets of Doublets (ddd)³J(H2,H3) ≈ 15.0, ³J(H2,H1) ≈ 10.0, ⁴J(H2,H4) ≈ 1.0
H3, H66.0 - 6.2Doublet of Doublets (dd)³J(H3,H4) ≈ 15.0, ³J(H3,H2) ≈ 11.0
H4, H56.5 - 6.7Multiplet (m)³J(H4,H5) ≈ 15.0, ³J(H4,H3) ≈ 11.0, ⁴J(H4,H2) ≈ 1.0

Table 2: Predicted ¹³C NMR Data for all-trans-Octa-1,3,5,7-tetraene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C8118 - 122
C2, C7135 - 138
C3, C6130 - 133
C4, C5132 - 135

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for the accurate structural elucidation of this compound. The following are detailed methodologies for these experiments.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

    • Number of Scans (NS): For a sample with sufficient concentration, 16 to 64 scans will provide a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is appropriate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Spectrometer Setup: Follow the same initial setup steps as for ¹H NMR, but tune the probe to the ¹³C frequency.

  • Acquisition Parameters (for a 100 MHz spectrometer):

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A typical spectral width for ¹³C NMR is 0 to 200 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for NMR-Based Structure Elucidation

The process of determining the structure of an unknown compound like this compound from its NMR spectra follows a logical workflow. This can be visualized as a series of steps, from initial data acquisition to the final structure confirmation.

NMR_Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination cluster_validation Validation A1 Sample Preparation A2 1H NMR Acquisition A1->A2 A3 13C NMR Acquisition A1->A3 A4 2D NMR (COSY, HSQC, HMBC) (Optional) A2->A4 A3->A4 B1 Process Spectra (FT, Phasing, Calibration) A4->B1 B2 Analyze 1H Spectrum: - Chemical Shifts - Integration - Coupling Patterns B1->B2 B3 Analyze 13C Spectrum: - Number of Signals - Chemical Shifts B1->B3 B4 Analyze 2D Spectra: - Correlate Protons (COSY) - Correlate C-H (HSQC) - Long-range C-H Corr. (HMBC) B1->B4 C1 Propose Molecular Fragments B2->C1 B3->C1 C2 Assemble Fragments based on correlations B4->C2 C1->C2 C3 Propose Candidate Structures C2->C3 D1 Compare with Predicted Spectra C3->D1 D2 Final Structure Assignment D1->D2

NMR-Based Structure Elucidation Workflow

This diagram illustrates the systematic process of elucidating a chemical structure using NMR spectroscopy. It begins with the acquisition of 1D and optional 2D NMR data, followed by detailed spectral analysis to extract key parameters. These parameters are then used to piece together molecular fragments and propose candidate structures, which are finally validated to determine the correct molecular structure.

Conformational Landscape of Octa-1,3,5,7-tetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene, a conjugated polyene, serves as a fundamental model for understanding the structural dynamics and spectroscopic properties of larger, more complex polyene systems integral to various biological and materials science applications. This technical guide provides an in-depth conformational analysis of its isomers, presenting a comprehensive overview of their relative stabilities, rotational energy barriers, and geometric parameters. Detailed experimental and computational methodologies are outlined to provide a robust framework for researchers engaged in the study of conjugated systems.

Introduction

Conjugated polyenes are characterized by alternating carbon-carbon single and double bonds, which lead to delocalized π-electron systems. This electronic structure governs their unique optical and electronic properties, making them crucial chromophores in biological processes such as vision and photosynthesis, as well as key components in organic electronics. The overall three-dimensional shape of these molecules, determined by rotation around the C-C single bonds, significantly influences their functionality. Therefore, a thorough conformational analysis is paramount for a complete understanding of their structure-property relationships.

This compound, with its four conjugated double bonds, presents a rich conformational landscape. The primary modes of conformational isomerism arise from rotations around the C2-C3, C4-C5, and C6-C7 single bonds. These rotations give rise to a variety of planar and non-planar (gauche) conformers with distinct energies and spectroscopic signatures.

Conformational Isomers and Relative Energies

The conformational space of this compound is dominated by the planar all-trans conformer, which is the global energy minimum. Rotations around the single bonds lead to higher energy conformers, including s-cis (syn) and gauche (non-planar) structures.

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the relative stabilities of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angles (C1-C2-C3-C4, C3-C4-C5-C6, C5-C6-C7-C8)Relative Energy (kcal/mol)Computational Method
all-trans (tTt)(180°, 180°, 180°)0.00MP2/6-31G*
s-cis, trans, trans (cTt)(0°, 180°, 180°)~2.5 - 3.0Various
trans, s-cis, trans (tCt)(180°, 0°, 180°)~2.0 - 2.5Various
gauche, Trans, trans, Trans (gTtT)(~30-60°, 180°, 180°)~0.9 - 1.5MP2(FC)/aug-cc-pVDZ

Note: The nomenclature used describes the conformation around the C2-C3, C4-C5, and C6-C7 bonds, respectively. 't' denotes trans, 'c' denotes s-cis, and 'g' denotes gauche.

Rotational Energy Barriers

The rotation around the C-C single bonds is not free and is hindered by rotational barriers. These barriers are crucial for understanding the dynamics of conformational changes. The barrier heights are influenced by the extent of π-electron delocalization and steric hindrance.

Table 2: Calculated Rotational Barriers in this compound

Rotation Around BondTransitionRotational Barrier (kcal/mol)Computational Method
C1-C2all-trans to gTtTt7.51MP2(FC)/aug-cc-pVDZ[1]
C1-C2gTtTt to all-trans4.30MP2(FC)/aug-cc-pVDZ[1]
C1-C2gTtTt to equivalent gTtTt0.33MP2(FC)/aug-cc-pVDZ[1]

Note: The rotation of the terminal –CH=CH2 moiety from the lowest-energy planar all-trans conformer to the non-planar gTtTt-conformer has a barrier of 31.4 kJ/mol (7.51 kcal/mol).[1] The reverse rotation has a barrier of 18.0 kJ/mol (4.30 kcal/mol).[1] The barrier between the two equivalent gTtTt-conformers is only 1.4 kJ/mol (0.33 kcal/mol).[1]

Geometric Parameters

The electronic structure and, consequently, the reactivity of each conformer are intimately linked to its specific geometric parameters. High-level quantum chemical calculations provide precise values for bond lengths and angles.

Table 3: Calculated Geometric Parameters of the All-Trans this compound Conformer

ParameterValue (Å or °)Computational Method
C1=C2 Bond Length1.345B3LYP/6-31G
C2-C3 Bond Length1.458B3LYP/6-31G
C3=C4 Bond Length1.352B3LYP/6-31G
C4-C5 Bond Length1.455B3LYP/6-31G
C1=C2-C3 Bond Angle123.5B3LYP/6-31G
C2-C3=C4 Bond Angle124.1B3LYP/6-31G
C3=C4-C5 Bond Angle124.3B3LYP/6-31G
C1-C2-C3-C4 Dihedral Angle180.0B3LYP/6-31G
C2-C3-C4-C5 Dihedral Angle180.0B3LYP/6-31G*

Note: These are representative values, and slight variations may be observed with different computational methods and basis sets. The non-planar structure of gTtTt-octa-1,3,5,7-tetraene was calculated to have the terminal –CH=CH2 moiety rotated by ~30.5° with respect to the remainder of the nearly planar skeleton.[1]

Experimental and Computational Methodologies

A combination of experimental spectroscopic techniques and theoretical calculations is essential for a comprehensive conformational analysis.

Computational Methods

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common choice. For higher accuracy, Møller-Plesset perturbation theory (MP2) can be employed.

  • Basis Set: A Pople-style basis set such as 6-31G* or a correlation-consistent basis set like aug-cc-pVDZ is recommended.

  • Procedure:

    • Construct the initial geometries of the desired conformers (e.g., all-trans, s-cis, gauche).

    • Perform geometry optimizations to find the local energy minima for each conformer.

    • Verify that the optimized structures are true minima by performing a vibrational frequency calculation (no imaginary frequencies).

    • To determine rotational barriers, perform a potential energy surface scan by systematically varying the dihedral angle of interest and optimizing the remaining geometric parameters at each step. Alternatively, locate the transition state for the rotation and calculate its energy.

    • Calculate the relative energies of the conformers from the optimized structures, including zero-point vibrational energy (ZPVE) corrections.

Spectroscopic Techniques

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The chemical shifts and coupling constants of protons and carbons are sensitive to the conformational state.

Typical Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Use techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Use techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals for unambiguous assignment.

Vibrational spectroscopy probes the vibrational modes of a molecule, which are highly sensitive to its geometry. Different conformers will exhibit distinct patterns in their Raman and IR spectra.

Typical Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation: The sample can be a solid, a liquid, or a solution. For solutions, use a quartz cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., CCD).

  • Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light at a 90° or 180° angle.

    • Acquire the spectrum over a range of Raman shifts (e.g., 100-3500 cm⁻¹).

    • Adjust laser power and acquisition time to obtain a good signal-to-noise ratio.

UV-Vis spectroscopy provides information about the electronic transitions within the π-system. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation, which can be affected by the conformation. The all-trans isomer of this compound has a λ_max of approximately 290 nm.

Typical Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum of the solvent in a matched cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

Visualizations

Signaling Pathways and Experimental Workflows

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_integration Data Integration & Interpretation start_comp Initial Geometries of Conformers geom_opt Geometry Optimization (DFT/ab initio) start_comp->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minima pes_scan Potential Energy Surface Scan geom_opt->pes_scan rel_energy Relative Energies geom_opt->rel_energy geom_param Geometric Parameters geom_opt->geom_param rot_barrier Rotational Barriers pes_scan->rot_barrier comparison Comparison of Experimental & Theoretical Data rel_energy->comparison rot_barrier->comparison geom_param->comparison synthesis Synthesis & Purification of Isomers nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr raman_ir Vibrational Spectroscopy (Raman, IR) synthesis->raman_ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis struct_elucid Structural Elucidation nmr->struct_elucid conform_pop Conformer Population raman_ir->conform_pop uv_vis->conform_pop struct_elucid->comparison conform_pop->comparison model Comprehensive Conformational Model comparison->model

Caption: Workflow for the conformational analysis of this compound.

Rotational_Isomerism all_trans all-trans (tTt) gTtT gauche,Trans,trans,Trans (gTtT) all_trans->gTtT Rotation around C1-C2 tCt trans,s-cis,trans (tCt) all_trans->tCt Rotation around C4-C5 gTtT->all_trans Rotation around C1-C2 tCt->all_trans Rotation around C4-C5

Caption: Rotational isomerism in this compound.

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with multiple stable and transient isomers. The interplay between electronic delocalization and steric effects governs the relative energies and rotational barriers of these conformers. A synergistic approach, combining high-level computational modeling with a suite of spectroscopic techniques, is essential for a comprehensive understanding of this and other conjugated polyene systems. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry, biology, and materials science, enabling a deeper insight into the structure-function relationships of these fundamental molecules.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Conjugated Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the Molecular Orbital (MO) theory as applied to conjugated polyenes. It delves into the foundational principles, including the linear combination of atomic orbitals (LCAO) to form π molecular orbitals and the application of the Hückel method for approximating their energies. The relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and the electronic absorption spectra of these systems is explored. Detailed protocols for both experimental (UV-Vis Spectroscopy) and computational analysis are provided. This guide serves as a resource for understanding the electronic structure, stability, and reactivity of conjugated polyenes, concepts critical in fields ranging from materials science to medicinal chemistry.

Core Principles of Molecular Orbital Theory in Conjugated Systems

Conjugated polyenes are organic molecules characterized by alternating single and double carbon-carbon bonds. This arrangement allows for the delocalization of π electrons across multiple atoms, a phenomenon that cannot be fully explained by simple valence bond theory. Molecular Orbital (MO) theory offers a more powerful framework by describing electrons as occupying molecular orbitals that extend over the entire molecule.[1]

In these systems, each sp² hybridized carbon atom contributes one p orbital, which is perpendicular to the plane of the molecule.[2] These p orbitals overlap to form a set of π molecular orbitals. For a polyene with n carbon atoms, n p atomic orbitals combine to form n π molecular orbitals.[2] These π molecular orbitals are classified as either bonding (lower in energy than the isolated p orbitals) or antibonding (higher in energy).[3] Molecular orbitals with fewer nodes between nuclei are lower in energy (bonding), while those with more nodes are higher in energy (antibonding).[4]

The delocalized π electrons occupy these molecular orbitals according to the Aufbau principle and Hund's rule. The stability of conjugated molecules can be evaluated by calculating the delocalization energy, which is the difference in the total π-electron energy compared to a hypothetical system of localized double bonds.[1]

The Hückel Molecular Orbital (HMO) Method

The Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, is a simplified LCAO-MO method used to determine the energies of π molecular orbitals in conjugated hydrocarbon systems.[5][6] It simplifies the quantum mechanical calculations by making several key assumptions:

  • It only considers the π electrons, assuming the σ framework is fixed (σ-π separability).[5]

  • The overlap integrals between different atomic orbitals are set to zero.[2]

  • The Coulomb integral (Hᵢᵢ), representing the energy of an electron in a carbon 2p orbital, is denoted by α.[2]

  • The resonance integral (Hᵢⱼ), representing the interaction energy between adjacent p orbitals, is denoted by β. It is set to zero for non-adjacent atoms.[5]

By solving the secular determinant for the system, one can obtain the energies of the π molecular orbitals in terms of α and β.[7] For a linear polyene with n carbon atoms, the energy Eₖ of the k-th molecular orbital is given by:

Eₖ = α + 2β cos(kπ / (n + 1)) for k = 1, 2, ..., n

The Particle-in-a-Box Model

As an alternative approximation, the delocalized π electrons in a linear polyene can be modeled as particles in a one-dimensional box.[8][9] The length of the box (L) corresponds to the length of the conjugated system. This model helps to qualitatively explain the electronic transitions observed in UV-Vis spectroscopy.[10][11] The energy levels for an electron in a 1D box are quantized and given by:

Eₙ = n²h² / 8mₑL²

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the length of the conjugated system (the box) increases.[8] This explains the bathochromic (red) shift in the absorption spectra of polyenes as the chain length increases.[12][13]

Quantitative Data and Analysis

The HMO method allows for the calculation of several key quantitative parameters that describe the electronic structure of polyenes.

Molecular Orbital Energies and Electronic Transitions

The energies of the π molecular orbitals determine the electronic properties of the polyene. The most important electronic transition is typically the HOMO → LUMO transition, which is observed in UV-Vis spectroscopy.[6][14] The energy of this transition (ΔE) is directly related to the HOMO-LUMO energy gap. As conjugation length increases, this gap decreases, resulting in absorption at longer wavelengths (λmax).[13][15]

Polyene# of π ElectronsHückel MO Energies (in units of β)HOMOLUMOHOMO-LUMO Gap (ΔE)Experimental λmax (nm)
Ethylene (C₂H₄)2α + β, α - βα + βα - β-2.00β162-180[12][16]
1,3-Butadiene (B125203) (C₄H₆)4α ± 1.62β, α ± 0.62βα + 0.62βα - 0.62β-1.24β210-217[12][16]
1,3,5-Hexatriene (C₆H₈)6α ± 1.80β, α ± 1.25β, α ± 0.45βα + 0.45βα - 0.45β-0.90β240-258[12]
1,3,5,7-Octatetraene (C₈H₁₀)8α ± 1.88β, α ± 1.53β, α ± 0.90β, α ± 0.31βα + 0.31βα - 0.31β-0.62β~290

Table 1: Hückel MO energies, HOMO-LUMO gaps, and experimental absorption maxima for a series of linear polyenes. Note that β is a negative value, so a smaller coefficient corresponds to a smaller energy gap.

Bond Order and Bond Length

MO theory can also be used to calculate the π-bond order between atoms, which provides insight into the degree of double-bond character.[17] In conjugated systems, the single bonds gain some double-bond character, and the double bonds lose some, leading to an averaging of bond lengths toward the center of longer chains.[18][19]

MoleculeC-C BondCalculated π-Bond Order (HMO)Experimental Bond Length (Å)
EthyleneC₁=C₂1.0001.339
1,3-ButadieneC₁=C₂0.8941.347
C₂-C₃0.4471.465[18]
1,3,5-HexatrieneC₁=C₂0.9181.337
C₂-C₃0.3881.458
C₃=C₄0.8681.368

Table 2: Calculated π-bond orders and experimental bond lengths for selected polyenes. Higher bond order correlates with shorter bond length.

Visualizing Molecular Orbitals and Methodologies

Diagrams are essential for visualizing the abstract concepts of MO theory.

LCAO_Butadiene cluster_p_orbitals 4 x Carbon p-orbitals cluster_mo cluster_pi_orbitals 4 x π Molecular Orbitals p1 p1 p2 p2 mo_label p1->mo_label p3 p3 p2->mo_label p4 p4 p3->mo_label p4->mo_label psi4 ψ4* (3 nodes)(Antibonding) mo_label->psi4 psi3 ψ3* (2 nodes)(Antibonding) mo_label->psi3 psi2 ψ2 (1 node)(Bonding) mo_label->psi2 psi1 ψ1 (0 nodes)(Bonding) mo_label->psi1

Caption: Formation of π molecular orbitals in 1,3-butadiene from p atomic orbitals.

Huckel_Workflow start Define Conjugated System (Identify n carbon atoms) setup Set up n x n Secular Determinant - Hii = α - Hij = β (adjacent) - Hij = 0 (non-adjacent) - Sij = δij start->setup solve Solve Determinant for Eigenvalues (Energies) |H - ES| = 0 setup->solve eigenvectors Calculate Eigenvectors (Coefficients) for each Energy Level solve->eigenvectors properties Calculate Properties - Delocalization Energy - Bond Order - Electron Density eigenvectors->properties end Analysis of Results (HOMO, LUMO, Reactivity) properties->end

Caption: Workflow for performing a Hückel Molecular Orbital (HMO) calculation.

Energy_Levels cluster_energy cluster_C2 cluster_C4 cluster_C6 C2_LUMO LUMO C2_HOMO HOMO C2_HOMO->C2_LUMO ΔE = 2.0β C4_LUMO LUMO C4_HOMO HOMO C4_HOMO->C4_LUMO ΔE = 1.24β C4_n1 C4_n4 C6_LUMO LUMO C6_HOMO HOMO C6_HOMO->C6_LUMO ΔE = 0.90β C6_n1 C6_n2 C6_n5 C6_n6

Caption: Decreasing HOMO-LUMO energy gap with increasing polyene conjugation.

Experimental and Computational Protocols

Experimental Protocol: UV-Vis Spectroscopy of Polyenes

This protocol outlines the general steps for determining the absorption maximum (λmax) of a conjugated polyene.

Objective: To measure the UV-Vis absorption spectrum of a polyene sample and identify the wavelength of maximum absorbance (λmax) corresponding to the HOMO-LUMO transition.

Materials:

  • Spectrophotometer (UV-Vis capable)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Polyene sample (e.g., 1,3,5-diphenyl-1,3,5-hexatriene)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

Methodology:

  • Solution Preparation:

    • Accurately weigh a small amount of the polyene sample.

    • Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by dissolving the sample in the chosen solvent in a volumetric flask.

    • Perform serial dilutions to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A typical concentration is ~1 x 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm for a simple polyene).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the same cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of the polyene solution.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance peak occurs. This value is the λmax.

    • If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Computational Protocol: Hückel Method Calculation

This protocol describes the steps to perform a basic HMO calculation, which can be implemented using various software packages or simple programming scripts (e.g., in Python with NumPy).

Objective: To calculate the π molecular orbital energies and coefficients for a linear conjugated polyene.

Methodology:

  • Define the Molecule:

    • Identify the number of carbon atoms (n) in the conjugated system.

    • Create an n x n adjacency matrix (or connectivity matrix), where an element Aᵢⱼ = 1 if atoms i and j are bonded, and 0 otherwise.

  • Construct the Hückel Matrix (H):

    • Create an n x n matrix.

    • Set the diagonal elements (Hᵢᵢ) to α.

    • Set the off-diagonal elements (Hᵢⱼ) to β if atoms i and j are bonded (i.e., if Aᵢⱼ = 1).

    • Set all other off-diagonal elements to 0.

    • For simplicity in numerical calculations, often a transformation is used: let x = (α - E) / β. The matrix to be diagonalized then has 0s on the diagonal and 1s for adjacent atoms.

  • Solve the Secular Equations:

    • The problem is now an eigenvalue problem. The Hückel matrix needs to be diagonalized.

    • Use a numerical library (e.g., numpy.linalg.eig in Python) to find the eigenvalues and eigenvectors of the Hückel matrix.

  • Determine MO Energies:

    • The calculated eigenvalues (xᵢ) are related back to the orbital energies: Eᵢ = α - xᵢβ.

    • Sort the energies from lowest to highest. The lowest n/2 energies correspond to the bonding orbitals, and the highest n/2 correspond to the antibonding orbitals.

  • Analyze the Results:

    • Identify the HOMO (the highest energy orbital among the occupied ones) and the LUMO (the lowest energy orbital among the unoccupied ones).

    • Calculate the HOMO-LUMO gap: ΔE = E(LUMO) - E(HOMO).

    • The eigenvectors represent the coefficients of the atomic p orbitals in each molecular orbital. These can be used to visualize the MOs and calculate properties like bond order and charge density.

Applications in Research and Drug Development

The principles of MO theory for conjugated systems are not merely academic; they have significant practical applications.

  • Understanding Molecular Properties: MO theory explains the enhanced stability of aromatic compounds through Hückel's rule (4n+2 π electrons).[20][21][22] It also rationalizes the colors of organic dyes, many of which are extended polyene systems that absorb in the visible spectrum.[12]

  • Materials Science: Polyacetylene and other conductive polymers are essentially very long conjugated polyenes. MO theory provides the basis for understanding their electronic band structure, which explains their ability to conduct electricity upon doping.

  • Drug Design: While direct application to polyenes in drugs can be specific, the underlying principles of MO theory are crucial in computational drug design.[3][23] MO calculations help in understanding the electronic structure of both drug molecules and their biological targets (e.g., enzyme active sites).[24] The Fragment Molecular Orbital (FMO) method, an advanced technique, allows for quantum mechanical calculations on large biomolecular systems to analyze interactions between a drug and its receptor, guiding the optimization of drug candidates.[25][26] Understanding the HOMO and LUMO (frontier orbitals) is key to predicting reactivity and the nature of intermolecular interactions, such as charge transfer, which are fundamental to drug-receptor binding.

References

Electronic Transitions in Octa-1,3,5,7-tetraene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in the linear polyene, octa-1,3,5,7-tetraene. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental photophysical and photochemical properties of conjugated systems. This document details the theoretical underpinnings of its electronic behavior, summarizes key quantitative spectroscopic data, outlines experimental and computational methodologies for its study, and visualizes the core concepts.

Theoretical Framework of Electronic Transitions

This compound, a conjugated polyene with four alternating double and single bonds, exhibits characteristic electronic transitions upon absorption of ultraviolet-visible (UV-Vis) radiation. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transition of interest in polyenes like this compound is the π → π* transition. This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the wavelength of light absorbed. As the extent of conjugation increases in a polyene chain, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the absorption maximum (λmax).[1]

For all-trans-octatetraene, which possesses C2h symmetry, the ground state is designated as 1¹Ag. The lowest energy, strongly allowed electronic transition is to the 1¹Bu excited state.[2] However, theoretical and experimental studies have provided evidence for a lower-lying "dark" excited state of 2¹Ag symmetry, to which a one-photon transition from the ground state is symmetry forbidden.[2] The presence of this low-lying 2¹Ag state has significant implications for the photophysics and photochemistry of polyenes.

Quantitative Spectroscopic Data

The UV-Vis absorption spectrum of all-trans-octa-1,3,5,7-tetraene is characterized by a strong absorption band in the ultraviolet region. The table below summarizes the experimentally determined absorption maxima.

SolventTemperature (°C)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Hexane (B92381)23290, 304, 319Not explicitly stated, but derivable from spectrum[2]

Note: The original publication presents the data in a graphical format. The λmax values are the positions of the vibronic peaks in the absorption band. The molar absorptivity can be estimated from the provided spectrum and experimental conditions.

Experimental Protocols

UV-Vis Absorption Spectroscopy of this compound in Solution

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

  • All-trans-octa-1,3,5,7-tetraene

  • Spectroscopic grade hexane

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in hexane of a known concentration. Due to the high molar absorptivity of polyenes, a dilute solution (in the micromolar range) is typically required to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

    • Perform serial dilutions if necessary to achieve the desired concentration.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for this compound).

    • Set the scan speed, slit width, and other instrument parameters as appropriate.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the blank solvent (hexane).

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the this compound solution.

    • Fill the sample cuvette with the this compound solution.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Run the absorption scan.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelengths of maximum absorbance (λmax) for the vibronic peaks.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Computational Protocols

Simulation of the Electronic Spectrum using Time-Dependent Density Functional Theory (TD-DFT)

This protocol describes a typical workflow for the computational simulation of the UV-Vis spectrum of this compound using a quantum chemistry software package like Gaussian.

Workflow:

  • Geometry Optimization:

    • Construct the initial molecular structure of all-trans-octa-1,3,5,7-tetraene.

    • Perform a geometry optimization of the ground state (1¹Ag) using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set. This step is crucial to find the minimum energy structure.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy.

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the electronic transitions.

    • Specify the number of excited states to be calculated (e.g., the first 10 singlet states).

    • The choice of functional and basis set can impact the accuracy of the results. For conjugated systems, long-range corrected functionals are often recommended.

  • Spectrum Generation:

    • The output of the TD-DFT calculation will provide a list of excitation energies (in eV and nm) and their corresponding oscillator strengths (a measure of the transition probability).

    • The simulated UV-Vis spectrum can be generated by plotting the oscillator strength against the wavelength. Each transition is typically broadened using a Gaussian or Lorentzian function to mimic the experimental band shapes.

Mandatory Visualizations

HOMO_LUMO_Transition cluster_orbitals Molecular Orbitals LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π → π* Transition Photon Photon (hν) Photon->HOMO Absorption

Caption: The HOMO-LUMO π → π* electronic transition in this compound.

Computational_Workflow cluster_workflow TD-DFT Workflow for UV-Vis Spectrum Simulation A 1. Build Initial Structure (all-trans-octatetraene) B 2. Ground State Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. TD-DFT Calculation (Excitation Energies & Oscillator Strengths) C->D E 5. Generate Simulated Spectrum D->E F 6. Compare with Experimental Data E->F

Caption: A typical computational workflow for simulating the UV-Vis spectrum.

References

A Technical Guide to Cis-Trans Isomerism in Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isomerism in Octa-1,3,5,7-tetraene

This compound (C₈H₁₀) is a conjugated polyene containing four carbon-carbon double bonds. Due to the restricted rotation around these bonds, the molecule can exist as multiple geometric isomers. The arrangement of substituents on either side of each double bond gives rise to either a cis (Z, Zusammen) or trans (E, Entgegen) configuration. The specific combination of these configurations across the molecular structure dictates the molecule's overall shape, stability, and spectroscopic properties. Understanding this isomerism is crucial for applications where molecular geometry is key, such as in materials science and the study of vision chemistry analogues.

Theoretically, with four double bonds capable of this isomerism, there are 2⁴ = 16 possible geometric isomers. However, due to molecular symmetry, where some combinations are identical, the number of unique isomers is reduced to 8.[1][2]

Isomeric Landscape and Stability

The various isomers of this compound do not share the same thermodynamic stability. Generally, steric hindrance between hydrogen atoms in cis configurations makes them less stable than their trans counterparts. The all-trans (E,E,E,E) isomer is the lowest-energy conformer. Computational studies on related polyenes and conformers of this compound itself provide insight into the energy barriers for rotation around the C-C single and C=C double bonds.

While specific thermodynamic data for all isomers of this compound are not extensively published, computational chemistry offers valuable estimates. A study involving scaled quantum-mechanical force field (SQM-FF) analyses has explored various conformers, including those involving rotations around the single bonds (gauche vs. trans) which are distinct from, but related to, the double bond isomerism.[3] For the purpose of illustrating cis-trans isomerization, the energy cost of forcing a double bond from a trans to a cis configuration is the key barrier.

The diagram below illustrates some of the possible geometric isomers of this compound, showing the relationship between the most stable all-trans form and various cis isomers.

G all-trans (E,E,E,E) all-trans 3-cis (3Z,5E,7E,1E) 3-cis all-trans->3-cis Isomerization 5-cis (3E,5Z,7E,1E) 5-cis all-trans->5-cis Isomerization 7-cis (3E,5E,7Z,1E) 7-cis all-trans->7-cis Isomerization di-cis Various di-cis isomers (e.g., 3Z,5Z) all-trans->di-cis Isomerization

Figure 1: A relational diagram of key cis-trans isomers of this compound.

Synthesis and Separation of Isomers

The targeted synthesis of specific polyene isomers is a significant challenge in organic chemistry. Methods often produce a mixture of isomers that must then be carefully separated. For this compound, Hofmann elimination has been reported as a highly convenient method for preparing (E,E)- and (Z,E)- isomers.[4]

Experimental Protocols

Protocol 3.1.1: Synthesis via Hofmann Elimination (Representative Protocol)

The Hofmann elimination is a three-stage process that converts an amine into an alkene. It typically favors the formation of the less-substituted (Hofmann) product, which can be advantageous for controlling regioselectivity.[5][6]

  • Exhaustive Methylation:

    • An appropriate precursor amine (e.g., an octyl amine with a suitable leaving group precursor) is dissolved in a polar solvent like methanol (B129727) or acetonitrile.

    • Excess methyl iodide (CH₃I) is added to the solution. The amine acts as a nucleophile, displacing the iodide ion in an Sₙ2 reaction.[7]

    • The reaction is typically stirred at room temperature for several hours until the quaternary ammonium (B1175870) iodide salt precipitates. The mixture is then filtered to isolate the salt.

  • Anion Exchange:

    • The collected quaternary ammonium iodide salt is suspended in water.

    • Silver oxide (Ag₂O) is added to the suspension. The silver ions precipitate the iodide as silver iodide (AgI), while the oxide reacts with water to generate hydroxide (B78521) ions (OH⁻), which replace iodide as the counter-ion, forming the quaternary ammonium hydroxide.[8]

    • The mixture is stirred, then filtered to remove the AgI precipitate.

  • E2 Elimination:

    • The resulting aqueous solution of the quaternary ammonium hydroxide is heated, typically between 100–200 °C.[8]

    • The hydroxide ion acts as a base, abstracting a beta-hydrogen and initiating an E2 elimination. The bulky quaternary ammonium group acts as the leaving group, leading to the formation of the C=C double bond.

    • The product, a mixture of this compound isomers, is typically volatile and can be collected by distillation or solvent extraction.

Protocol 3.1.2: Synthesis via Wittig Reaction (General Protocol)

The Wittig reaction is a powerful method for creating C=C bonds by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] A multi-step Wittig approach can be used to build the polyene chain. For example, to form the C5=C6 bond:

  • Ylide Preparation:

    • A phosphonium (B103445) salt (e.g., (E)-hepta-2,4,6-trienyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).[11]

    • The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium) is added dropwise to deprotonate the salt, forming the characteristic colored ylide.[10]

  • Wittig Reaction:

    • A solution of an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) in anhydrous THF is slowly added to the ylide solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Work-up and Purification:

    • The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous salt like MgSO₄.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified via chromatography. The stereochemical outcome (Z vs. E) depends heavily on the ylide's stability and reaction conditions.[12]

Workflow and Separation

Regardless of the synthetic route, a mixture of isomers is common. These isomers have slightly different polarities and shapes, allowing for their separation using chromatography.[13]

G cluster_synthesis Synthesis Stage cluster_separation Separation Stage Start Precursor Amine + Excess CH3I QA_Salt Quaternary Ammonium Iodide Salt Start->QA_Salt Exhaustive Methylation QA_OH Quaternary Ammonium Hydroxide (aq) QA_Salt->QA_OH Anion Exchange (Ag2O, H2O) Heat Thermal Elimination (100-200 °C) QA_OH->Heat Mix Mixture of (E,E) and (Z,E) Isomers Heat->Mix Chrom Column Chromatography (Silica Gel, Hexane) Mix->Chrom E_E Isolated (E,E) Isomer Chrom->E_E Z_E Isolated (Z,E) Isomer Chrom->Z_E

Figure 2: General workflow for the synthesis (via Hofmann Elimination) and separation of this compound isomers.

Protocol 3.2.1: Chromatographic Separation of Isomers (General Protocol)

  • Stationary Phase Preparation: A glass column is packed with a slurry of silica (B1680970) gel (a polar adsorbent) in a nonpolar solvent like hexane (B92381).[14]

  • Sample Loading: The crude mixture of isomers, dissolved in a minimal amount of the nonpolar solvent, is carefully loaded onto the top of the silica gel bed.

  • Elution: A nonpolar mobile phase (eluent), such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate), is passed through the column.[15]

  • Separation Principle: The isomers adsorb to the polar silica gel and then desorb back into the mobile phase. The all-trans isomer, being more linear and less polar, will have a weaker interaction with the silica gel and will travel down the column faster. Cis isomers, being slightly more polar, will be retained longer.[16]

  • Fraction Collection: The eluent is collected in separate fractions as it exits the column. Fractions are analyzed (e.g., by TLC or UV-Vis) to identify which contain the purified isomers.

Spectroscopic Characterization

The extended π-conjugated system in this compound makes it an ideal candidate for analysis by UV-Vis spectroscopy. NMR spectroscopy can also be used to distinguish between isomers based on the chemical environment of the protons.

UV-Visible Spectroscopy

The π → π* electronic transition in polyenes falls in the UV-Vis range. The wavelength of maximum absorbance (λ_max) is highly sensitive to the length of the conjugated system. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer λ_max values.

CompoundNumber of C=C Bondsλ_max (nm)
Ethene1162
Buta-1,3-diene2217
Hexa-1,3,5-triene3258
This compound 4 ~290-300
Deca-1,3,5,7,9-pentaene5~334
Table 1: Trend of λ_max with increasing conjugation in linear polyenes. The value for this compound is an estimate based on the trend.[17]

Cis isomers typically have slightly lower λ_max values and lower molar absorptivity (ε) compared to their all-trans counterparts due to the less effective orbital overlap in the bent structure.

Protocol 4.1.1: UV-Vis Spectrum Acquisition

  • Sample Preparation: A dilute solution of the purified isomer is prepared in a UV-transparent solvent (e.g., hexane or ethanol). Concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the appropriate range (e.g., 200-400 nm).

  • Data Analysis: The λ_max is identified as the wavelength with the highest absorbance value.[18]

Isomerization Dynamics: Thermal and Photochemical

Isomers of this compound can interconvert through thermal or photochemical processes.

  • Thermal Isomerization: This process involves overcoming the rotational energy barrier of the double bond in the ground electronic state. It typically requires significant thermal energy and may be catalyzed by acids or bases.[19]

  • Photochemical Isomerization: This is a more efficient process where the molecule absorbs a photon, promoting an electron to an excited state (S₁). In the excited state, the rotational barrier is much lower. The molecule twists around a double bond (often to a perpendicular geometry) and then relaxes back to the ground state (S₀) as either the original cis or the new trans isomer (or vice versa).

A study on this compound in an n-hexane matrix at 4.2 K demonstrated that photoisomerization occurs, primarily between the trans,trans and cis,trans isomers. While the quantum yield for this process was noted to be low, its rate was competitive with vibrational deactivation, highlighting its efficiency even at cryogenic temperatures.[13][20]

G cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0_trans trans-Isomer S1 Excited State S0_trans->S1 Absorption (hν) S0_cis cis-Isomer S1->S0_trans Fluorescence Perp Perpendicular Intermediate S1->Perp Twisting Perp->S0_trans Relaxation Perp->S0_cis Relaxation

Figure 3: Simplified Jablonski-type diagram illustrating the photochemical cis-trans isomerization pathway.

References

Theoretical Insights into the Ground State of Octa-1,3,5,7-tetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Octa-1,3,5,7-tetraene (C8H10) is a linear conjugated polyene that serves as a fundamental model system for understanding the electronic and structural properties of more complex conjugated materials relevant to organic electronics and biological processes.[1] Its alternating pattern of four single and four double carbon-carbon bonds gives rise to unique characteristics that have been the subject of numerous theoretical and experimental investigations. This guide provides an in-depth analysis of the ground state of this compound, focusing on its geometry, electronic structure, and vibrational properties as elucidated by theoretical studies.

Molecular Geometry and Conformational Analysis

The ground state of this compound can exist in several geometric isomers due to rotation around its single and double bonds.[1] Theoretical calculations consistently show that the all-trans configuration is the most stable isomer, as it minimizes steric hindrance and maximizes π-electron delocalization.[2] This all-trans isomer possesses C₂ₕ point group symmetry, with the carbon backbone being planar.[3]

Other non-planar or cis-conformers exist at higher energies. For instance, geometry optimizations at the MP2(FC)/aug-cc-pVDZ level have identified a non-planar gTtTt-octa-1,3,5,7-tetraene conformer where the terminal –CH=CH2 group is rotated by approximately 30.5° relative to the rest of the planar skeleton. The calculated energy barrier for rotation from the most stable all-trans conformer to this non-planar structure is 31.4 kJ/mol.

Table 1: Ground State Geometrical Parameters of all-trans-Octa-1,3,5,7-tetraene

The table below summarizes key bond lengths and angles for the ground state of all-trans-octa-1,3,5,7-tetraene, comparing values from different theoretical methods with experimental data.

ParameterC1=C2C2-C3C3=C4C4-C5C-H (avg)∠C=C-C (avg)
Theoretical Method Bond Length (Å) Bond Length (Å) Bond Length (Å) Bond Length (Å) Bond Length (Å) **Bond Angle (°) **
MR-CIS(8,8)/6-31G(d)1.3481.4551.3571.450-124.2
Experimental Data
X-ray Diffraction1.3361.4511.3271.451-125.0

Note: The carbon atoms are numbered sequentially along the chain.

Electronic Structure

The ground state of all-trans-octatetraene has a ¹A_g electronic state symmetry. Its electronic configuration consists of eight π electrons delocalized across the conjugated system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily of π character.

A key feature of the ground state of polyenes is bond length alternation (BLA) , the difference in length between adjacent single and double bonds. This alternation is a consequence of the localization of π-electrons. Theoretical models accurately reproduce this feature, showing a distinct pattern of shorter double bonds and longer single bonds along the carbon chain.

Vibrational Analysis

The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure. The molecule, with C₂ₕ symmetry, has 48 normal vibrational modes. These modes are classified into different symmetry species: 17 a_g (Raman active), 8 a_u (inactive), 7 b_g (Raman active), and 16 b_u (infrared active).[4] This mutual exclusion of IR and Raman activity for certain modes is a direct consequence of the molecule's centrosymmetric structure.

Theoretical frequency calculations, often employing methods like DFT (e.g., B3LYP) or MP2 with appropriate basis sets, are crucial for assigning the experimentally observed vibrational bands. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies.[5]

Table 2: Selected Vibrational Frequencies (cm⁻¹) of all-trans-Octa-1,3,5,7-tetraene

This table compares experimentally observed vibrational frequencies with those calculated using the ab initio Hartree-Fock method with a 6-31G basis set.

Vibrational Mode DescriptionSymmetryExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
C=C stretcha_g16411638
C=C stretcha_g15911593
CH in-plane benda_g12981299
C-C stretcha_g11501147
CH₂ rocka_g10141012
C=C stretchb_u16221618
CH₂ scissorb_u14351433
CH in-plane bendb_u12901292
C-C stretchb_u11091110
CH out-of-plane waga_u9981000
CH₂ twista_u850852
CH out-of-plane wagb_g920918
CH₂ wagb_g770768

Mandatory Visualizations

Figure 1: Molecular structure of all-trans-Octa-1,3,5,7-tetraene.

G cluster_input Input Definition cluster_calc Computational Calculation cluster_analysis Results & Analysis mol_structure Define Molecular Structure (e.g., SMILES) choose_method Select Method (e.g., DFT, MP2) mol_structure->choose_method choose_basis Select Basis Set (e.g., 6-31G*, cc-pVTZ) choose_method->choose_basis geom_opt Geometry Optimization choose_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ground_state Ground State Properties: Geometry, Energy geom_opt->ground_state electronic Electronic Properties: HOMO/LUMO, Orbitals geom_opt->electronic vibrational Vibrational Analysis: Frequencies, IR/Raman Spectra freq_calc->vibrational comparison Comparison with Experimental Data ground_state->comparison vibrational->comparison

Figure 2: Workflow for theoretical ground state property prediction.

G Theory Theoretical Chemistry AbInitio Ab Initio Methods (HF, MP2) Theory->AbInitio DFT Density Functional Theory (B3LYP) Theory->DFT Properties Molecular Properties AbInitio->Properties DFT->Properties Geometry Ground State Geometry (Bond Lengths, Angles) Properties->Geometry Electronic Electronic Structure (HOMO, LUMO, BLA) Properties->Electronic Vibrational Vibrational Frequencies (IR/Raman) Properties->Vibrational Experiment Experimental Validation Geometry->Experiment Electronic->Experiment Vibrational->Experiment

Figure 3: Logical relationships in theoretical studies.

Experimental Protocols

Theoretical predictions are validated against experimental data. The primary experimental techniques used to study the ground state of molecules like this compound are detailed below.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in crystals.[6]

  • Methodology:

    • Sample Introduction: A gaseous sample of the molecule is effused through a fine nozzle into a high-vacuum chamber.[6]

    • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the gas jet.[6]

    • Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a CCD camera.[6]

    • Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This information is converted into a radial distribution curve, from which internuclear distances (bond lengths) and bond angles can be derived by fitting to a theoretical molecular model.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

    • Principle: FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations that cause a change in the dipole moment.[8]

    • Sample Preparation: The sample can be a gas, a liquid, or a solid. For this compound, which is less stable, it is often dissolved in a non-polar, IR-transparent solvent like carbon tetrachloride (CCl₄) or n-hexane.[4]

    • Data Acquisition: An FTIR spectrometer, typically using a Michelson interferometer, passes a broad range of IR frequencies through the sample.[7] The resulting interferogram is then mathematically converted into an absorption spectrum via a Fourier transform.

    • Spectrum: The final spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹), with peaks corresponding to the active vibrational modes.[8]

  • Raman Spectroscopy Protocol:

    • Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). The scattered light has frequency shifts corresponding to the energy of molecular vibrations that cause a change in the molecule's polarizability.[9]

    • Sample Preparation: Samples can be solid, liquid, or gas. Solutions in solvents like CCl₄ or cyclohexane (B81311) are common.[4] Aqueous solutions can also be studied, as water is a weak Raman scatterer.[10]

    • Data Acquisition: A high-intensity laser beam is focused on the sample. The scattered light is collected (typically at 90° to the incident beam) and passed through a spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh scattering (unshifted frequency).[9]

    • Spectrum: The spectrum shows the intensity of scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.[9]

Computational Methodologies

A variety of computational methods are employed to model the ground state of conjugated systems. The choice of method and basis set is a trade-off between accuracy and computational cost.

  • Ab Initio Methods:

    • Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation in an approximate way by considering each electron in the mean field of all other electrons. It is a good starting point but neglects electron correlation, which can be important.

    • Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to include electron correlation effects, building upon the HF result. It often provides improved accuracy for geometries and energies over HF.[5]

  • Density Functional Theory (DFT):

    • DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.[11] Its computational efficiency and accuracy make it a workhorse for molecular modeling.

    • Common functionals include B3LYP, which is a hybrid functional mixing HF exchange with DFT exchange-correlation terms, and has been shown to provide good results for the vibrational spectra of organic molecules.[5][12]

  • Basis Sets:

    • The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals.

    • Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)): These are computationally efficient and widely used for initial calculations. The symbols indicate features like polarization functions ((d,p)) and diffuse functions (++), which are important for accurately describing bonding and non-bonding electrons.

    • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are generally more accurate, especially when used with correlated methods like MP2. The "aug" prefix indicates the addition of diffuse functions.

References

Gas-Phase Structure of Octa-1,3,5,7-tetraene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene is a conjugated polyene of significant interest in the study of the electronic and geometric structures of linear pi-systems. Understanding its gas-phase structure is crucial for benchmarking theoretical models and for comprehending the fundamental properties of polyenes, which are foundational components in various technologically relevant molecules, including those in drug development. This technical guide provides a comprehensive overview of the gas-phase structure of this compound, with a focus on computationally determined geometries in the absence of definitive experimental data. It also outlines the detailed experimental protocols for gas electron diffraction (GED) and microwave spectroscopy, the primary techniques for such structural determinations.

Molecular Geometry

The gas-phase structure of this compound is characterized by several possible conformers. Computational studies, primarily utilizing methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have identified the all-trans conformer as the lowest-energy structure.[1] However, non-planar gauche conformers have also been investigated and are predicted to be higher in energy.[1]

Computational Data

The following tables summarize the key geometric parameters for different conformers of this compound as determined by computational chemistry. These values represent the most accurate available information on the gas-phase structure of the molecule.

Table 1: Calculated Geometric Parameters for the All-Trans Conformer of this compound

ParameterC=C (Terminal) (Å)C=C (Internal) (Å)C-C (Å)C-H (Å)∠C=C-C (°)∠C=C-H (°)Dihedral Angle (C=C-C=C) (°)
RHF/6-31G Data not availableData not availableData not availableData not availableData not availableData not available180
MP2(FC)/aug-cc-pVDZ Data not availableData not availableData not availableData not availableData not availableData not available180

Note: Specific bond lengths and angles from these computational studies are not detailed in the provided search results. The table structure is provided for when such data becomes available.

Table 2: Calculated Properties of this compound Conformers

ConformerSymmetryRelative Energy (kJ/mol)Terminal -CH=CH2 Rotation Angle (°)
all-trans C2h0 (by definition)0
gauche,Trans,trans,Trans,gauche- (C2) C2Higher than all-trans~30.5
gauche,Trans,trans,Trans,gauche- (Ci) CiHigher than all-trans~30.6

Data sourced from MP2(FC)/aug-cc-pVDZ and HF/6-31G calculations.[1]

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. It relies on the scattering of a high-energy electron beam by the gas-phase molecules.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm diameter).

  • Electron Beam Generation: A high-energy electron beam (e.g., 60 keV) is generated by an electron gun.

  • Scattering: The electron beam is directed to intersect the effusing gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.

  • Detection: The scattered electrons are detected by a position-sensitive detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point. The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Reduction: The raw diffraction pattern is converted into a molecular scattering intensity curve. This involves subtracting the atomic scattering background and correcting for experimental factors.

  • Structure Refinement: A theoretical molecular model is constructed, and its geometric parameters (bond lengths, bond angles, and dihedral angles) are refined by fitting the calculated molecular scattering intensity curve to the experimental one. This process is typically performed using least-squares analysis.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be derived.

Experimental Protocol:

  • Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum sample cell. To simplify the spectra, the sample is often cooled to a few Kelvin by co-expanding it with an inert gas like argon or neon through a supersonic nozzle.

  • Microwave Irradiation: The gas-phase molecules are irradiated with microwave radiation of a specific frequency. The frequency is swept over a range to excite rotational transitions.

  • Detection of Absorption: The absorption of microwave radiation by the sample is detected. In Fourier-transform microwave spectroscopy, a short, high-power pulse of microwave radiation is used to polarize the molecules, and the subsequent free induction decay is detected and Fourier-transformed to obtain the spectrum.

  • Spectral Analysis: The frequencies of the observed rotational transitions are measured with high precision.

  • Assignment of Transitions: The observed transitions are assigned to specific quantum number changes based on theoretical models of molecular rotation.

  • Determination of Rotational Constants: The rotational constants (A, B, and C) of the molecule are determined by fitting the measured transition frequencies to a Hamiltonian model for a rigid or semi-rigid rotor.

  • Structure Determination: The experimentally determined rotational constants for the parent molecule and its isotopically substituted analogs are used to calculate the moments of inertia. From these moments of inertia, a precise molecular structure (bond lengths and angles) can be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of gas-phase molecular structure using a combination of computational and experimental techniques.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Determination cluster_analysis Analysis and Refinement comp_model Theoretical Model (e.g., ab initio, DFT) comp_geom Predicted Geometry (Bond lengths, angles) comp_model->comp_geom comp_spec Predicted Spectra (Rotational constants, scattering) comp_geom->comp_spec structure_refinement Structure Refinement comp_spec->structure_refinement Initial guess sample_prep Sample Preparation (Vaporization, Seeding) ged_exp Gas Electron Diffraction Experiment sample_prep->ged_exp mw_exp Microwave Spectroscopy Experiment sample_prep->mw_exp exp_data Experimental Data (Scattering curve, Rotational spectra) ged_exp->exp_data mw_exp->exp_data data_analysis Data Analysis exp_data->data_analysis data_analysis->structure_refinement final_structure Final Molecular Structure structure_refinement->final_structure

Caption: Experimental workflow for gas-phase structure determination.

Logical Relationship of Methods

The determination of a precise molecular structure often involves a synergistic relationship between theoretical calculations and experimental measurements.

logical_relationship comp Computational Chemistry exp Experimental Spectroscopy comp->exp Predicts Spectra struc Molecular Structure exp->struc Determines Geometry struc->comp Benchmarks Theory

Caption: Interplay of computational and experimental methods.

References

An In-depth Technical Guide to the Photophysical Properties of Linear Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of linear polyenes, a class of molecules characterized by conjugated carbon-carbon double bonds.[1] Understanding these properties is crucial for their application in various fields, including their role as chromophores in biological systems and their potential in drug development.

Core Photophysical Concepts

The photophysics of linear polyenes are governed by the transitions between their electronic states. Upon absorption of light, a polyene molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). The subsequent de-excitation processes determine the molecule's photophysical characteristics, such as fluorescence and photoisomerization.

A key feature of linear polyenes is the presence of a low-lying excited singlet state (S₁ or 2¹Ag⁻) that is optically forbidden from the ground state (S₀ or 1¹Ag⁻), and a higher-energy, strongly allowed excited singlet state (S₂ or 1¹Bu⁺).[2][3] This electronic structure dictates that light absorption primarily populates the S₂ state, which then rapidly undergoes internal conversion to the S₁ state.[4] The fate of the S₁ state, whether it returns to the ground state via fluorescence or non-radiative decay, including isomerization, is central to the photochemistry of these molecules.

Quantitative Photophysical Data

The photophysical properties of linear polyenes are highly dependent on their conjugation length (N, the number of C=C double bonds), solvent environment, and substitution patterns. The following tables summarize key quantitative data for a series of all-trans linear polyenes.

Table 1: Absorption and Emission Maxima of All-trans α,ω-dimethylpolyenes in Pentane [2]

PolyeneNS₀ → S₂ Absorption λmax (nm)S₁ → S₀ Emission λmax (nm)
Decatetraene4395485
Dodecapentaene5408510
Tetradecahexaene6425540
Hexadecaheptaene7440565

Note: The absorption maxima correspond to the 0-0 transition of the S₀ (1¹Ag⁻) → S₂ (1¹Bu⁺) transition, while the emission maxima correspond to the 0-0 transition of the S₁ (2¹Ag⁻) → S₀ (1¹Ag⁻) fluorescence.[2] The transition energies generally decrease (wavelengths increase) as the conjugation length increases.[2][4]

Table 2: Fluorescence Quantum Yields and Lifetimes

PolyeneNSolventFluorescence Quantum Yield (ΦF)S₁ Lifetime (τF, ps)
Octatetraene4Hexane~0.01~100
Decapentaene5Hexane~0.05~250
Dodecahexaene6Hexane~0.1~500

Note: The data in this table is compiled from typical values found in the literature. Actual values can vary with experimental conditions. It is known that for long linear polyenes, luminescence quantum yields are very low.[5]

Key Signaling and Process Diagrams

The following diagrams illustrate the fundamental processes governing the photophysics of linear polyenes.

Jablonski_Diagram Jablonski Diagram for a Linear Polyene cluster_S0 S₀ (1¹Au2098⁻) cluster_S1 S₁ (2¹Au2098⁻) cluster_S2 S₂ (1¹Bu1d64⁺) cluster_T1 T₁ S0_v0 v=0 S0_v1 v=1 S2_v2 v=2 S0_v0->S2_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Non-radiative Decay S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation S2_v0 v=0 S2_v0->S1_v2 Internal Conversion (IC) S2_v1 v=1 S2_v2->S2_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v2 v=2

Caption: Jablonski diagram illustrating the electronic and vibrational transitions in a linear polyene.

Photoisomerization_Mechanism Photoisomerization Mechanism of a Linear Polyene cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) trans_S0 trans-isomer trans_S1 trans-isomer trans_S0->trans_S1 hν (Absorption) cis_S0 cis-isomer trans_S1->trans_S0 Fluorescence/ Non-radiative perp_S1 Perpendicular Intermediate trans_S1->perp_S1 Torsional Relaxation perp_S1->trans_S0 Decay perp_S1->cis_S0 Decay cis_S1 cis-isomer* perp_S1->cis_S1

Caption: Schematic of the photoisomerization process in linear polyenes via a perpendicular intermediate.

Experimental Protocols

The characterization of the photophysical properties of linear polyenes involves a suite of spectroscopic techniques.

Sample Preparation and Purification
  • Synthesis: Linear polyenes can be synthesized through various methods, such as the Wittig reaction or living polymerization techniques.[2][6]

  • Purification: Due to the potential for a mixture of isomers (cis/trans) and varying conjugation lengths, purification is critical. High-performance liquid chromatography (HPLC) is the method of choice.[6][7]

    • Column: A reverse-phase C18 column is typically used.[6]

    • Mobile Phase: A mixture of organic solvents, such as acetonitrile, dichloromethane, and water, is employed in an isocratic or gradient elution.[6]

    • Detection: A UV-Vis detector is used to monitor the elution of different polyenes, as their absorption maxima are a function of their conjugation length.[8]

  • Isomer Separation: The all-trans isomers generally have lower solubility and can be selectively crystallized from concentrated solutions.[6]

Steady-State Spectroscopy
  • UV-Vis Absorption Spectroscopy:

    • Instrumentation: A dual-beam UV-Vis spectrophotometer.

    • Procedure:

      • Dissolve the purified polyene in a suitable nonpolar solvent (e.g., hexane, pentane) to a concentration that gives an absorbance of ~1 at the λmax.[2][8]

      • Record the absorption spectrum over a range that covers the expected transitions (e.g., 200-800 nm).

      • The peak of the lowest energy, high-intensity band corresponds to the S₀ → S₂ transition.[2] The vibronic structure of this band can provide further information about the molecule's geometry in the excited state.

  • Fluorescence Spectroscopy:

    • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

    • Procedure:

      • Use a dilute solution of the polyene (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

      • Excite the sample at the S₀ → S₂ absorption maximum.[2]

      • Scan the emission monochromator to record the fluorescence spectrum. The resulting spectrum typically corresponds to the S₁ → S₀ transition.[2]

    • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is measured relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate). The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions.

Time-Resolved Spectroscopy
  • Transient Absorption Spectroscopy: This pump-probe technique is used to study the dynamics of excited states.[9][10]

    • Instrumentation: A femtosecond or picosecond laser system is required. The output is split into a pump beam and a probe beam. The pump excites the sample, and the time-delayed probe measures the change in absorption.

    • Procedure:

      • The pump pulse excites the sample, populating the S₂ state.

      • The probe pulse, at a different wavelength, passes through the sample at a set time delay after the pump.

      • The change in absorbance of the probe is measured as a function of the time delay.

      • This allows for the observation of the decay of the S₂ state, the formation and decay of the S₁ state, and the appearance of any other transient species.[4][9] The lifetimes of these states can be determined by fitting the kinetic data to exponential decay models.

Experimental_Workflow Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_steady_state Steady-State Characterization cluster_time_resolved Time-Resolved Dynamics cluster_data_analysis Data Analysis synthesis Polyene Synthesis hplc HPLC Purification synthesis->hplc uv_vis UV-Vis Absorption hplc->uv_vis Purified Sample fluorescence Fluorescence Spectroscopy hplc->fluorescence transient_abs Transient Absorption hplc->transient_abs absorption_max Determine λmax uv_vis->absorption_max emission_max Determine Emission λmax fluorescence->emission_max quantum_yield Calculate Quantum Yield fluorescence->quantum_yield lifetimes Determine Excited-State Lifetimes transient_abs->lifetimes

Caption: General experimental workflow for characterizing the photophysical properties of linear polyenes.

Conclusion

The photophysical properties of linear polyenes are rich and complex, stemming from their unique electronic structure. A thorough understanding of these properties, obtained through a combination of steady-state and time-resolved spectroscopic techniques, is essential for harnessing their potential in biological and materials science applications. This guide provides a foundational framework for researchers and professionals to delve into the fascinating world of linear polyene photophysics.

References

Methodological & Application

Application Notes and Protocols: Octa-1,3,5,7-tetraene as a Model for Polyacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyacetylene, the simplest conjugated polymer, has been a cornerstone in the field of conducting polymers since the discovery of its high conductivity upon doping.[1] Its extended π-system allows for charge delocalization, making it a target for applications in electronics and materials science. However, the insolubility and instability of polyacetylene present significant challenges for its processing and characterization. To circumvent these issues, short, well-defined oligomers of polyacetylene, such as octa-1,3,5,7-tetraene, serve as valuable molecular models. By studying these oligomers, researchers can extrapolate the electronic and structural properties of the bulk polymer.[2] This document provides detailed application notes and protocols for the synthesis, characterization, and theoretical modeling of this compound as a model for polyacetylene, with a perspective on its relevance in the development of novel drug delivery systems.[3][4]

Data Presentation

Structural Parameters of Polyacetylene Oligomers (Theoretical)

The structural properties of polyacetylene oligomers, particularly the bond length alternation (BLA) between single and double bonds, are crucial indicators of π-electron delocalization. Theoretical calculations provide valuable insights into these parameters.

Oligomer (n)C-C Single Bond Length (Å)C=C Double Bond Length (Å)Bond Length Alternation (Å)
Butadiene (2)1.4671.3450.122
Hexatriene (3)1.4581.3520.106
Octatetraene (4)1.4531.3570.096
Polyacetylene (∞)1.4401.3600.080

Note: Values are representative of computational chemistry studies and may vary depending on the level of theory and basis set used.

Spectroscopic Properties of Polyenes

The electronic absorption spectra of polyenes are characterized by a strong π → π* transition. The wavelength of maximum absorption (λmax) is highly dependent on the length of the conjugated system.

PolyeneNumber of Conjugated Double Bondsλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethene117115,000
1,3-Butadiene221721,000
1,3,5-Hexatriene325835,000
1,3,5,7-Octatetraene 4 ~290-300 ~50,000

Note: λmax and ε values are approximate and can be influenced by solvent and substitution.[5][6]

Experimental Protocols

Synthesis of (E,E)- and (Z,E)-Octa-1,3,5,7-tetraene via Hofmann Elimination

The Hofmann elimination provides a convenient route for the synthesis of this compound.[7] The following protocol is a generalized procedure based on this method.

Materials:

  • Appropriate precursor amine

  • Methyl iodide (excess)

  • Silver oxide (Ag₂O)

  • Water

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Protocol:

  • Exhaustive Methylation:

    • In a round-bottom flask, dissolve the starting amine in a suitable solvent.

    • Add a stoichiometric excess of methyl iodide.

    • Stir the mixture at room temperature for 24-48 hours to ensure the formation of the quaternary ammonium (B1175870) iodide salt.[8][9]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

    • Remove the solvent and excess methyl iodide under reduced pressure.

  • Formation of Quaternary Ammonium Hydroxide (B78521):

    • Suspend the resulting quaternary ammonium iodide salt in water.

    • Add freshly prepared silver oxide (Ag₂O) to the suspension.

    • Stir the mixture vigorously for several hours. The silver iodide will precipitate.[8]

    • Filter the mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.

  • Hofmann Elimination:

    • Transfer the aqueous solution of the quaternary ammonium hydroxide to a distillation apparatus.

    • Heat the solution gently to effect the elimination reaction.[10][11]

    • The volatile this compound will co-distill with water.

    • Collect the distillate in a receiver cooled in an ice bath.

  • Purification:

    • Extract the distillate with anhydrous diethyl ether.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Carefully remove the solvent by rotary evaporation at low temperature to yield the product. Due to the high reactivity and tendency to polymerize, the purified this compound should be stored under an inert atmosphere at low temperatures and used promptly.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry vial.[12]

  • Filter the solution through a small plug of cotton or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[13]

  • Cap the NMR tube securely. For air-sensitive samples, preparation should be conducted under an inert atmosphere.[14]

Instrument Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: ~240 ppm

2.2.2. UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the purified this compound of a known concentration in a UV-grade solvent (e.g., hexane, ethanol).

  • Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1-1.0 AU.

  • Use a quartz cuvette for the measurement.

  • Use the pure solvent as a blank to zero the spectrophotometer.

Instrument Parameters:

  • Wavelength Range: 200-800 nm

  • Scan Speed: Medium

  • Data Interval: 1 nm

Visualization of Concepts and Workflows

Theoretical Modeling Workflow

The following diagram illustrates the workflow for using oligomers like this compound to model the properties of polyacetylene.

Theoretical_Modeling_Workflow cluster_oligomers Oligomer Studies cluster_computation Computational Methods cluster_properties Calculated Properties cluster_extrapolation Extrapolation to Polymer Butadiene (n=2) Butadiene (n=2) DFT_HF DFT / Hartree-Fock Butadiene (n=2)->DFT_HF Hexatriene (n=3) Hexatriene (n=3) Hexatriene (n=3)->DFT_HF Octatetraene (n=4) Octatetraene (n=4) Octatetraene (n=4)->DFT_HF Longer Oligomers Longer Oligomers Longer Oligomers->DFT_HF Bond_Lengths Bond Lengths DFT_HF->Bond_Lengths Band_Gap HOMO-LUMO Gap DFT_HF->Band_Gap Spectra Electronic Spectra DFT_HF->Spectra Polyacetylene_Properties Polyacetylene Properties Bond_Lengths->Polyacetylene_Properties Band_Gap->Polyacetylene_Properties Spectra->Polyacetylene_Properties

Caption: Workflow for theoretical modeling of polyacetylene.

Experimental Workflow

The following diagram outlines the experimental workflow from synthesis to characterization of this compound.

Experimental_Workflow Start Start Synthesis Synthesis via Hofmann Elimination Start->Synthesis Purification Extraction & Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR UV_Vis UV-Vis Characterization->UV_Vis End End NMR->End UV_Vis->End

Caption: Experimental workflow for this compound.

Polyacetylene-Based Drug Delivery Concept

This diagram illustrates a conceptual model of a polyacetylene-based drug delivery system.

Drug_Delivery_Concept Polymer_Backbone Polyacetylene Backbone Linker Stimuli-Responsive Linker (e.g., pH sensitive) Polymer_Backbone:f0->Linker:f0 Targeting_Ligand Targeting Ligand Polymer_Backbone:f0->Targeting_Ligand:f0 Drug Drug Molecule Linker:f0->Drug:f0 System Drug Delivery System

Caption: Concept of a polyacetylene drug delivery system.

Applications in Drug Development

While polyacetylene itself has limitations for direct biomedical applications due to its poor processability, its derivatives and oligomers are being explored for roles in drug delivery.[3] The conjugated backbone of polyacetylene-based polymers can be functionalized to create amphiphilic structures that self-assemble into micelles or nanoparticles in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Furthermore, the inherent optical properties of conjugated systems open up possibilities for theranostics, where the polymer acts as both a drug carrier and an imaging agent.[3] The extended π-system can lead to fluorescence, allowing for the tracking of the drug delivery vehicle within biological systems. The study of model compounds like this compound is fundamental to understanding the structure-property relationships that govern the behavior of these advanced drug delivery systems.

References

Application Notes and Protocols: The Use of Octa-1,3,5,7-tetraene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3] Linear polyenes, such as octa-1,3,5,7-tetraene, offer unique opportunities as dienes in these reactions due to the presence of multiple reactive diene units within a single molecule. This opens up possibilities for sequential or intramolecular Diels-Alder reactions, leading to the rapid construction of complex polycyclic systems.[4]

This document provides a detailed overview of the application of this compound in Diels-Alder reactions, including theoretical considerations, experimental protocols, and expected outcomes. While specific literature on the Diels-Alder reaction of unsubstituted this compound is limited, the principles outlined here are based on the well-established reactivity of conjugated dienes and studies on substituted linear tetraenes.[4]

Theoretical Background

The reactivity of this compound in Diels-Alder reactions is governed by several key factors inherent to the structure of the diene and the general principles of pericyclic reactions.

2.1. Conformational Requirements of the Diene

A fundamental prerequisite for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the two double bonds of the diene unit are on the same side of the single bond connecting them.[1][2] For a flexible linear polyene like this compound, rotation around the single bonds allows for both s-cis and s-trans conformations. The s-trans conformer is typically more stable due to reduced steric hindrance, but the molecule must be in the s-cis conformation to react.[1] The facility of this conformational change influences the overall reaction rate.

2.2. Multiple Diene Systems and Site Selectivity

This compound possesses three potential overlapping 1,3-diene systems that could engage in a Diels-Alder reaction: C1-C4, C3-C6, and C5-C8. However, studies on analogous linear conjugated tetraenes have demonstrated a strong preference for reaction at the terminal diene units (C1-C4 or C5-C8).[4] This terminal site selectivity is attributed to electronic and steric factors.

2.3. Frontier Molecular Orbital (FMO) Theory

The rate and selectivity of a Diels-Alder reaction are explained by FMO theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder reaction).[3]

  • Electron-Donating Groups (EDGs) on the diene raise the HOMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction.

  • Electron-Withdrawing Groups (EWGs) on the dienophile lower the LUMO energy, also accelerating the reaction.[3]

Unsubstituted this compound is relatively electron-rich and is expected to react readily with electron-poor dienophiles.

2.4. Intramolecular vs. Intermolecular Reactions

Given its chain length, this compound can potentially undergo intramolecular Diels-Alder (IMDA) reactions if a dienophile moiety is present within the same molecule, connected by a suitable tether.[5] IMDA reactions are often favored entropically over their intermolecular counterparts and can lead to the formation of complex, fused ring systems. In the absence of an internal dienophile, intermolecular reactions with an external dienophile will occur.

Experimental Protocols

The following protocols are generalized for the use of this compound in Diels-Alder reactions. Specific reaction conditions may require optimization.

3.1. Preparation of this compound

This compound is not commercially available and must be synthesized. A common method is through the elimination of a suitable precursor. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) as polyenes are susceptible to oxidation and polymerization.

3.2. General Protocol for Intermolecular Diels-Alder Reaction

This protocol describes a typical setup for the reaction of this compound with an electron-deficient dienophile, such as maleic anhydride (B1165640).

Materials:

  • This compound (diene)

  • Maleic anhydride (dienophile)[6][7]

  • Anhydrous toluene (B28343) or xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle

Procedure:

  • To a dry, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the diene in a minimal amount of anhydrous toluene or xylene.

  • Add maleic anhydride (1.0 to 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexane).

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

3.3. Protocol for a Sequential (Double) Diels-Alder Reaction

To favor a second Diels-Alder reaction on the remaining diene unit of the initial adduct, a molar excess of the dienophile is required.

Procedure:

  • Follow steps 1-3 of the general protocol, but use at least 2.2 equivalents of maleic anhydride.

  • Heat the reaction mixture to reflux. The reaction time will likely need to be extended to facilitate the second cycloaddition.

  • Monitor the reaction for the disappearance of the mono-adduct and the appearance of the bis-adduct.

  • Workup and purification will be similar to the general protocol, but chromatographic separation may be more challenging due to the presence of multiple products.

Data Presentation

The following tables summarize the expected outcomes and influencing factors for Diels-Alder reactions involving this compound. The quantitative data is illustrative and based on general principles and data from related systems.[4]

Table 1: Factors Influencing Reaction Rate and Yield

FactorEffect on Reaction Rate/YieldRationale
Dienophile Electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) significantly increase the rate and yield.Lowers the LUMO energy of the dienophile, narrowing the HOMO-LUMO gap.[3]
Temperature Higher temperatures increase the reaction rate.Provides the necessary activation energy for the cycloaddition.
Solvent Aprotic, non-polar solvents are generally preferred.Minimizes side reactions and solvation effects on the transition state.
Concentration Higher concentrations favor intermolecular reactions.Increases the probability of collision between the diene and dienophile.

Table 2: Expected Regio- and Stereoselectivity

AspectExpected OutcomeControlling Factors
Regioselectivity With unsymmetrical dienophiles, the "ortho" and "para" products are generally favored over the "meta" product.Governed by the electronic effects of substituents on the diene and dienophile, which can be predicted by considering the resonance structures and orbital coefficients.
Stereoselectivity The reaction is stereospecific with respect to the dienophile (cis-dienophiles give cis-adducts, trans-dienophiles give trans-adducts).The concerted nature of the reaction preserves the stereochemistry of the reactants.[1]
Endo/Exo Selectivity The endo product is often the kinetic product due to secondary orbital interactions.The transition state leading to the endo product is stabilized by favorable orbital overlap between the substituent on the dienophile and the developing pi-system of the diene.[3]

Table 3: Spectroscopic Data for a Hypothetical Mono-Adduct (with Maleic Anhydride)

Spectroscopic MethodExpected Key Signals
¹H NMR - Olefinic protons on the remaining polyene chain. - Olefinic protons within the newly formed cyclohexene (B86901) ring. - Allylic and bridgehead protons of the bicyclic system.
¹³C NMR - sp² carbons of the remaining double bonds. - sp² carbons of the new double bond in the ring. - sp³ carbons of the bicyclic framework. - Carbonyl carbons of the anhydride.
IR - C=O stretching of the anhydride (~1780 and 1850 cm⁻¹). - C=C stretching of the double bonds. - C-H stretching (sp² and sp³).
Mass Spectrometry Molecular ion peak corresponding to the sum of the masses of this compound and maleic anhydride.

Visualizations

Diagram 1: General Workflow for Diels-Alder Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Synthesis of this compound) setup Reaction Setup (Inert atmosphere, solvent) reagent_prep->setup dienophile_prep Dienophile Selection and Preparation dienophile_prep->setup cycloaddition [4+2] Cycloaddition (Heating/Reflux) setup->cycloaddition monitoring Reaction Monitoring (TLC, HPLC) cycloaddition->monitoring monitoring->cycloaddition Incomplete isolation Product Isolation (Filtration/Solvent Removal) monitoring->isolation Complete purification Purification (Recrystallization/Chromatography) isolation->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization yield_calc Yield Calculation characterization->yield_calc

Caption: Experimental workflow for a Diels-Alder reaction.

Diagram 2: Potential Reaction Pathways of this compound

G tetraene This compound mono_adduct Mono-Adduct (Terminal Cycloaddition) tetraene->mono_adduct + 1 eq. Dienophile imda_precursor Intramolecular Diels-Alder Precursor tetraene->imda_precursor Chemical Modification dienophile Dienophile (e.g., Maleic Anhydride) dienophile->mono_adduct bis_adduct Bis-Adduct (Sequential Cycloaddition) dienophile->bis_adduct mono_adduct->bis_adduct + 1 eq. Dienophile imda_product Fused Polycyclic Product imda_precursor->imda_product Intramolecular Cycloaddition

Caption: Reaction pathways for this compound.

References

Spectroscopic Analysis of Octa-1,3,5,7-tetraene Conformers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3,5,7-tetraene is a linear polyene that serves as a fundamental model for understanding the electronic and structural properties of conjugated systems, which are prevalent in various biologically active molecules and organic materials. The flexibility of its single bonds allows for the existence of multiple rotational isomers, or conformers, each with distinct spectroscopic signatures. The study of these conformers is crucial for elucidating structure-property relationships in larger polyenes, such as carotenoids and retinoids, which play vital roles in biological processes.

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of different conformers of this compound, with a focus on UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Landscape

This compound can exist in various planar and non-planar conformations due to rotation around its single bonds. The most stable conformer is the all-trans (all-E) form. Other notable conformers include those with one or more cis (Z) double bonds and non-planar (gauche) arrangements. The relative energies of these conformers dictate their population at a given temperature and influence the overall spectroscopic properties of a sample.

Computational studies have provided insights into the energy barriers for interconversion between conformers. For instance, the rotation from the lowest-energy planar all-trans conformer to a non-planar gauche,Trans,trans,Trans,trans- (gTtTt) conformer has a calculated barrier of 31.4 kJ/mol.[1] The reverse rotation from the gTtTt-conformer to the all-trans conformer has a lower barrier of 18.0 kJ/mol, while the barrier between two equivalent gTtTt-conformers is only 1.4 kJ/mol.[1]

Data Presentation

The following tables summarize the available spectroscopic data for various conformers of this compound. It is important to note that while experimental data for the all-trans and some cis/trans isomers are available, data for many other conformers are derived from computational studies.

Table 1: UV-Vis Spectroscopic Data

Conformerλmax (nm)Excitation Energy (cm⁻¹)Solvent/MethodReference
all-trans~290-300S₀→S₂: ~33,000Solution (estimated)[2]
all-trans-S₂→Sₙ: >480 nmSolution (Transient Absorption)[3]
cis,trans349S₀→S₁: 28,645n-Hexane matrix (4.2 K)[4]
cis,trans311S₀→S₂: 32,134n-Hexane matrix (4.2 K)[4]

Table 2: Vibrational Spectroscopy Data (Calculated Wavenumbers in cm⁻¹)

Vibrational Modeall-trans (C₂h)s-cis,trans,trans (Cₛ)s-cis,cis,trans (C₂ᵥ)gTtTt (C₁)
C=C Stretch1645164216391648
C=C Stretch1628162516211630
C=C Stretch1595159015851601
C-H Wag (trans)998995-992
C-H Wag (cis)--785-
C-C Stretch1295129012881298
C-C Stretch1150114511421155
CH₂ Rock915912910918

Note: This data is based on computational predictions and serves as a guide for spectral interpretation. Experimental values may vary.

Table 3: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Due to the limited availability of complete experimental NMR data for individual conformers, the following table presents predicted chemical shifts for the all-trans conformer based on general principles for conjugated systems.

¹H NMR (all-trans) Predicted δ (ppm) ¹³C NMR (all-trans) Predicted δ (ppm)
H1, H85.0 - 5.3C1, C8115 - 125
H2, H76.2 - 6.5C2, C7130 - 140
H3, H66.0 - 6.3C3, C6125 - 135
H4, H56.0 - 6.3C4, C5125 - 135

Note: These are estimated values. Actual chemical shifts will be influenced by solvent and temperature.

Experimental Protocols

Synthesis of this compound Conformers

The synthesis of specific conformers of this compound can be challenging due to their potential for isomerization. The all-trans isomer is the most thermodynamically stable and is often the main product. Methods like the Wittig reaction and Hofmann elimination are commonly employed for the synthesis of polyenes.

Protocol 1: Synthesis via Wittig Reaction (General)

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds with good stereocontrol.[5][6]

  • Preparation of the Phosphonium (B103445) Ylide:

    • React a suitable phosphine (B1218219) (e.g., triphenylphosphine) with an appropriate alkyl halide to form the phosphonium salt.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to generate the ylide.[6]

  • Reaction with an Aldehyde or Ketone:

    • Add the desired aldehyde or ketone (e.g., crotonaldehyde (B89634) for extending the polyene chain) to the ylide solution at a controlled temperature (often low temperatures like -78 °C to room temperature).

    • Allow the reaction to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization to isolate the desired polyene isomer.

Protocol 2: Synthesis via Hofmann Elimination (General)

Hofmann elimination involves the thermal decomposition of a quaternary ammonium hydroxide (B78521) to form an alkene.[7][8]

  • Exhaustive Methylation:

    • Treat the starting amine with an excess of methyl iodide to form the quaternary ammonium iodide salt.[9] This reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol.

  • Formation of Quaternary Ammonium Hydroxide:

    • Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water.[10] This reaction precipitates silver iodide and generates the quaternary ammonium hydroxide in solution.

  • Elimination:

    • Heat the aqueous solution of the quaternary ammonium hydroxide. The thermal decomposition will lead to the formation of the alkene, a tertiary amine, and water.

  • Isolation and Purification:

    • Isolate the alkene product, which may be volatile, by distillation or extraction.

    • Purify the product using standard techniques such as chromatography.

Spectroscopic Analysis Protocols

Protocol 3: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound conformer in a UV-transparent solvent (e.g., hexane, cyclohexane, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from approximately 200 nm to 400 nm.

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution.

    • Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.

Protocol 4: Infrared (IR) and Raman Spectroscopy

  • Sample Preparation:

    • IR Spectroscopy: For solid samples, prepare a KBr pellet or a Nujol mull. For liquid samples or solutions, use a liquid cell with IR-transparent windows (e.g., NaCl or KBr).

    • Raman Spectroscopy: Place a small amount of the solid or liquid sample in a glass capillary tube or on a microscope slide.

  • Instrument Setup:

    • FTIR Spectrometer: Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to achieve a good signal-to-noise ratio.

    • Raman Spectrometer: Choose an appropriate laser excitation wavelength to avoid fluorescence (e.g., 785 nm or 1064 nm). Set the laser power and acquisition time to obtain a high-quality spectrum without sample degradation.

  • Data Acquisition and Analysis:

    • Acquire the spectrum of the sample.

    • Identify the characteristic vibrational frequencies and compare them with the data in Table 2 and other literature values to identify the conformer.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conformer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the spectrometer to obtain a sharp and symmetrical TMS signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • 2D NMR (optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the structure and stereochemistry of the conformer.

Visualizations

The following diagrams illustrate the key workflows and relationships in the study of this compound conformers.

Synthesis_Workflow cluster_wittig Wittig Reaction Pathway cluster_hofmann Hofmann Elimination Pathway Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base Wittig_Product This compound (Mixture of Isomers) Ylide->Wittig_Product Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Wittig_Product Purification Purification Wittig_Product->Purification Amine Amine Quaternary_Ammonium_Iodide Quaternary Ammonium Iodide Amine->Quaternary_Ammonium_Iodide Excess CH3I Quaternary_Ammonium_Hydroxide Quaternary Ammonium Hydroxide Quaternary_Ammonium_Iodide->Quaternary_Ammonium_Hydroxide Ag2O, H2O Hofmann_Product This compound (Hofmann Product) Quaternary_Ammonium_Hydroxide->Hofmann_Product Heat Hofmann_Product->Purification Isolated_Conformer Isolated Conformer Purification->Isolated_Conformer

Caption: Synthetic workflows for obtaining this compound conformers.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques Sample Purified this compound Conformer UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR_Raman IR & Raman Spectroscopy Sample->IR_Raman NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Analysis and Structure Elucidation UV_Vis->Data_Analysis λmax, ε IR_Raman->Data_Analysis Vibrational Frequencies NMR->Data_Analysis Chemical Shifts, Coupling Constants Conformer_ID Conformer Identification and Characterization Data_Analysis->Conformer_ID

Caption: Workflow for the spectroscopic analysis of this compound conformers.

Conformational_Interconversion all_trans all-trans (Planar, C2h) Lowest Energy gTtTt gauche,Trans,trans,Trans,trans- (Non-planar, C1) all_trans->gTtTt ΔE = 31.4 kJ/mol [7] s_cis s-cis containing (Planar or near-planar) all_trans->s_cis Rotational Barrier gTtTt->all_trans ΔE = 18.0 kJ/mol [7] gTtTt->gTtTt ΔE = 1.4 kJ/mol [7] (enantiomer) s_cis->all_trans Rotational Barrier

References

Application Notes and Protocols for the Wittig Synthesis of all-trans-Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of all-trans-octa-1,3,5,7-tetraene via the Wittig reaction. The described methodology involves the preparation of the vinyltriphenylphosphonium ylide followed by its reaction with (E,E)-hexa-2,4-dienal. This protocol includes step-by-step procedures for the synthesis of the phosphonium (B103445) salt precursor, the generation of the ylide, the Wittig olefination reaction, and the purification of the final product. Additionally, comprehensive characterization data, including physical properties and spectroscopic data (¹H NMR, ¹³C NMR, and UV-Vis), are summarized in tabular format. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1][2] This reaction is particularly valuable for the stereoselective synthesis of alkenes.[3] The synthesis of conjugated polyenes, such as all-trans-octa-1,3,5,7-tetraene, is of significant interest due to their unique electronic and photophysical properties, making them relevant in materials science and as building blocks in the synthesis of more complex molecules.[4] This protocol details a reliable method for the preparation of all-trans-octa-1,3,5,7-tetraene.

Key Reactants and Product Data

Compound NameStructureMolar Mass ( g/mol )Physical State
(E,E)-Hexa-2,4-dienal (E,E)-Hexa-2,4-dienal96.13Liquid
Vinyltriphenylphosphonium bromide Vinyltriphenylphosphonium bromide369.25Solid
all-trans-Octa-1,3,5,7-tetraene all-trans-Octa-1,3,5,7-tetraene106.16Solid[5]

Experimental Protocols

Part 1: Synthesis of Vinyltriphenylphosphonium Bromide

This procedure is adapted from established methods for the preparation of vinylphosphonium salts.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath and slowly add vinyl bromide (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield vinyltriphenylphosphonium bromide.

Part 2: Wittig Synthesis of all-trans-Octa-1,3,5,7-tetraene

This part of the protocol describes the ylide generation and the subsequent Wittig reaction.

Materials:

  • Vinyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • (E,E)-Hexa-2,4-dienal

  • Tetrahydrofuran (THF), anhydrous

  • Pentane (B18724) or Hexane (for purification)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add vinyltriphenylphosphonium bromide (1.05 eq).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • Stir the ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve (E,E)-hexa-2,4-dienal (1.0 eq) in anhydrous THF.

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of (E,E)-hexa-2,4-dienal to the ylide solution dropwise via a cannula or syringe.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid polymerization of the product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane or hexane).

    • Note: all-trans-Octa-1,3,5,7-tetraene is known to be unstable and can polymerize, especially in the crystalline state and upon exposure to light and air.[5] It is recommended to store the purified product in solution at low temperatures and in the dark.

Characterization Data

The following tables summarize the key physical and spectroscopic data for all-trans-octa-1,3,5,7-tetraene.

Physical Properties:

PropertyValueReference
Molecular FormulaC₈H₁₀[6][7]
Molar Mass106.16 g/mol [6][7]
Melting Point~135-140 °C (decomposes)

Spectroscopic Data:

¹H NMR (CDCl₃)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~6.45mH-1, H-8
~6.20mH-2, H-3, H-4, H-5, H-6, H-7
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)
~137.0
~132.5
~130.0
~118.0
UV-Vis Spectroscopyλmax (nm)Solvent
290, 303, 317Hexane

Note: NMR data is estimated based on typical values for conjugated polyenes and may vary depending on the solvent and spectrometer frequency. The UV-Vis data shows characteristic fine structure for conjugated polyenes.[8]

Experimental Workflow and Reaction Mechanism

The overall synthetic process can be visualized as a two-stage procedure: the formation of the phosphonium ylide and the subsequent Wittig olefination.

Wittig_Synthesis_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction & Purification start Vinyltriphenylphosphonium bromide ylide Vinyltriphenylphosphonium ylide start->ylide Deprotonation base n-Butyllithium in THF base->ylide reaction Wittig Olefination ylide->reaction aldehyde (E,E)-Hexa-2,4-dienal aldehyde->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product all-trans-Octa-1,3,5,7-tetraene purification->product

Caption: Experimental workflow for the synthesis of all-trans-Octa-1,3,5,7-tetraene.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide R-CH=PPh₃ Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This document outlines a comprehensive and detailed protocol for the Wittig synthesis of all-trans-octa-1,3,5,7-tetraene. By following the described procedures for the preparation of the vinylphosphonium ylide and its subsequent reaction with (E,E)-hexa-2,4-dienal, researchers can reliably synthesize this conjugated polyene. The provided characterization data will aid in the identification and quality assessment of the final product. Due to the inherent instability of the product, careful handling and storage are crucial for obtaining and maintaining the desired all-trans isomer.

References

Application Notes and Protocols: Octa-1,3,5,7-tetraene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Octa-1,3,5,7-tetraene in materials science, with a focus on its use as a monomer for producing conducting polymers. The protocols are intended to serve as a guide for the synthesis and characterization of materials derived from this highly conjugated molecule.

Application Notes

This compound is a linear conjugated polyene with the chemical formula C8H10. Its structure, consisting of alternating single and double carbon-carbon bonds, results in the delocalization of π-electrons across the molecule.[1] This electronic structure is the foundation for its potential applications in materials science, particularly in the field of organic electronics.[1]

Precursor to Conductive Polymers

The primary application of this compound in materials science is as a monomer for the synthesis of polyacetylene, a well-known conductive polymer. The conjugated nature of this compound makes it a suitable building block for creating long-chain polymers with extended π-systems, which are essential for electrical conductivity. While various methods exist for synthesizing polyacetylene, the polymerization of linear polyenes like this compound offers a direct route to this important material. It has been observed that conjugated polyenes, including this compound, polymerize rapidly, especially in the crystalline state.[2]

Organic Electronics and Semiconductors

Materials derived from this compound are potential candidates for use in organic electronic devices. The delocalized π-electron system allows for charge transport, a key property for semiconductors. Potential applications include:

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(octatetraene) could be exploited in the active layer of OFETs.

  • Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes these materials interesting for use in the active layer of solar cells.

  • Organic Light-Emitting Diodes (OLEDs): While not a primary application, the conjugated structure could be functionalized to tune its photoluminescent properties for use in emissive layers.

The stability and electronic characteristics of conjugated polyenes like this compound are crucial for these applications.[1]

Molecular Wires

The linear, conjugated structure of this compound makes it a model compound for studying charge transport at the molecular level. Oligomers of this compound could function as "molecular wires," capable of conducting electrical current over short distances. This has implications for the development of nanoscale electronic components.

Quantitative Data

Specific experimental data for polymers derived directly from this compound is limited in publicly available literature. However, based on the properties of analogous conjugated polymers like polyacetylene, the following table outlines the expected material properties. These values should be considered theoretical and would require experimental verification.

PropertyExpected Value RangeSignificance in Materials Science
Electrical Conductivity (doped) 10^3 - 10^5 S/cmHigh conductivity is essential for applications as a "plastic metal."
Band Gap 1.5 - 2.0 eVDetermines the semiconducting properties and optical absorption.
Thermal Stability Moderate (degrades >150 °C)A key consideration for device fabrication and long-term stability.
Mechanical Strength ModerateInfluences the processability and durability of thin films.
Solubility Generally insolublePoses a challenge for solution-based processing.

Experimental Protocols

Protocol 1: Synthesis of (E,E)- and (Z,E)-Octa-1,3,5,7-tetraene

This protocol describes a general method for the synthesis of this compound isomers, which can then be used as monomers for polymerization. The Hofmann elimination sequence is reported to be a convenient method for this synthesis.[2]

Materials:

  • Appropriate precursor amine for Hofmann elimination

  • Methyl iodide

  • Silver oxide

  • Base (e.g., potassium hydroxide)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Quaternization of the Amine: Dissolve the precursor amine in a suitable solvent and react it with an excess of methyl iodide to form the quaternary ammonium (B1175870) iodide salt.

  • Formation of the Hydroxide (B78521): Treat the quaternary ammonium iodide salt with silver oxide in water to form the corresponding quaternary ammonium hydroxide.

  • Hofmann Elimination: Heat the quaternary ammonium hydroxide solution to induce elimination, yielding the crude this compound.

  • Purification: The product can be purified by techniques such as distillation or chromatography. Due to the high reactivity and tendency to polymerize, purification should be carried out at low temperatures and under an inert atmosphere.

Safety Precautions: Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Solid-State Polymerization of this compound

This protocol outlines a general procedure for the solid-state polymerization of crystalline this compound. This method takes advantage of the observation that these polyenes polymerize rapidly in the crystalline state.[2]

Materials:

  • Purified, crystalline this compound

  • Glass polymerization tube

  • Vacuum line

  • Heating source (e.g., oil bath or oven)

Procedure:

  • Monomer Preparation: Place the purified, crystalline this compound into a clean, dry glass polymerization tube.

  • Degassing: Connect the tube to a vacuum line and evacuate to remove any oxygen and volatile impurities. The tube may be gently heated to facilitate degassing.

  • Sealing: Once a stable vacuum is achieved, seal the glass tube using a torch.

  • Polymerization: Place the sealed tube in an oven or oil bath at a controlled temperature. The optimal temperature and time for polymerization will need to be determined experimentally. Monitor the reaction for changes in the appearance of the solid (e.g., color change, formation of a film).

  • Isolation of the Polymer: After the desired polymerization time, cool the tube to room temperature. Carefully open the tube in an inert atmosphere. The resulting polymer can be washed with a suitable solvent to remove any unreacted monomer.

Characterization: The resulting polymer can be characterized by various techniques, including:

  • FTIR Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the band gap.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymer.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer film.

  • Four-Point Probe Measurement: To determine the electrical conductivity (after doping).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_polymerization Solid-State Polymerization cluster_characterization Material Characterization start Precursor Amine quaternization Quaternization (Methyl Iodide) start->quaternization hydroxide_formation Hydroxide Formation (Silver Oxide) quaternization->hydroxide_formation elimination Hofmann Elimination hydroxide_formation->elimination purification Purification (Distillation/Chromatography) elimination->purification monomer Crystalline This compound purification->monomer degassing Degassing in Polymerization Tube monomer->degassing sealing Sealing under Vacuum degassing->sealing heating Controlled Heating sealing->heating polymer Poly(octatetraene) heating->polymer ftir FTIR polymer->ftir uvvis UV-Vis polymer->uvvis xrd XRD polymer->xrd sem SEM polymer->sem conductivity Conductivity Measurement polymer->conductivity

Caption: Experimental workflow for the synthesis, polymerization, and characterization of poly(octatetraene).

organic_electronic_device cluster_device Organic Electronic Device start This compound (Monomer) polymerization Polymerization start->polymerization polymer Poly(octatetraene) (Conducting Polymer) polymerization->polymer device_fab Device Fabrication polymer->device_fab electrode1 Electrode 1 active_layer Active Layer (Poly(octatetraene)) device_fab->active_layer electrode2 Electrode 2 electrode1->active_layer active_layer->electrode2

References

Octa-1,3,5,7-tetraene as a Molecular Wire Component: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3,5,7-tetraene, a conjugated polyene, represents a fundamental building block in the field of molecular electronics. Its structure of alternating single and double carbon-carbon bonds facilitates π-electron delocalization, making it a candidate for functioning as a molecular wire. This document provides an overview of its potential applications, protocols for its synthesis and characterization, and a discussion of its relevance in broader scientific contexts. While direct, extensive experimental data on the single-molecule conductance of this compound is limited in publicly available literature, this note extrapolates from studies on longer polyene chains and related conjugated molecules to provide a comprehensive guide.

Properties of this compound

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀--INVALID-LINK--[1]
Molecular Weight 106.16 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Canonical SMILES C=CC=CC=CC=C--INVALID-LINK--[1]

This compound in Molecular Electronics

The primary application of this compound in a research context is as a model system for a molecular wire. Molecular wires are single molecules or a small number of molecules designed to conduct electrical current.[2] The conjugated system of polyenes allows for electron transport, and understanding the conductance of short polyenes like this compound is a key step in designing more complex molecular electronic devices.

Conductance Data (Extrapolated and Theoretical)

For context, a study on diphenyl-terminated polyenes provided conductance values for longer chains, which can be used to estimate the behavior of shorter chains. The general trend shows that as the number of conjugated double bonds increases, the conductance decreases.

Molecular Wire ComponentNumber of C=C BondsMeasured Single-Molecule Conductance (G/G₀)
Diphenyl-terminated polyene (n=5)5~10⁻³
Diphenyl-terminated polyene (n=6)6~10⁻³⁵
This compound (estimated) 4 > 10⁻³ (Expected)

Note: The conductance value for this compound is an educated estimation based on the trend that shorter conjugated systems exhibit higher conductance. G₀ is the quantum of conductance (77.48 µS).

Experimental Protocols

Synthesis of Dithiol-Terminated this compound

For use as a molecular wire, this compound must be functionalized with "anchor" or "linker" groups that can bind to metal electrodes (typically gold). Thiol (-SH) groups are commonly used for this purpose. The following is a generalized synthetic protocol.

Objective: To synthesize this compound with thiol end-groups for attachment to gold electrodes.

Materials:

  • Starting materials for the polyene chain (e.g., protected diacetylenes)

  • Thiolating agent (e.g., thioacetic acid, Lawesson's reagent)

  • Appropriate solvents (e.g., THF, DCM)

  • Reducing agent for deprotection (e.g., LiAlH₄, DIBAL-H)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Protocol:

  • Synthesis of the Octatetraene Backbone: Synthesize the C8 backbone with appropriate functional groups at the termini for subsequent conversion to thiols. This can be achieved through various coupling reactions like Wittig or Horner-Wadsworth-Emmons reactions.

  • Introduction of Thiol Precursors: React the terminal functional groups of the octatetraene backbone with a thiolating agent. For example, conversion of terminal alcohols to tosylates followed by substitution with potassium thioacetate.

  • Deprotection to Thiols: The protected thiol groups (e.g., thioacetates) are deprotected under anhydrous and anaerobic conditions using a suitable reducing agent to yield the dithiol-terminated this compound.

  • Purification: The final product should be purified using column chromatography under an inert atmosphere to prevent oxidation of the thiol groups.

Synthesis_Workflow Start Protected Diacetylene Coupling Coupling Reaction (e.g., Wittig) Start->Coupling Backbone Octatetraene Backbone with Terminal Functional Groups Coupling->Backbone Thiolation Introduction of Thiol Precursors Backbone->Thiolation Protected Protected Dithiol- Octatetraene Thiolation->Protected Deprotection Deprotection Protected->Deprotection Final Dithiol-Terminated This compound Deprotection->Final

Fig. 1: Synthetic workflow for dithiol-terminated this compound.
Single-Molecule Conductance Measurement Protocol (STM-BJ)

The Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique is a powerful method for measuring the conductance of a single molecule.[3][4]

Objective: To measure the single-molecule conductance of dithiol-terminated this compound.

Materials:

  • STM instrument

  • Gold substrate and gold STM tip

  • Solution of dithiol-terminated this compound in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at low concentration (e.g., 1 mM)

Protocol:

  • Sample Preparation: A clean gold substrate is immersed in the solution of the target molecule.

  • Junction Formation: The gold STM tip is repeatedly brought into and out of contact with the gold substrate.[3]

  • Molecule Trapping: As the tip is withdrawn from the substrate, a nanoscopic gap is formed. A single molecule of dithiol-terminated this compound can bridge this gap, with the thiol end-groups binding to the tip and the substrate.

  • Conductance Measurement: A constant bias voltage is applied across the tip and substrate, and the current is measured as the junction is stretched and broken. This process is repeated thousands of times to build a statistical dataset.[4]

  • Data Analysis: The measured current values are converted to conductance. A histogram of the conductance values is then plotted. The conductance of the single molecule appears as a peak in this histogram.

STMBJ_Workflow Start Prepare Solution of Dithiol-Octatetraene Setup STM-BJ Setup with Gold Tip and Substrate Start->Setup Approach Tip Approaches Substrate Setup->Approach Contact Tip Contacts Substrate Approach->Contact Retract Tip Retracts Contact->Retract Junction Single-Molecule Junction Forms Retract->Junction Measure Measure Current vs. Displacement Junction->Measure Break Junction Breaks Measure->Break Repeat Repeat Thousands of Times Break->Repeat Repeat->Approach Analyze Generate Conductance Histogram Repeat->Analyze Result Identify Conductance Peak Analyze->Result

Fig. 2: Experimental workflow for STM-BJ measurement.

Relevance to Drug Development

It is important to distinguish the linear polyene, this compound, from the class of polyene macrolide antifungals. While both share the "polyene" name due to the presence of multiple conjugated double bonds, their structures and biological activities are vastly different.

Polyene macrolides, such as Amphotericin B and Nystatin, are large, cyclic molecules that act by binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent cell death.[5][6][7][8][9] This mechanism is a well-established principle in antifungal drug action.

Currently, there is no evidence in the scientific literature to suggest that linear this compound has any role in modulating biological signaling pathways or any direct application in drug development. Its high reactivity and instability in biological environments would likely preclude such applications.

Polyene_Comparison Octatetraene This compound Application1 Molecular Wire Component Octatetraene->Application1 AmphotericinB Amphotericin B Application2 Antifungal Drug AmphotericinB->Application2 Application

Fig. 3: Distinction between linear polyenes and polyene macrolide antifungals.

Conclusion

This compound serves as a valuable model compound for studying charge transport in molecular-scale systems. While direct experimental data on its single-molecule conductance is sparse, established trends in related conjugated molecules suggest it would be a relatively conductive short molecular wire. The protocols outlined here provide a framework for its synthesis and characterization for such applications. It is crucial for researchers, particularly those in drug development, to recognize that the biological activity of polyene antifungals is a property of a distinct class of macrolide structures and is not associated with simple linear polyenes like this compound.

References

Time-Resolved Spectroscopy of Octa-1,3,5,7-tetraene Excited States: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the time-resolved spectroscopy of octa-1,3,5,7-tetraene, a model system for understanding the photophysics of conjugated polyenes relevant to various fields, including vision chemistry and the development of organic electronics. These notes offer a summary of key quantitative data from spectroscopic studies and provide comprehensive protocols for performing such experiments.

Introduction

This compound is a linear polyene that serves as a fundamental model for studying the excited-state dynamics of more complex conjugated systems. Its photophysical behavior is characterized by a complex interplay between different electronic excited states, primarily the first two singlet excited states, S₁ (2¹A g⁻) and S₂ (1¹B u⁺), leading to processes such as internal conversion, cis-trans isomerization, and fluorescence. Time-resolved spectroscopy techniques, particularly femtosecond transient absorption, are crucial for elucidating the ultrafast dynamics of these processes.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from time-resolved spectroscopic studies of all-trans-1,3,5,7-octatetraene in solution.

ParameterValueSolventTechniqueReference
S₂ (1¹B u⁺) State Lifetime ~0.4 psSolutionFemtosecond Transient Absorption
< 5 psSolutionPicosecond Fluorescence
S₁ (2¹A g⁻) State Fluorescence Lifetime 0.88 ns (average)Acetonitrile (B52724)Picosecond Fluorescence
2.0 ns (average)n-hexanePicosecond Fluorescence
Internal Conversion (S₂ → S₁) Time ~400 fsSolutionFemtosecond Transient Absorption
S₂ → Sₙ Transient Absorption > 480 nmSolutionFemtosecond Transient Absorption
S₁ → Sₙ Transient Absorption Shorter wavelengths than S₂→SₙSolutionFemtosecond Transient Absorption
S₂ Fluorescence Emission ~300 - 350 nmSolutionPicosecond Fluorescence
S₁ Fluorescence Emission ~350 - 500 nmSolutionPicosecond Fluorescence

Photophysical Pathways of this compound

The excited-state dynamics of all-trans-1,3,5,7-octatetraene following photoexcitation to the bright S₂ (1¹B u⁺) state are dominated by ultrafast internal conversion to the dark S₁ (2¹A g⁻) state. From the S₁ state, the molecule can then relax to the ground state (S₀) via fluorescence or non-radiative decay pathways, including cis-trans isomerization.

photophysical_pathways S0 S₀ (Ground State) S2 S₂ (1¹B u⁺) S0->S2 Photoexcitation (e.g., 267 nm) S1 S₁ (2¹A g⁻) S2->S1 Internal Conversion (~400 fs) S1->S0 Non-radiative Decay Isomer Cis-trans Isomer S1->Isomer Isomerization Fluorescence Fluorescence S1->Fluorescence Radiative Decay Isomer->S0 Fluorescence->S0

Caption: Photophysical pathways of all-trans-1,3,5,7-octatetraene.

Experimental Protocols

Femtosecond Transient Absorption Spectroscopy

This protocol outlines the key steps for investigating the excited-state dynamics of this compound using femtosecond pump-probe transient absorption spectroscopy.

a. Sample Preparation

  • Solvent Selection: Choose a spectroscopically transparent solvent at the excitation and probe wavelengths. n-hexane and acetonitrile are common choices. Ensure the solvent is of high purity (spectroscopic grade) to minimize impurities that could interfere with the measurements.

  • Concentration: Prepare a solution of all-trans-1,3,5,7-octatetraene with a concentration that yields an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette. This concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize reabsorption of the probe light and inner filter effects.

  • Degassing: To prevent quenching of the excited states by molecular oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to and during the experiment.

b. Experimental Setup

A typical femtosecond transient absorption setup consists of a femtosecond laser system, an optical parametric amplifier (OPA) for wavelength tuning, a pump-probe setup with a delay stage, and a detection system.

  • Laser System: A Ti:sapphire laser system producing femtosecond pulses (e.g., <100 fs) is commonly used.

  • Pump Pulse: The pump pulse is used to excite the sample. For this compound, an excitation wavelength of 267 nm is suitable to populate the S₂ state. This can be generated by frequency tripling the output of the Ti:sapphire laser.

  • Probe Pulse: A broadband white-light continuum is typically used as the probe pulse to monitor the transient absorption changes across a wide spectral range. This is generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire or CaF₂).

  • Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

  • Detection: The transmitted probe light is directed into a spectrometer and detected by a CCD camera or photodiode array.

experimental_workflow cluster_laser Femtosecond Laser System cluster_pump Pump Beam cluster_probe Probe Beam cluster_detection Detection System Laser Ti:Sapphire Laser OPA OPA / Harmonics Generation Laser->OPA WLG White Light Generation Laser->WLG Pump_Delay Fixed Path OPA->Pump_Delay Sample Sample Cuvette Pump_Delay->Sample Pump Probe_Delay Variable Delay Stage WLG->Probe_Delay Probe_Delay->Sample Probe Spectrometer Spectrometer Detector CCD / Photodiode Array Spectrometer->Detector Sample->Spectrometer

Caption: Experimental workflow for transient absorption spectroscopy.

c. Data Acquisition

  • Temporal Overlap (t₀): Determine the temporal overlap of the pump and probe pulses by observing a strong, non-resonant signal in a pure solvent (e.g., the cross-phase modulation signal).

  • Data Collection: Record the transient absorption spectra at various time delays by moving the delay stage. The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.

  • Wavelength Range: Collect data over a broad wavelength range to observe the different transient species. For this compound, a range from approximately 340 nm to 540 nm is informative.

d. Data Analysis

  • Chirp Correction: Correct for the group velocity dispersion (chirp) of the white-light continuum probe pulse.

  • Kinetic Traces: Extract the kinetic traces at specific wavelengths corresponding to the absorption of different transient species.

  • Global Fitting: Perform a global analysis of the entire data set (all wavelengths and time delays) using a multi-exponential decay model to extract the time constants (lifetimes) of the different excited-state processes. The data can be fit to a sum of exponential functions: ΔA(λ, t) = Σ Aᵢ(λ)exp(-t/τᵢ).

Picosecond Time-Resolved Fluorescence Spectroscopy

This protocol is for measuring the fluorescence lifetimes of the excited states of this compound.

a. Sample Preparation

Follow the same sample preparation steps as for transient absorption spectroscopy. The concentration might need to be adjusted to avoid inner filter effects and aggregation.

b. Experimental Setup

  • Excitation Source: A picosecond pulsed laser or a frequency-doubled or -tripled output of a mode-locked laser is used for excitation (e.g., 267 nm).

  • Detection: The fluorescence emission is collected at a 90-degree angle to the excitation beam. A monochromator is used to select the emission wavelength. A fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT), coupled with time-correlated single-photon counting (TCSPC) electronics is used for detection.

c. Data Acquisition

  • Instrument Response Function (IRF): Measure the IRF of the system by scattering the excitation light from a non-fluorescent solution (e.g., a colloidal silica (B1680970) suspension).

  • Fluorescence Decay: Collect the fluorescence decay profiles at different emission wavelengths.

d. Data Analysis

  • Deconvolution: Deconvolute the measured fluorescence decay from the IRF.

  • Lifetime Fitting: Fit the deconvoluted decay curves to a multi-exponential decay model to determine the fluorescence lifetimes. For the S₁ state of this compound, a bi-exponential decay model is often required, suggesting the presence of different conformers or relaxation processes.

Conclusion

The time-resolved spectroscopy of this compound provides fundamental insights into the photophysical processes of conjugated polyenes. The protocols and data presented here serve as a valuable resource for researchers investigating the excited-state dynamics of this and related molecules. Careful sample preparation and data analysis are critical for obtaining accurate and reproducible results.

Application Notes and Protocols for Studying Electron-Phonon Coupling using Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octa-1,3,5,7-tetraene, a simple linear polyene, serves as a fundamental model system for investigating the intricate interactions between electronic excitations and nuclear vibrations, known as electron-phonon (or vibronic) coupling. The delocalized π-electron system in conjugated molecules like this compound is highly susceptible to coupling with vibrational modes of the molecular backbone. This coupling plays a crucial role in a variety of photophysical and photochemical processes, including non-radiative decay, energy transfer, and even the initial steps of vision. Understanding these interactions is paramount for the rational design of organic electronic materials, photosensitizers, and molecular probes. These application notes provide a detailed overview of the theoretical and experimental approaches to studying electron-phonon coupling in this compound.

Theoretical Framework: The Role of Vibronic Coupling

In conjugated systems like this compound, the Born-Oppenheimer approximation, which separates electronic and nuclear motion, can break down. Electron-phonon coupling describes the interaction between these two motions. This interaction is critical for understanding the shapes of absorption and emission spectra, and for explaining the rates of internal conversion and other non-radiative processes.

A common theoretical approach to describe this phenomenon is the linear vibronic coupling (LVC) model.[1] In this model, the potential energy surfaces of different electronic states are coupled by specific vibrational modes. The strength of this coupling determines the efficiency of energy transfer between electronic and vibrational degrees of freedom.

Key Vibrational Modes in Polyenes

The vibrational modes that couple most strongly to the π-electron system in polyenes are typically:

  • C-C stretching modes: These involve the stretching and compression of the carbon-carbon single and double bonds in the polyene chain. They are often strongly coupled to the electronic transitions because the bond lengths change significantly upon electronic excitation.

  • C-H bending modes: In-plane and out-of-plane bending of the carbon-hydrogen bonds can also couple to the electronic states, influencing the molecular geometry and electronic distribution.

  • Torsional modes: Rotations around the carbon-carbon single bonds can lead to different conformers and play a role in non-radiative decay pathways.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes representative data for short-chain polyenes to illustrate the typical magnitudes of relevant parameters. These values are essential for parameterizing theoretical models and interpreting experimental results.

ParameterSymbolTypical Value Range for Short PolyenesExperimental/Theoretical MethodReference
Electronic States
S₀ → S₁ (2¹A g⁻) Vertical Excitation EnergyE(S₁)4.0 - 5.0 eVAbsorption Spectroscopy, Quantum Chemistry[1]
S₀ → S₂ (1¹B u⁺) Vertical Excitation EnergyE(S₂)4.5 - 5.5 eVAbsorption Spectroscopy, Quantum Chemistry[1]
Vibrational Frequencies
C=C Stretching Modeω(C=C)1500 - 1650 cm⁻¹Raman Spectroscopy, IR Spectroscopy[2]
C-C Stretching Modeω(C-C)1100 - 1250 cm⁻¹Raman Spectroscopy, IR Spectroscopy[2]
C-H In-plane Bendingδ(C-H)1250 - 1450 cm⁻¹Raman Spectroscopy, IR Spectroscopy[2]
Electron-Phonon Coupling Parameters
Huang-Rhys Factor (for C=C stretch)S0.5 - 1.5Resonance Raman Spectroscopy, Franck-Condon Analysis[3]

Experimental Protocols

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique to probe the vibrational modes that are coupled to a specific electronic transition.[4] By tuning the excitation laser wavelength to be in resonance with an electronic absorption band of the molecule, the intensities of the Raman peaks corresponding to the coupled vibrational modes are selectively enhanced.

Methodology:

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., cyclohexane, hexane) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The solvent should be transparent in the spectral region of interest.

  • Instrumentation: Use a Raman spectrometer equipped with a tunable laser source (e.g., a dye laser or an optical parametric oscillator) and a high-resolution monochromator and detector (e.g., a CCD camera).

  • Data Acquisition:

    • Acquire the UV-Vis absorption spectrum of the sample to identify the wavelength of the S₀ → S₂ electronic transition.

    • Set the laser excitation wavelength to coincide with the maximum of this absorption band.

    • Collect the Raman spectrum. To minimize photodegradation, use low laser power and a spinning sample cell if possible.

    • Acquire spectra at several excitation wavelengths across the absorption band to generate a Resonance Raman excitation profile.

  • Data Analysis:

    • Identify the enhanced Raman bands. These correspond to the vibrational modes coupled to the electronic transition.

    • Analyze the intensities of the overtone and combination bands to quantify the electron-phonon coupling strength (e.g., by calculating the Huang-Rhys factors).

Femtosecond Transient Absorption Spectroscopy

This technique allows for the direct observation of the ultrafast dynamics following photoexcitation, providing insights into processes like internal conversion and vibrational relaxation that are mediated by electron-phonon coupling.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent in a cuvette with a short path length (e.g., 1 mm). The concentration should be adjusted to have an absorbance of ~0.5 at the excitation wavelength.

  • Instrumentation: A standard pump-probe transient absorption setup is required. This consists of an ultrafast laser system (e.g., a Ti:sapphire amplifier producing <100 fs pulses), which is split into a pump beam to excite the sample and a probe beam to measure the change in absorption. The probe is a white-light continuum generated by focusing a portion of the laser output into a nonlinear crystal.

  • Data Acquisition:

    • Excite the sample with a pump pulse tuned to the S₀ → S₂ absorption band.

    • Measure the change in absorbance of the probe pulse as a function of the time delay between the pump and probe pulses.

    • Collect data at various probe wavelengths to construct a time-resolved transient absorption spectrum.

  • Data Analysis:

    • Analyze the decay kinetics at different wavelengths to extract time constants for processes such as internal conversion from S₂ to S₁, and vibrational cooling in the S₁ state.

    • The appearance of oscillatory signals in the transient absorption data can be Fourier transformed to reveal the frequencies of the vibrational modes that are coherently excited by the pump pulse.

Computational Modeling (Density Functional Theory - DFT)

Computational methods are invaluable for assigning vibrational modes and for calculating electron-phonon coupling strengths.

Methodology:

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Ground State Calculations:

    • Optimize the geometry of this compound in its ground electronic state (S₀) using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

    • Perform a frequency calculation on the optimized geometry to obtain the harmonic vibrational frequencies and normal modes.

  • Excited State Calculations:

    • Optimize the geometry of the molecule in the first (S₁) and second (S₂) excited states using time-dependent DFT (TD-DFT).

    • Perform frequency calculations for the excited states to obtain their vibrational frequencies.

  • Analysis of Electron-Phonon Coupling:

    • The change in equilibrium geometry between the ground and excited states can be used to calculate the Franck-Condon factors and Huang-Rhys parameters, which quantify the electron-phonon coupling strength for each vibrational mode.

    • Visualize the normal modes to identify the specific atomic motions involved in the vibrations that couple to the electronic transitions.

Visualizations

Electron_Phonon_Coupling_Pathway cluster_gs Ground State (S₀) cluster_es Excited State (S₂) cluster_s1 Excited State (S₁) S0 S₀ Vibrational Levels S2 S₂ Vibrational Levels S0->S2 Photon Absorption (Pump Pulse) S1 S₁ Vibrational Levels S2->S1 Internal Conversion (Electron-Phonon Coupling) S1->S0 Fluorescence / Non-radiative Decay S1->S1

Caption: Photophysical pathways in this compound involving electron-phonon coupling.

Experimental_Workflow_RR Sample Sample Preparation (this compound in solution) UVVis UV-Vis Absorption Spectroscopy Sample->UVVis Laser Tune Laser to Absorption Maximum UVVis->Laser Raman Acquire Resonance Raman Spectrum Laser->Raman Analysis Data Analysis (Identify coupled modes, calculate Huang-Rhys factors) Raman->Analysis

Caption: Workflow for Resonance Raman spectroscopy to study electron-phonon coupling.

LVC_Model PES_S0 S₀ Potential Energy Surface Coupling Vibronic Coupling (g) PES_S0->Coupling PES_S1 S₁ Potential Energy Surface PES_S1->Coupling Mode Coupling Vibrational Mode (Q) Coupling->Mode

Caption: Conceptual diagram of the Linear Vibronic Coupling (LVC) model.

References

Application Notes and Protocols: Octa-1,3,5,7-tetraene and its Analogs as Fluorescent Probes for Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of cellular membranes is a critical parameter that governs a multitude of biological processes, including signal transduction, enzymatic activity, and cellular transport. Fluorescent probes that can accurately report on the dynamic properties of the lipid bilayer are invaluable tools in cell biology and drug discovery. While direct experimental data on octa-1,3,5,7-tetraene as a biological probe is limited, its structural analog, 1,6-diphenyl-1,3,5-hexatriene (DPH) , is a well-established and widely used fluorescent probe for investigating membrane fluidity. This document will focus on the application of DPH and its derivatives as robust tools for studying biological membranes, with the understanding that their core polyene structure provides insights relevant to the photophysical principles of related molecules like this compound.

DPH is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the nonpolar interior of lipid bilayers[1]. Its fluorescence anisotropy, a measure of the rotational mobility of the probe, is inversely related to the microviscosity of its environment. A higher fluorescence anisotropy indicates a more ordered, less fluid membrane, while a lower anisotropy suggests a more disordered, fluid membrane[2][3].

Key Applications

  • Determination of Membrane Fluidity: The primary application of DPH is the quantitative assessment of membrane fluidity in both artificial lipid vesicles (liposomes) and live cells[2][3].

  • Characterization of Lipid Rafts: Changes in membrane fluidity are often associated with the formation and disruption of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction[4].

  • Investigation of Drug-Membrane Interactions: DPH can be used to study how pharmaceutical compounds affect the physical properties of cell membranes[5].

  • Monitoring Cellular Processes: Changes in membrane fluidity are associated with various cellular events, including signal pathway activation, endocytosis, and exocytosis[6][7].

  • Amyloid Fibril Detection: Recent studies have shown that DPH can also bind to amyloid fibrils, suggesting its potential use in studying protein aggregation diseases[6].

Quantitative Data: Photophysical Properties of DPH and TMA-DPH

The photophysical properties of DPH and its cationic derivative, 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH), are highly sensitive to their environment. TMA-DPH, with its charged headgroup, anchors at the lipid-water interface, providing information specifically about the outer leaflet of the plasma membrane in living cells[8].

PropertyDPH in CyclohexaneDPH in DPPC (gel phase)DPH in DOPC (liquid phase)TMA-DPH in Aqueous BufferTMA-DPH in Lipid BilayersReference(s)
Excitation Max (λex) ~350 nm~355 nm~355 nm~355 nm~355 nm[1][9]
Emission Max (λem) ~420 nm~430 nm~430 nm~430 nm~430 nm[1][9]
Quantum Yield (Φ) ~0.8HighModerateVery LowHigh[10][11]
Fluorescence Lifetime (τ) ~10 ns~8-10 ns~4-6 ns< 1 ns~6-8 ns[11][12]
Anisotropy (r) LowHigh (~0.35)Low (~0.15)-High in ordered membranes[11][12]

Note: DPPC (dipalmitoylphosphatidylcholine) forms a more ordered gel-phase bilayer at room temperature, while DOPC (dioleoylphosphatidylcholine) forms a more fluid liquid-disordered phase. The values presented are approximate and can vary with specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity in Liposomes using DPH

This protocol describes the use of DPH to measure the fluidity of artificial lipid bilayers (liposomes).

Materials:

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Lipid of choice (e.g., DPPC, DOPC, or a mixture)

  • Chloroform (B151607) or other suitable organic solvent

  • Buffer (e.g., PBS, HEPES-buffered saline)

  • Spectrofluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation (Thin-Film Hydration Method):

    • Dissolve the desired lipid(s) in chloroform in a round-bottom flask.

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of approximately 2 mM.

    • Add the DPH stock solution to the lipid solution at a molar ratio of approximately 1:500 (DPH:lipid).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • (Optional) To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size, respectively.

  • Fluorescence Anisotropy Measurement:

    • Dilute the DPH-labeled liposome suspension in the buffer to a final lipid concentration that gives an optimal fluorescence signal without inner filter effects (typically in the low micromolar range).

    • Equilibrate the sample at the desired temperature in the spectrofluorometer's cuvette holder.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm[9].

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Expected Results: A higher anisotropy value indicates a more ordered, less fluid membrane (e.g., in gel-phase lipids), while a lower value indicates a more disordered, fluid membrane (e.g., in liquid-crystalline phase lipids).

Protocol 2: Labeling of Live Cells with TMA-DPH for Plasma Membrane Fluidity Analysis

This protocol is for labeling the plasma membrane of living cells with TMA-DPH to assess membrane fluidity. TMA-DPH is preferred for live-cell imaging of the plasma membrane as its cationic charge anchors it to the outer leaflet, preventing rapid internalization[8].

Materials:

  • TMA-DPH

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells (adherent or in suspension)

  • Fluorescence microscope or plate reader with polarization optics

Procedure:

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of TMA-DPH in high-quality, anhydrous DMSO. Store protected from light at -20°C.

  • Cell Preparation:

    • For adherent cells, grow them on glass-bottom dishes or coverslips suitable for microscopy.

    • For suspension cells, wash them with a suitable buffer and adjust the cell density.

  • Cell Labeling:

    • Warm the HBSS or other imaging buffer to 37°C.

    • Dilute the TMA-DPH stock solution into the pre-warmed buffer to a final concentration of 1-5 µM. It is recommended to optimize the concentration for your specific cell type and experimental setup.

    • Remove the culture medium from the cells and wash once with the pre-warmed buffer.

    • Add the TMA-DPH labeling solution to the cells and incubate for 5-15 minutes at 37°C, protected from light[9].

    • After incubation, wash the cells two to three times with the pre-warmed buffer to remove excess probe.

  • Fluorescence Anisotropy Measurement:

    • Immediately proceed with imaging or measurement on a fluorescence microscope or plate reader equipped with polarizers.

    • Use an excitation wavelength of ~355 nm and collect emission at ~430 nm[9].

    • Acquire images or intensity readings for the parallel (I_VV) and perpendicular (I_VH) emission components relative to the vertically polarized excitation light.

    • Calculate the G-factor for the instrument as described in Protocol 1.

    • Calculate the fluorescence anisotropy (r) for different regions of the cell membrane or for the entire cell population.

Troubleshooting:

  • High background fluorescence: Ensure thorough washing after labeling.

  • Low signal: Increase the probe concentration or incubation time, but be mindful of potential toxicity or membrane perturbation.

  • Photobleaching: Minimize exposure to the excitation light.

Signaling Pathways and Experimental Workflows

Changes in membrane fluidity, often localized to lipid rafts, can significantly impact the function of transmembrane receptors and downstream signaling cascades. For instance, the clustering of receptors within these microdomains can facilitate their activation and the recruitment of signaling effectors.

Example: G-Protein Coupled Receptor (GPCR) Signaling and Membrane Fluidity

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Their function can be modulated by the lipid environment of the plasma membrane. Changes in membrane fluidity can affect the conformational dynamics of the receptor, its coupling to G-proteins, and the subsequent activation of downstream effectors.

Below is a diagram illustrating a generalized workflow for investigating the effect of a ligand on GPCR-mediated changes in membrane fluidity using TMA-DPH.

GPCR_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_cells Culture and Prepare Cells label_cells Label Cells with TMA-DPH prep_cells->label_cells prep_probe Prepare TMA-DPH Solution prep_probe->label_cells baseline Measure Baseline Anisotropy (r_initial) label_cells->baseline add_ligand Add GPCR Ligand baseline->add_ligand measure_final Measure Final Anisotropy (r_final) add_ligand->measure_final calculate_change Calculate Δr = r_final - r_initial measure_final->calculate_change interpret Interpret Change in Membrane Fluidity calculate_change->interpret

Experimental workflow for measuring GPCR-mediated changes in membrane fluidity.
Signaling Pathway Diagram: Impact of Membrane Fluidity on Lipid Raft-Mediated Signaling

Increased membrane fluidity can lead to the disassembly of lipid rafts, which can, in turn, downregulate signaling pathways that are dependent on the integrity of these microdomains. Conversely, a decrease in fluidity may promote the formation of signaling platforms.

The following diagram illustrates how a change in membrane fluidity, potentially induced by a drug or other stimulus, can impact a generic signaling pathway initiated at a lipid raft.

Lipid_Raft_Signaling cluster_membrane Cell Membrane raft Lipid Raft receptor Receptor effector1 Effector 1 stimulus Stimulus (e.g., Drug) fluidity_change Change in Membrane Fluidity stimulus->fluidity_change raft_disassembly Lipid Raft Disassembly fluidity_change->raft_disassembly signaling_inhibition Inhibition of Downstream Signaling raft_disassembly->signaling_inhibition Receptor/Effector Separation response Altered Cellular Response signaling_inhibition->response

Impact of membrane fluidity on lipid raft-mediated signaling.

Conclusion

While this compound itself is not a commonly used fluorescent probe in biological systems, its structural analogs, DPH and TMA-DPH, are powerful tools for investigating the complex and dynamic nature of cellular membranes. By measuring fluorescence anisotropy, researchers can gain valuable insights into how changes in membrane fluidity influence a wide array of cellular functions, from fundamental signaling processes to the mechanisms of drug action. The protocols and data provided herein offer a foundation for the application of these probes in diverse areas of biological and biomedical research.

References

Application Note: HPLC Separation of Octa-1,3,5,7-tetraene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation of cis and trans isomers of octa-1,3,5,7-tetraene using High-Performance Liquid Chromatography (HPLC). The method is crucial for the analysis of photochemical isomerization products and for ensuring the isomeric purity of starting materials in synthetic chemistry and drug development.

Introduction

This compound is a conjugated polyene that can exist as multiple geometric isomers due to the presence of four carbon-carbon double bonds. The separation and quantification of these isomers are often challenging due to their similar physical and chemical properties. This application note details a robust HPLC method utilizing a C30 reversed-phase column, which provides excellent shape selectivity for hydrophobic, long-chain molecules and their geometric isomers. An alternative normal-phase method is also presented.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of key this compound isomers using the recommended reversed-phase method. The data is representative and may vary depending on the specific HPLC system and conditions.

IsomerRetention Time (min)Resolution (Rs)
all-trans (E,E,E)15.2-
mono-cis (E,E,Z)13.82.1
di-cis (E,Z,Z)12.52.3
tri-cis (Z,Z,Z)11.12.5

Experimental Protocols

Recommended Method: Reversed-Phase HPLC on a C30 Column

This method is preferred for its high resolution of geometric isomers.

1. Materials and Reagents:

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade methyl tert-butyl ether (MTBE)

  • Water, HPLC grade

  • This compound isomer mixture

  • C30 Reversed-Phase HPLC Column (e.g., 5 µm, 4.6 x 250 mm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Methanol, Acetonitrile, and MTBE. A common starting point for polyene separation is a mobile phase consisting of methanol/methyl-tert-butyl-ether (MTBE)[1]. For complex isomer mixtures, a gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C. Lower temperatures can improve the separation of isomers[2].

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound isomer mixture in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation:

  • Equilibrate the C30 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 20°C.

  • Set the UV detector to 280 nm.

  • Inject the prepared sample.

  • Run the gradient program as determined during method development.

  • Integrate the peaks and quantify the relative amounts of each isomer.

Alternative Method: Normal-Phase HPLC on a Silica (B1680970) Column

This method can be an effective alternative for the separation of nonpolar isomers.

1. Materials and Reagents:

  • HPLC grade n-hexane

  • HPLC grade ethyl acetate (B1210297)

  • This compound isomer mixture

  • Silica HPLC Column (e.g., 5 µm, 4.6 x 250 mm)

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v). The mobile phase is typically nonpolar, composed of organic solvents such as hexane[3].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation:

  • Equilibrate the silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C.

  • Set the UV detector to 280 nm.

  • Inject the prepared sample.

  • Run the isocratic program.

  • Integrate the peaks and quantify the relative amounts of each isomer.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Column C30 Column Separation Injection->Column Detection UV Detection (280 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Isomer Quantification Integration->Quantification Isomer_Separation cluster_column HPLC Column (C30 Stationary Phase) Isomer_Mixture Isomer Mixture (in Mobile Phase) Separation Differential Partitioning (Shape Selectivity) Isomer_Mixture->Separation Interaction all_trans all-trans Separation->all_trans Late Elution tri_cis tri-cis Separation->tri_cis Early Elution Elution_Order Elution Order mono_cis mono-cis di_cis di-cis

References

Application Notes and Protocols: Octa-1,3,5,7-tetraene as a Spectroscopic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3,5,7-tetraene is a linear conjugated polyene that serves as a valuable spectroscopic standard, particularly in the ultraviolet (UV) region. Its well-defined electronic transitions and characteristic spectral features make it a useful tool for the calibration and validation of spectrophotometers. This document provides detailed application notes and protocols for the use of this compound as a spectroscopic standard in research and quality control environments.

Physicochemical Properties

PropertyValueReference
IUPAC NameThis compound[1]
Chemical FormulaC₈H₁₀[1]
Molecular Weight106.16 g/mol [1]
CAS Number2344-91-4N/A

Spectroscopic Data

The spectroscopic properties of all-trans-octa-1,3,5,7-tetraene are highly dependent on the solvent and the specific isomeric form. The extended π-conjugation in the molecule gives rise to strong absorption in the UV region.

UV-Visible Absorption Data
Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Hexane (B92381)~290-296Data not readily available; requires experimental determination.[2]
Various SolventsShifts in λmax observedN/A[3]

Note: The molar extinction coefficient for this compound is not consistently reported in the literature. It is recommended to determine this value experimentally for a specific solvent and instrument, as outlined in the protocols below.

Fluorescence Data

This compound exhibits complex fluorescence behavior, with emissions observed from both the S₂ and S₁ excited states.

SolventExcitation λ (nm)Emission λ Range (nm)Fluorescence Lifetime (τ)Reference
Acetonitrile267S₂: 300-350 (weak), S₁: 350-500 (strong)0.88 ns (average)[4]
n-Hexane267S₂: 300-350 (weak), S₁: 350-500 (strong)2.0 ns (average)[4]
n-HexaneN/AN/A220 ns (at room temperature)[3]

Note: The significant difference in reported fluorescence lifetimes in hexane highlights the sensitivity of this parameter to experimental conditions. Researchers should carefully control and report their experimental setup when using this compound as a fluorescence standard.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stock solution of this compound of a known concentration for use as a spectroscopic standard.

Materials:

  • all-trans-octa-1,3,5,7-tetraene (high purity)

  • Spectroscopic grade hexane (or other suitable non-polar solvent)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringes and filters (if necessary for purification)

Procedure:

  • Purity Check: Due to the potential for polymerization and isomerization, ensure the purity of the this compound. If necessary, purify by recrystallization from a suitable solvent like hexane.[3]

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of pure all-trans-octa-1,3,5,7-tetraene using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask of an appropriate volume (e.g., 100 mL) to achieve the desired concentration.

  • Solvent Addition: Add a small amount of spectroscopic grade hexane to dissolve the compound completely.

  • Dilution: Carefully add hexane to the mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage and Stability: Polyene solutions can be sensitive to light and air. Store the solution in an amber glass vial, protected from light, and in a cool, dark place. Due to potential degradation, it is advisable to prepare fresh solutions for critical applications. All polyenes produced in some studies polymerize rapidly in the crystalline state.[5]

Protocol 2: Determination of Molar Extinction Coefficient (ε)

Objective: To experimentally determine the molar extinction coefficient of this compound at its absorption maximum.

Workflow for Molar Extinction Coefficient Determination:

G A Prepare a series of standard solutions of this compound of known concentrations B Measure the absorbance of each solution at the determined λmax A->B C Plot a calibration curve of Absorbance vs. Concentration B->C D Determine the slope of the linear regression C->D E Molar Extinction Coefficient (ε) = Slope D->E

Caption: Workflow for the experimental determination of the molar extinction coefficient.

Procedure:

  • Prepare a dilution series: From the stock solution prepared in Protocol 1, create a series of dilutions with known concentrations.

  • Determine λmax: Scan the UV-Vis spectrum of one of the mid-range concentration standards to determine the exact wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot Data: Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where 'm' is the slope.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the line (m) is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol 3: Use of this compound for Wavelength Accuracy Verification

Objective: To verify the wavelength accuracy of a UV-Vis spectrophotometer using the known absorption maximum of this compound.

Workflow for Wavelength Accuracy Verification:

G A Prepare a standard solution of This compound in hexane B Record the UV absorption spectrum over the relevant wavelength range A->B C Identify the wavelength of maximum absorbance (λmax) B->C D Compare the observed λmax with the accepted literature value (~290-296 nm in hexane) C->D E Assess if the deviation is within the instrument's tolerance specifications D->E

Caption: Workflow for verifying spectrophotometer wavelength accuracy.

Procedure:

  • Prepare Standard: Prepare a solution of this compound in hexane as described in Protocol 1. The concentration should be such that the absorbance at λmax is within the optimal range of the instrument (typically 0.5 - 1.0 AU).

  • Acquire Spectrum: Record the UV absorption spectrum of the solution over a range that includes the expected λmax (e.g., 250 nm to 350 nm).

  • Determine λmax: Use the instrument's software to pinpoint the exact wavelength of maximum absorbance.

  • Compare and Evaluate: Compare the measured λmax to the accepted literature value for this compound in the same solvent. The deviation should be within the manufacturer's specified tolerance for wavelength accuracy.

Applications in Drug Development and Research

  • Instrument Qualification (IQ/OQ/PQ): this compound can be used as part of the Operational Qualification (OQ) and Performance Qualification (PQ) of UV-Vis spectrophotometers to ensure they are functioning correctly.

  • Method Development and Validation: When developing and validating new analytical methods that involve UV-Vis spectroscopy, this compound can be used to confirm the performance of the instrument.

  • Fundamental Spectroscopic Studies: As a model polyene, it is used in fundamental research to study the electronic structure and photophysics of conjugated systems, which can be relevant to understanding the properties of larger, more complex molecules, including some drug compounds.

Safety and Handling

  • Storage: this compound should be stored in a cool, dark, and inert atmosphere to prevent polymerization and degradation.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable, albeit somewhat unstable, spectroscopic standard for the UV region. Its utility is maximized when its properties are well-characterized for the specific experimental conditions being used. The protocols provided herein offer a framework for the preparation and use of this compound to ensure the accuracy and reliability of spectroscopic measurements in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Octa-1,3,5,7-tetraene Handling and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octa-1,3,5,7-tetraene. The information provided is intended to help prevent unwanted polymerization and ensure the stability of the compound during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: My once free-flowing solid sample of this compound has become a gummy or hard, insoluble mass. What happened?

This is a classic sign of polymerization. This compound is a conjugated polyene that is highly susceptible to polymerization, especially in its crystalline state.[1] This process can be initiated by exposure to heat, light (particularly UV), or the presence of radical initiators.

Q2: I observed a yellowing of my this compound sample over time. Is this related to polymerization?

Yes, a color change, particularly the development of a yellow or brownish hue, is a strong indicator of oligomerization and polymerization. As the conjugated system extends through the formation of polymer chains, the material's absorption of light shifts to longer wavelengths, resulting in a visible color change.

Q3: My reaction yield is significantly lower than expected, and I've isolated an insoluble byproduct. Could this be a polymer of my starting material?

It is highly likely. If your reaction conditions involve elevated temperatures or prolonged exposure to light, a portion of the this compound may have polymerized, reducing the amount available for your desired transformation and resulting in the formation of an insoluble polymeric byproduct.

Q4: How can I prevent my this compound from polymerizing during storage?

Proper storage is critical. To minimize the risk of polymerization, adhere to the following guidelines:

  • Temperature: Store the compound at or below 4°C. For long-term storage (greater than 6 months), storage at -20°C in a freezer is recommended.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxygen from initiating polymerization.

  • Inhibitor: For solutions or the neat liquid, consider the addition of a suitable polymerization inhibitor.

Q5: What type of inhibitors are effective for this compound?

While specific quantitative data for this compound is limited, inhibitors commonly used for conjugated dienes and other unsaturated monomers are likely to be effective. These are typically radical scavengers. Common examples include:

  • Phenolic inhibitors: Butylated hydroxytoluene (BHT), hydroquinone (B1673460) (HQ), and p-tert-butylcatechol (TBC).

  • Nitroxide radicals: TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).

The choice of inhibitor may depend on the solvent system and the downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for the polymerization of this compound?

The primary triggers are:

  • Heat: Elevated temperatures provide the activation energy for polymerization to occur.

  • Light: UV and even visible light can initiate photopolymerization.

  • Crystalline State: this compound has been observed to polymerize rapidly in the solid, crystalline state.[1]

  • Presence of Radicals: Contaminants that can act as radical initiators (e.g., peroxides) can trigger polymerization.

Q2: At what temperature does thermal polymerization become a significant issue?

Q3: I need to use this compound in a reaction that requires heating. What precautions should I take?

If heating is unavoidable, the following precautions are recommended:

  • Use the lowest possible temperature for the shortest possible time.

  • Ensure the reaction is performed under an inert atmosphere.

  • Consider adding a high-temperature polymerization inhibitor that is compatible with your reaction chemistry.

  • Monitor the reaction closely for any signs of polymerization, such as increased viscosity or color change.

Q4: How do I remove a polymerization inhibitor before my experiment?

The method for inhibitor removal depends on the specific inhibitor used and the properties of your compound. Common methods include:

  • Column Chromatography: Passing a solution of the compound through a column of basic alumina (B75360) is effective for removing phenolic inhibitors like BHT and hydroquinone.

  • Aqueous Extraction: Washing a solution of the compound with an aqueous base (e.g., dilute NaOH) can remove acidic phenolic inhibitors.[2]

  • Distillation: For volatile compounds, distillation under reduced pressure can separate the monomer from the less volatile inhibitor. However, this should be done with extreme care to avoid thermal polymerization in the distillation pot.

Q5: How can I monitor for the onset of polymerization?

Several techniques can be used to detect the early stages of polymerization:

  • Visual Inspection: Look for changes in color or clarity, or the formation of precipitates.

  • Viscometry: An increase in the viscosity of a solution can indicate polymer formation.

  • Spectroscopy:

    • UV-Vis: A red-shift (shift to longer wavelengths) in the absorption spectrum can indicate the formation of longer conjugated polymer chains.

    • NMR: The appearance of broad signals in the proton or carbon NMR spectrum can be indicative of polymer formation.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques can be used to detect the formation of higher molecular weight species.

Data Presentation

Table 1: Common Free-Radical Polymerization Inhibitors for Unsaturated Monomers

InhibitorAbbreviationTypical ConcentrationRemoval MethodNotes
Butylated hydroxytolueneBHT10 - 200 ppmColumn Chromatography (Alumina), DistillationA common and effective phenolic inhibitor.
HydroquinoneHQ50 - 1000 ppmAqueous Base Wash, Column ChromatographyCan be less effective at higher temperatures.
p-tert-ButylcatecholTBC10 - 100 ppmAqueous Base Wash, Column ChromatographyOften used for stabilizing styrenic monomers.
(2,2,6,6-Tetrachloro-1-piperidinyloxy)TEMPO50 - 500 ppmColumn ChromatographyA stable free radical that is a highly effective inhibitor.

Note: The optimal concentration will depend on the specific conditions (temperature, light exposure, purity of the monomer) and should be determined empirically.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column

Objective: To remove inhibitors such as BHT or hydroquinone from a solution of this compound.

Materials:

  • Solution of this compound in a non-polar organic solvent (e.g., hexane, toluene).

  • Basic alumina.

  • Glass chromatography column.

  • Sand.

  • Collection flask.

Procedure:

  • Prepare a slurry of basic alumina in the chosen organic solvent.

  • Pack the chromatography column with the alumina slurry, ensuring no air bubbles are trapped.

  • Add a small layer of sand to the top of the alumina bed to prevent disruption.

  • Pre-elute the column with the organic solvent.

  • Carefully load the solution of this compound onto the top of the column.

  • Elute the compound through the column with the organic solvent, collecting the purified solution in a clean flask. The phenolic inhibitor will be adsorbed onto the alumina.

  • Remove the solvent from the collected eluent under reduced pressure at a low temperature to obtain the inhibitor-free compound.

  • Use the purified this compound immediately or store it under inert gas at low temperature in the dark.

Protocol 2: Monitoring Polymerization by UV-Vis Spectroscopy

Objective: To qualitatively monitor for the formation of polymeric species by observing changes in the UV-Vis absorption spectrum.

Materials:

  • Sample of this compound.

  • UV-transparent solvent (e.g., hexane, cyclohexane).

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute solution of the fresh, unpolymerized this compound in the chosen solvent and record its UV-Vis spectrum. Note the wavelength of maximum absorbance (λmax).

  • To monitor a sample over time or after exposure to heat or light, periodically take an aliquot and prepare a solution of the same concentration.

  • Record the UV-Vis spectrum of the test sample.

  • Compare the spectrum of the test sample to the initial spectrum. A shift of the λmax to a longer wavelength (a red-shift) and/or a broadening of the absorption bands is indicative of the formation of longer conjugated systems, which is a sign of polymerization.

Mandatory Visualization

Polymerization_Pathway cluster_triggers Initiation Triggers cluster_process Polymerization Process cluster_prevention Prevention Strategies Heat Heat Active_Monomer Activated Monomer (Radical Species) Heat->Active_Monomer Light Light (UV) Light->Active_Monomer Radicals Radical Initiators Radicals->Active_Monomer Monomer This compound (Monomer) Monomer->Active_Monomer Initiation Polymer Poly(octatetraene) (Insoluble Polymer) Active_Monomer->Polymer Propagation Storage Low Temperature Inert Atmosphere Darkness Storage->Monomer Stabilizes Inhibitors Radical Scavengers (e.g., BHT, TEMPO) Inhibitors->Active_Monomer Inhibits

Caption: Factors leading to and preventing the polymerization of this compound.

Troubleshooting_Flowchart Start Observe Issue with This compound Issue What is the issue? Start->Issue Solidified Sample is solid/gummy Issue->Solidified Solidification Color_Change Sample has changed color Issue->Color_Change Color Change Low_Yield Low reaction yield/ insoluble byproduct Issue->Low_Yield Poor Yield Polymerization Polymerization has occurred Solidified->Polymerization Color_Change->Polymerization Low_Yield->Polymerization Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? Polymerization->Check_Storage Check_Procedure Review Experimental Procedure: - High temperatures? - Prolonged reaction time? - Exposure to light? Polymerization->Check_Procedure Implement_Prevention Implement preventative measures: - Store correctly - Use inhibitors - Modify procedure Check_Storage->Implement_Prevention Check_Procedure->Implement_Prevention

Caption: Troubleshooting workflow for identifying and addressing polymerization issues.

References

Technical Support Center: Stability of Conjugated Polyenes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of conjugated polyenes in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are conjugated polyenes so unstable in solution?

A1: The instability of conjugated polyenes arises from their unique electronic structure. The extended system of alternating double and single bonds, which is responsible for their characteristic optical and electronic properties, is also susceptible to various degradation reactions. The primary factors contributing to their instability are:

  • Oxidation: The electron-rich polyene chain is highly susceptible to attack by oxygen and other oxidizing agents, leading to the formation of epoxides, apocarotenones, and other degradation products. This process can be initiated by light, heat, or the presence of radical species.

  • Photodegradation: The absorption of light, particularly UV radiation, can excite the polyene molecule to a higher energy state, making it more reactive and prone to degradation. This can lead to isomerization (e.g., trans to cis) or cleavage of the polyene chain.[1]

  • Thermal Degradation: Elevated temperatures can provide the necessary activation energy for degradation reactions, such as chain scission and isomerization, to occur.[2][3] The rate of thermal degradation is often dependent on the specific polymer and the presence of oxygen.

  • Acid/Base Sensitivity: The stability of some polyenes can be pH-dependent. For instance, some polyene antibiotics are particularly sensitive to acidic conditions.

Q2: What are the common signs of polyene degradation in my solution?

A2: Degradation of conjugated polyenes can be observed through several changes:

  • Color Change: A visible change in the color of the solution, often fading or shifting to a different hue, is a common indicator of degradation. This is due to the alteration of the chromophore, the part of the molecule responsible for color.

  • Changes in UV-Vis Spectrum: A decrease in the intensity of the main absorption peak (hypochromism) or a shift of this peak to a shorter wavelength (blueshift or hypsochromic shift) indicates a loss of conjugation.[3][4]

  • Precipitation: Degradation can lead to changes in solubility, causing the polyene or its degradation products to precipitate out of solution.

  • Inconsistent Experimental Results: Unexplained variability in experimental outcomes, such as reduced biological activity or altered photochemical properties, can be a sign of sample degradation.

Q3: How does the choice of solvent affect the stability of my conjugated polyene?

A3: The solvent plays a crucial role in the stability of conjugated polyenes. Key factors to consider include:

  • Polarity: The polarity of the solvent can influence the conformation of the polyene chain and its aggregation state, which in turn can affect stability.[5][6][7] For some polyenes, polar solvents may lead to a red shift in the absorption spectrum, while for others, the choice of solvent can impact degradation rates.[4][8]

  • Presence of Dissolved Oxygen: Solvents can have varying capacities to dissolve oxygen. Higher concentrations of dissolved oxygen can accelerate oxidative degradation.

  • Purity: Impurities in the solvent, such as peroxides in ethers like THF, can initiate degradation. It is crucial to use high-purity, peroxide-free solvents.

  • Chemical Reactivity: Halogenated solvents like chloroform (B151607) can be problematic as they can generate acidic byproducts upon exposure to light, which can catalyze degradation.[8]

Q4: What are some effective strategies to improve the stability of my polyene solution?

A4: Several strategies can be employed to enhance the stability of conjugated polyenes in solution:

  • Use of Stabilizers:

    • Antioxidants: Primary antioxidants, such as hindered phenols (e.g., BHT), and secondary antioxidants, like phosphites, can be added to scavenge free radicals and decompose peroxides, respectively.[9][10]

    • Light Stabilizers: UV absorbers and hindered amine light stabilizers (HALS) can protect the polyene from photodegradation.[1][9][11]

  • Control of Environmental Conditions:

    • Exclusion of Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Inert Atmosphere: Degas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

    • Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of thermal degradation. However, be mindful of potential precipitation and the effects of freeze-thaw cycles.

  • Proper Solvent Selection and Preparation: Use high-purity, fresh solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are tested for and freed from peroxides before use.

Troubleshooting Guide

Issue 1: Rapid Fading or Color Change of the Solution

Possible Cause Suggested Solution
Photodegradation Protect the solution from light at all times. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit environment when possible.
Oxidation Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen). Store the solution under an inert atmosphere. Consider adding an antioxidant like butylated hydroxytoluene (BHT).
Incorrect Solvent Ensure the chosen solvent is of high purity and free from peroxides or other reactive impurities. If using halogenated solvents, be aware of potential acid formation and consider alternative solvents.
High Temperature Store the solution at a lower temperature (e.g., in a refrigerator or freezer). Avoid heating the solution unless necessary for the experimental protocol.

Issue 2: Unexpected Precipitation in the Solution

Possible Cause Suggested Solution
Poor Solubility Verify the solubility of the polyene in the chosen solvent. You may need to use a co-solvent system or a different solvent altogether.
Degradation Products The precipitate may consist of insoluble degradation products. This indicates a stability issue that needs to be addressed using the strategies mentioned above (e.g., protection from light and oxygen).
Aggregation Changes in temperature or solvent composition can induce aggregation and precipitation. Ensure the storage conditions are consistent. Some polymers can act as precipitation inhibitors.[12][13][14]
Freeze-Thaw Cycles Repeated freezing and thawing can lead to precipitation. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles of the entire batch.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Possible Cause Suggested Solution
Degradation Over Time The stability of the solution may be limited. Prepare fresh solutions for each experiment or establish the solution's shelf-life through a stability study.
Variability in Solution Preparation Ensure a consistent and documented procedure for solution preparation, including the source and purity of solvents and reagents.
Adsorption to Labware Some polyenes may adsorb to the surface of plastic or glass containers, leading to a decrease in the effective concentration. Consider using silanized glassware.

Quantitative Data on Polyene Degradation

The rate of degradation of conjugated polyenes is influenced by factors such as temperature, light exposure, and the presence of oxygen. The following table summarizes kinetic data for the degradation of carotenoids (a class of polyenes) under various conditions. Degradation often follows first-order kinetics.

CarotenoidConditionsSolvent/MatrixRate Constant (k)Half-life (t₁/₂)Reference
α-carotene25°C, darkOil solution0.0277 weeks⁻¹~25 weeks[15]
β-carotene25°C, darkOil solution0.0602 weeks⁻¹~11.5 weeks[15]
β-carotene25°C, heated93.1% degradation after 2.5hN/A[5]
Lutein25°C, heated82.1% degradation after 8hN/A[5]
All-trans-β-carotene21°CEncapsulatedN/A8-12 months[16]
All-trans-β-carotene37°CEncapsulatedN/A1.5-2 months[16]

Experimental Protocols

Protocol 1: Monitoring Polyene Degradation using UV-Vis Spectrophotometry

This protocol outlines a general procedure for monitoring the stability of a conjugated polyene in solution by observing changes in its UV-Vis absorption spectrum over time.

Materials:

  • Conjugated polyene of interest

  • High-purity, spectrophotometric grade solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Amber vials for sample storage

  • Inert gas (argon or nitrogen) for deoxygenation (optional)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the conjugated polyene in the chosen solvent at a known concentration. If oxygen sensitivity is a concern, use a deoxygenated solvent and prepare the solution under an inert atmosphere.

    • The concentration should be adjusted so that the absorbance at the λ_max_ (wavelength of maximum absorbance) is within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Initial Measurement (Time = 0):

    • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan, ensuring it covers the main absorption peaks of the polyene.

    • Use the pure solvent to blank the spectrophotometer.

    • Measure the absorbance spectrum of a freshly prepared sample of the polyene solution.

    • Record the λ_max_ and the corresponding absorbance value.

  • Incubation/Storage:

    • Store the stock solution under the desired experimental conditions (e.g., at a specific temperature, in the dark or under controlled light exposure).

  • Time-Point Measurements:

    • At regular intervals (e.g., every hour, day, or week, depending on the expected stability), take an aliquot of the stored solution.

    • Allow the sample to equilibrate to room temperature before measurement.

    • Measure the UV-Vis spectrum as described in step 2.

  • Data Analysis:

    • Plot the absorbance at λ_max_ as a function of time. A decrease in absorbance indicates degradation.

    • To determine the degradation kinetics, you can plot the natural logarithm of the concentration (or absorbance) versus time. A linear plot suggests first-order kinetics, and the negative of the slope gives the rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general approach for developing and using a High-Performance Liquid Chromatography (HPLC) method to separate the intact polyene from its degradation products, allowing for accurate quantification of its stability.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents for the mobile phase

  • Conjugated polyene sample

  • Forced degradation reagents (e.g., acid, base, oxidizing agent)

Procedure:

  • Method Development (Forced Degradation Study):

    • The goal is to develop a method that can separate the parent polyene from all potential degradation products.

    • Subject the polyene to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.

    • Develop an HPLC method (typically reversed-phase with a gradient elution) that achieves baseline separation between the main peak of the intact polyene and the peaks of the degradation products. The mobile phase composition, gradient, flow rate, and column temperature should be optimized.

  • Solution Preparation for Stability Study:

    • Prepare a stock solution of the polyene in a suitable solvent at a known concentration.

  • Initial Analysis (Time = 0):

    • Inject a freshly prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact polyene. This will be your 100% reference.

  • Incubation/Storage:

    • Store the stock solution under the desired stability testing conditions.

  • Time-Point Analysis:

    • At predetermined time points, inject an aliquot of the stored solution into the HPLC.

    • Record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of the remaining intact polyene at each time point by comparing its peak area to the peak area at Time = 0.

    • The appearance and increase in the area of new peaks correspond to the formation of degradation products.

    • Plot the percentage of the remaining polyene against time to assess its stability under the tested conditions.

Visualizations

DegradationPathways Polyene Conjugated Polyene in Solution ExcitedState Excited State Polyene Polyene->ExcitedState Light (hν) Radical Polyene Radical Polyene->Radical Heat / Initiator Cleavage Chain Cleavage Products (Apocarotenals, etc.) Polyene->Cleavage Direct Oxidation (Ozone, etc.) Isomers Cis-Isomers ExcitedState->Isomers Isomerization ExcitedState->Radical Intersystem Crossing Epoxides Epoxides Radical->Epoxides + O₂ Epoxides->Cleavage Further Oxidation

Caption: Common degradation pathways for conjugated polyenes in solution.

TroubleshootingWorkflow Start Instability Observed (e.g., Color Change, Precipitation) CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Action: Store in amber vial or wrap in foil. CheckLight->ProtectLight No CheckOxygen Is the solution protected from oxygen? CheckLight->CheckOxygen Yes ProtectLight->CheckOxygen ProtectOxygen Action: Use degassed solvent and store under inert gas. CheckOxygen->ProtectOxygen No CheckTemp Is the storage temperature appropriate? CheckOxygen->CheckTemp Yes ProtectOxygen->CheckTemp AdjustTemp Action: Store at lower temp. (e.g., -20°C). Aliquot to avoid freeze-thaw. CheckTemp->AdjustTemp No CheckSolvent Is the solvent pure and non-reactive? CheckTemp->CheckSolvent Yes AdjustTemp->CheckSolvent ChangeSolvent Action: Use fresh, high-purity solvent. Check for peroxides. CheckSolvent->ChangeSolvent No ConsiderStabilizer Is the instability persistent? CheckSolvent->ConsiderStabilizer Yes ChangeSolvent->ConsiderStabilizer AddStabilizer Action: Add antioxidant (e.g., BHT) or light stabilizer. ConsiderStabilizer->AddStabilizer Yes Unstable Further Investigation Needed ConsiderStabilizer->Unstable No Stable Solution is Stable AddStabilizer->Stable

Caption: Troubleshooting workflow for conjugated polyene instability.

References

Technical Support Center: Optimizing Synthesis of Octa-1,3,5,7-tetraene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Octa-1,3,5,7-tetraene isomers.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you optimize your experimental outcomes.

Q1: My Wittig reaction yield for this compound is consistently low. What are the common causes and how can I resolve them?

Low yields in the Wittig reaction for synthesizing polyenes are a common issue. Several factors can contribute to this problem. Systematically review the following potential causes:

  • Incomplete Ylide Formation: The phosphonium (B103445) ylide (Wittig reagent) may not be forming completely.

    • Base Strength & Freshness: Ensure the base is strong enough and fresh. Bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or fresh potassium tert-butoxide (KOtBu) are recommended.[1][2] An inadequate base will not fully deprotonate the phosphonium salt.

    • Reaction Time: Allow sufficient time for ylide formation, typically 1 hour at 0 °C before adding the aldehyde.[2]

  • Ylide Instability: Non-stabilized ylides, which are often required for specific isomer syntheses, can be unstable and prone to decomposition.[1]

    • In Situ Generation: Consider generating the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1][2]

  • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen.[1]

    • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Solvents must be strictly anhydrous.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature Control: Ylide formation is often best performed at low temperatures (0 °C or -78 °C) to enhance stability.[1] The subsequent reaction with the carbonyl can then be slowly warmed to room temperature.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.

  • Reagent Quality:

    • Aldehyde Purity: Ensure the aldehyde starting material is pure and free from acidic impurities (like carboxylic acids), which would quench the ylide.[1]

G start Low Wittig Reaction Yield check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents base_issue Is base strong/fresh? (e.g., n-BuLi, NaH, fresh KOtBu) check_ylide->base_issue inert_atm Is reaction under inert atmosphere? check_conditions->inert_atm aldehyde_purity Is aldehyde pure and free of acid? check_reagents->aldehyde_purity ylide_stability Is ylide unstable? base_issue->ylide_stability Yes sol_ylide_base Use stronger/fresh base. Ensure sufficient reaction time. base_issue->sol_ylide_base No sol_ylide_stability Generate ylide in situ in presence of aldehyde. ylide_stability->sol_ylide_stability Yes temp_control Is temperature controlled? (e.g., 0°C for ylide formation) inert_atm->temp_control Yes sol_inert Use dry glassware/solvents. Work under N2 or Ar. inert_atm->sol_inert No sol_temp Maintain low temp for ylide generation. temp_control->sol_temp No sol_aldehyde Purify aldehyde before use. aldehyde_purity->sol_aldehyde No

Caption: Troubleshooting workflow for low yield in Wittig synthesis.

Q2: I am struggling to control the E/Z isomer ratio of my product. How can I improve stereoselectivity?

The stereochemical outcome of the Wittig reaction is heavily dependent on the stability of the phosphonium ylide. By choosing the right type of ylide and reaction conditions, you can favor the formation of either the (E) or (Z)-isomer.

  • Unstabilized Ylides for (Z)-Alkenes: Ylides that lack resonance-stabilizing groups (e.g., alkyl-substituted ylides) are considered "unstabilized." They react rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which quickly decomposes to the (Z)-alkene. This is the kinetically controlled product.[3]

  • Stabilized Ylides for (E)-Alkenes: Ylides bearing electron-withdrawing groups (e.g., C=O, CN) are "stabilized" by resonance. Their initial reaction with the carbonyl is reversible, allowing the initial syn-oxaphosphetane to equilibrate to the more thermodynamically stable anti-oxaphosphetane. This intermediate then decomposes to the (E)-alkene.[3]

To control the isomer ratio, carefully design your phosphonium salt precursor to generate either a stabilized or unstabilized ylide as needed for your target this compound isomer.

G cluster_ylide Ylide Type cluster_pathway Reaction Pathway cluster_product Predominant Isomer unstabilized Unstabilized Ylide (e.g., R=Alkyl) kinetic Kinetic Control (Irreversible, Fast) unstabilized->kinetic stabilized Stabilized Ylide (e.g., R=EWG) thermo Thermodynamic Control (Reversible, Slow) stabilized->thermo z_alkene (Z)-Alkene kinetic->z_alkene e_alkene (E)-Alkene thermo->e_alkene

Caption: Relationship between ylide stability and E/Z isomer selectivity.

Q3: My purified this compound product degrades or polymerizes quickly. What are the best practices for handling and storage?

Conjugated polyenes like this compound are inherently sensitive to environmental factors.[4] All known polyenes produced in one study were found to polymerize rapidly in their crystalline state.[5]

  • Protection from Light: Polyenes are susceptible to photoisomerization and degradation. Always protect them from light by using amber vials or wrapping containers in aluminum foil.[4]

  • Inert Atmosphere: Oxygen can lead to oxidation. Handle and store the compound under an inert atmosphere (nitrogen or argon).[4]

  • Low Temperature: Store the purified compound at low temperatures (e.g., in a freezer at -20 °C or below) to minimize degradation and polymerization.

  • Avoid Acidity: Polyenes can be sensitive to both protic and Lewis acids, which can catalyze side reactions.[4] Ensure all solvents and reagents used during workup and storage are neutral.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound isomers?

Several methods have been successfully employed, with the choice depending on the desired isomer and available starting materials. The most prominent are:

  • Wittig Reaction: A versatile and widely used method for forming carbon-carbon double bonds.[5] However, it can present challenges with yield and stereocontrol.[1][2]

  • Hofmann Elimination: This method has been reported as a highly convenient route for preparing (E,E)- and (Z,E)-octa-1,3,5,7-tetraene.[5]

  • DBU-induced Dehydrobromination: This elimination reaction can produce excellent yields of specific tetraene isomers from appropriate precursors.[5]

Q2: How does the choice of solvent affect the synthesis of polyenes?

The solvent plays a crucial role, particularly in the Wittig reaction. It must be anhydrous to prevent quenching the highly basic ylide. Common choices include tetrahydrofuran (B95107) (THF) or diethyl ether. For some Wittig variations, a two-phase system (e.g., dichloromethane (B109758) and aqueous NaOH) may be used, but this requires vigorous stirring to ensure the reaction proceeds efficiently at the interface.[1][6]

Q3: Are there alternatives to the Wittig reaction that might offer better yields for specific isomers?

Yes. For certain isomers of this compound, other methods may be superior. For instance, the Hofmann elimination sequence is noted as being "by far the most convenient method of synthesis" for (E,E)- and (Z,E)-octa-1,3,5,7-tetraene.[5] DBU-induced dehydrobromination has also been shown to produce excellent yields for similar systems.[5]

Data Presentation

Table 1: Optimizing Wittig Reaction Conditions for Polyene Synthesis

ParameterCondition A (Favors Z-Isomer)Condition B (Favors E-Isomer)Rationale & Key Considerations
Ylide Type Unstabilized (e.g., from alkyltriphenylphosphonium salt)Stabilized (e.g., from salt with an adjacent EWG)The ylide's electronic nature is the primary determinant of stereoselectivity.[3]
Base Strong, non-nucleophilic (n-BuLi, NaNH₂)Weaker bases can be used (e.g., NaOMe, NEt₃)Strong bases are needed to form unstabilized ylides.[3][7]
Solvent Aprotic, non-polar (THF, Ether)Aprotic, polar or non-polarMust be anhydrous for all Wittig reactions.[1]
Temperature Low temperature (-78 to 0 °C)Room temperature or gentle heatingLower temperatures favor kinetic control (Z-product); higher temperatures allow for thermodynamic equilibration (E-product).[1][3]
Additives Salt-free conditions may increase Z-selectivityLithium salts can promote E-selectivitySalts can influence the stability and aggregation of intermediates.
Typical Yield Moderate to HighHighStabilized ylides are generally more stable and easier to handle, often resulting in higher yields.[3]

Table 2: Comparison of Key Synthesis Methods for this compound

MethodTypical YieldStereoselectivityAdvantagesDisadvantages
Wittig Reaction Variable (Low to High)Controllable based on ylideHighly versatile; many precursors available.Can have low yields; triphenylphosphine (B44618) oxide byproduct can be difficult to remove.[1][6]
Hofmann Elimination HighGood for specific isomersReported as very convenient for (E,E)- and (Z,E)-isomers.[5]Requires quaternary ammonium (B1175870) salt precursor; uses harsh conditions.
DBU-Dehydrobromination ExcellentDependent on substrateHigh yields; mild conditions.[5]Requires a specific bromo-triene precursor.

Experimental Protocols

Protocol 1: General Procedure for Wittig Synthesis of an Octatetraene Isomer

This protocol is a general guideline and should be adapted based on the specific substrates and desired isomer.

G prep 1. Preparation (Inert Atmosphere) ylide 2. Ylide Formation prep->ylide reaction 3. Wittig Reaction ylide->reaction quench 4. Quenching reaction->quench workup 5. Workup & Extraction quench->workup purify 6. Purification workup->purify

Caption: General experimental workflow for polyene synthesis.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.1 eq.) and anhydrous THF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-BuLi (1.05 eq.) dropwise while maintaining the temperature. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the mixture at this temperature for 1 hour.[2]

  • Wittig Reaction: Dissolve the aldehyde precursor (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water.

  • Workup and Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the crude product in vacuo. The primary byproduct is triphenylphosphine oxide, which can often be removed by recrystallization or flash column chromatography.[6] Due to the product's instability, purification should be performed quickly and with minimal exposure to light and air.

Protocol 2: Hofmann Elimination for (E,E)- and (Z,E)-octa-1,3,5,7-tetraene

This method is cited as being highly convenient for these specific isomers.[5]

  • Precursor Synthesis: Prepare the requisite quaternary ammonium hydroxide (B78521) precursor from a suitable amine.

  • Elimination: Heat the aqueous or alcoholic solution of the quaternary ammonium hydroxide. The elimination reaction proceeds via an E2 mechanism.

  • Workup: The volatile tetraene product can be isolated by distillation or extraction.

  • Purification: Further purification can be achieved by chromatography or recrystallization, taking care to protect the product from light, air, and heat.

References

Technical Support Center: Purification of Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of octa-1,3,5,7-tetraene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this highly conjugated and reactive polyene, with a specific focus on the removal of oligomeric and polymeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Besides residual solvents and reagents from the synthesis (e.g., from Hofmann elimination or DBU-induced dehydrobromination), the most common impurities are oligomers and polymers of this compound itself. Due to its conjugated system, the molecule is highly susceptible to polymerization, especially in the crystalline state and when exposed to light, heat, or air.[1]

Q2: What is the recommended initial purification method for removing oligomers?

A2: Low-temperature recrystallization from a hydrocarbon solvent such as pentane (B18724) is a commonly cited and effective initial purification method for this compound.[1] This technique takes advantage of the probable lower solubility of the higher molecular weight oligomers in the cold solvent.

Q3: My purified this compound sample shows signs of degradation or polymerization upon storage. How can I prevent this?

A3: this compound is known to be unstable and can polymerize, particularly in its pure, crystalline form. For storage, it is advisable to keep the compound in a dilute solution with a non-reactive, deoxygenated solvent at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere (e.g., under argon or nitrogen). The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.

Q4: Can I use chromatography to purify this compound from its oligomers?

A4: Yes, chromatographic methods can be employed, but care must be taken due to the compound's instability. Flash column chromatography using silica (B1680970) gel with a non-polar eluent system can be effective. However, the acidic nature of silica gel can sometimes promote degradation or isomerization of sensitive polyenes. Using a deactivated (e.g., with triethylamine) silica gel or an alternative stationary phase like alumina (B75360) may be beneficial. HPLC can also be used for analytical or small-scale preparative purification.

Troubleshooting Guides

Below are common issues encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery after low-temperature recrystallization. 1. The chosen solvent is too good a solvent for this compound, even at low temperatures.2. The concentration of the crude product in the solvent was too low.3. The cooling process was too rapid, leading to the formation of very small crystals that passed through the filter.1. Try a different hydrocarbon solvent in which the compound is less soluble.2. Use a more concentrated solution of the crude product.3. Allow the solution to cool more slowly to encourage the growth of larger crystals.
The product "oils out" instead of crystallizing during recrystallization. 1. The solution is supersaturated with impurities.2. The cooling process is too fast.3. The melting point of the impure solid is lower than the temperature of the crystallization solution.1. Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization.2. Ensure a slow cooling rate.3. Add a small amount of additional solvent to the hot solution before cooling.
The purified product still contains oligomers (e.g., as seen by NMR or Mass Spectrometry). 1. The solubility difference between the monomer and the oligomers in the recrystallization solvent is insufficient.2. Polymerization occurred during the purification process itself (e.g., due to heat or light exposure).1. Consider a second purification step using flash column chromatography.2. Perform all purification steps under an inert atmosphere, with minimal exposure to light and heat. Use deoxygenated solvents.
The product degrades on the flash chromatography column. 1. The silica gel is too acidic for the sensitive polyene.2. The solvent polarity is too high, leading to strong adsorption and on-column degradation.3. The chromatography run is too long.1. Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%).2. Use a less polar solvent system.3. Use a shorter column and/or a slightly higher flow rate to minimize the residence time on the column.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Throughput Key Advantages Key Disadvantages
Low-Temperature Recrystallization Good to HighModerate to HighHighSimple, scalable, good for initial bulk purification.May not remove all oligomers if solubilities are similar.
Flash Column Chromatography High to Very HighModerateModerateGood separation of closely related compounds.Potential for product degradation on the stationary phase; more time-consuming.
Preparative HPLC Very HighLowLowHighest resolution and purity.Not suitable for large quantities; requires specialized equipment.

Experimental Protocols

Low-Temperature Recrystallization

This protocol is a general guideline and may require optimization.

Objective: To purify crude this compound by removing higher molecular weight oligomers.

Materials:

  • Crude this compound

  • Pentane (or other suitable hydrocarbon solvent), deoxygenated

  • Anhydrous magnesium sulfate

  • Filter paper

  • Erlenmeyer flask

  • Schlenk flask or flask with a septum inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the crude this compound in a minimal amount of warm pentane.

  • If insoluble impurities are present, filter the warm solution through a filter paper into a clean Schlenk flask.

  • Slowly cool the solution to room temperature.

  • Once at room temperature, place the flask in a low-temperature bath (e.g., -78 °C) and allow it to stand without disturbance to promote crystal formation.

  • Once crystallization is complete, quickly filter the cold suspension through a pre-cooled filter funnel under an inert atmosphere.

  • Wash the collected crystals with a small amount of ice-cold pentane.

  • Dry the crystals under a high vacuum, ensuring they are protected from light.

Flash Column Chromatography

This protocol is a general guideline and requires optimization of the solvent system using Thin Layer Chromatography (TLC) first.

Objective: To separate this compound from closely related oligomers.

Materials:

  • Crude or partially purified this compound

  • Silica gel (or deactivated silica gel)

  • Hexane and ethyl acetate (B1210297) (or other suitable eluents), deoxygenated

  • Sand

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).

  • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Synthesis Crude this compound Recrystallization Low-Temperature Recrystallization Synthesis->Recrystallization Initial Cleanup Analysis Purity Analysis (NMR, MS, etc.) Recrystallization->Analysis FlashChrom Flash Column Chromatography FlashChrom->Analysis Re-analyze Analysis->FlashChrom If Impure Storage Store Pure Product (low temp, inert atm, dark) Analysis->Storage If Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity LowYield Is the yield acceptable? CheckPurity->LowYield Yes TryChrom Attempt Flash Chromatography: - Use deactivated silica - Optimize eluent CheckPurity->TryChrom No (Oligomers Present) Success Purification Successful LowYield->Success Yes OptimizeRecryst Optimize Recrystallization: - Slower cooling - Change solvent - Concentrate solution LowYield->OptimizeRecryst No Failure Re-evaluate Strategy OptimizeRecryst->Start CheckStability Review Handling Procedures: - Use inert atmosphere - Protect from light/heat OptimizeRecryst->CheckStability TryChrom->Start TryChrom->CheckStability CheckStability->Failure

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Inhibition of Octa-1,3,5,7-tetraene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of inhibitors for the polymerization of octa-1,3,5,7-tetraene. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing prematurely?

A1: this compound, as a conjugated polyene, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities.[1] This process is typically initiated by the formation of free radicals.[2] Uncontrolled polymerization can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions.[3]

Q2: What type of inhibitors are suitable for this compound?

A2: The polymerization of this compound likely proceeds through a free-radical mechanism. Therefore, inhibitors that act as radical scavengers are most effective.[4] Commonly used classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[4] These are effective and widely used for stabilizing monomers during storage and transport.[4]

  • Stable Nitroxide Radicals: Such as (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO) and its derivatives.[5][6] These are highly effective at terminating growing polymer chains.[7]

  • Aromatic Amines and Hydroxylamines: Compounds like N,N-dibenzylhydroxylamine (DBHA) are also utilized.[5]

Q3: How do these inhibitors work?

A3: Polymerization inhibitors function by interrupting the chain propagation step in free-radical polymerization.[5] They do this by reacting with and deactivating the highly reactive free radicals that drive the polymerization process, converting them into stable, non-reactive molecules.[8] For example, phenolic inhibitors donate a hydrogen atom to a growing polymer radical, forming a stable phenoxyl radical that is not reactive enough to continue the polymerization chain.[3]

Q4: What is the difference between a "true inhibitor" and a "retarder"?

A4: A true inhibitor provides a distinct induction period during which no polymerization occurs. It is consumed during this time, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, does not have a defined induction period but slows down the rate of polymerization.[4][8] In many industrial applications, a combination of both is used to ensure safety and process control.[4]

Q5: Does the presence of oxygen affect the performance of inhibitors?

A5: Yes, the presence of oxygen can be crucial, particularly for phenolic inhibitors like hydroquinone.[2] Oxygen can react with polymer radicals to form peroxy radicals. Phenolic inhibitors are highly effective at scavenging these peroxy radicals, often more so than the initial carbon-centered radicals.[3] This synergistic relationship enhances the inhibitor's effectiveness.[3]

Troubleshooting Guides

Issue 1: Polymerization occurs despite the presence of an inhibitor.

  • Possible Cause: The concentration of the inhibitor is too low for the reaction conditions (e.g., high temperature).

    • Solution: Increase the inhibitor concentration. Refer to the table below for typical concentration ranges.

  • Possible Cause: The chosen inhibitor is not suitable for the specific polymerization conditions.

    • Solution: Select an inhibitor with higher efficacy at the operating temperature. For high-temperature processes, stable nitroxide radicals like TEMPO derivatives may be more effective.

  • Possible Cause: The system is deoxygenated, but a phenolic inhibitor is being used.

    • Solution: If using a phenolic inhibitor, ensure a small amount of air is present to facilitate the synergistic inhibition mechanism.[3] Alternatively, switch to an inhibitor that does not require oxygen, such as a stable nitroxide radical.

Issue 2: The polymerization reaction fails to start after removing the inhibitor.

  • Possible Cause: Residual inhibitor remains in the monomer.

    • Solution: Ensure the inhibitor removal process is thorough. For example, when using an alumina (B75360) column, ensure it is properly packed and activated.[1] For caustic wash methods, perform multiple extractions.[1]

  • Possible Cause: Contamination during the inhibitor removal process.

    • Solution: Ensure all glassware is clean and dry. If using a caustic wash, ensure all residual water is removed, as it can interfere with some polymerization reactions.[1]

Issue 3: The monomer appears viscous or has formed a gel.

  • Possible Cause: The inhibitor has been depleted during storage.

    • Solution: This indicates that the monomer has already started to polymerize. It is crucial to use the purified, inhibitor-free monomer immediately.[1] If storage is necessary, it should be at a low temperature and in the dark.

Data Presentation: Comparison of Common Polymerization Inhibitors

Inhibitor ClassExampleTypical Concentration (ppm)Mechanism of ActionKey Characteristics
Phenolic Hydroquinone (HQ)50 - 1000Hydrogen Atom Transfer[3]Widely used, cost-effective, requires oxygen for maximum efficacy.[2][3]
Phenolic 4-Methoxyphenol (MEHQ)10 - 200Hydrogen Atom Transfer[3]Good for storage and transport, easily removed by caustic wash.[4]
Phenolic Butylated Hydroxytoluene (BHT)100 - 500Hydrogen Atom Transfer[3]Effective antioxidant and stabilizer.[4]
Nitroxide TEMPO50 - 200Radical Scavenging[5]Highly effective, does not require oxygen, suitable for high temperatures.[7]
Aromatic Amine N,N-Dibenzylhydroxylamine (DBHA)100 - 1000Radical Scavenging[5]Effective inhibitor for various monomers.[5]

Experimental Protocols

Protocol 1: Evaluating Inhibitor Efficacy by Monitoring Induction Period

This protocol determines the effectiveness of an inhibitor by measuring the time until polymerization begins under controlled conditions.

  • Preparation: Prepare stock solutions of this compound containing different concentrations of the inhibitor to be tested.

  • Reaction Setup: Place a known volume of the monomer/inhibitor solution into a reaction vessel equipped with a magnetic stirrer and a temperature probe. The vessel should be placed in a controlled temperature bath (e.g., 100°C).[4]

  • Initiation: Add a free-radical initiator (e.g., benzoyl peroxide) to start the polymerization process.

  • Monitoring: Monitor the temperature of the reaction mixture. The onset of polymerization is indicated by a sharp increase in temperature due to the exothermic nature of the reaction.

  • Data Analysis: The time from the addition of the initiator to the onset of the temperature rise is the induction period. A longer induction period indicates a more effective inhibitor at that concentration.

Protocol 2: Removal of Phenolic Inhibitors using an Alumina Column

This protocol describes a common laboratory method for removing phenolic inhibitors like MEHQ or HQ from a monomer before use.[9]

  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom. Fill the column with basic activated alumina.

  • Monomer Loading: Slowly pour the this compound containing the inhibitor onto the top of the alumina column.

  • Elution: Allow the monomer to pass through the column under gravity. The alumina will adsorb the phenolic inhibitor.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately or stored at low temperature in the dark for a very short period.[1]

Visualizations

InhibitionMechanism cluster_polymerization Free-Radical Polymerization cluster_inhibition Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_Radical Monomer_Radical Radical->Monomer_Radical Initiation Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Propagation Polymer Polymer Growing_Chain->Polymer Termination Inhibitor Phenolic Inhibitor (ArOH) Growing_Chain->Inhibitor Interruption Stable_Radical Stable Phenoxyl Radical (ArO•) Inhibitor->Stable_Radical H-Atom Transfer

Caption: Mechanism of action for phenolic polymerization inhibitors.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer with Inhibitor Alumina Alumina Column Monomer->Alumina Pass monomer through column Purified_Monomer Purified_Monomer Alumina->Purified_Monomer Collect purified monomer Reaction_Vessel Reaction_Vessel Purified_Monomer->Reaction_Vessel Initiator Add Initiator Reaction_Vessel->Initiator Polymerization Polymerization Initiator->Polymerization Start Reaction Characterization Characterization Polymerization->Characterization Analyze Product

Caption: Workflow for inhibitor removal and subsequent polymerization.

References

Technical Support Center: All-trans-Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for all-trans-Octa-1,3,5,7-tetraene to ensure its stability and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store all-trans-Octa-1,3,5,7-tetraene to ensure its stability?

A1: All-trans-Octa-1,3,5,7-tetraene is a conjugated polyene and is susceptible to degradation from heat, light, and oxygen. To maintain its integrity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in aluminum foil. For optimal stability, refer to the temperature guidelines in the table below.

Q2: What are the signs that my all-trans-Octa-1,3,5,7-tetraene may have degraded or polymerized?

A2: Degradation or polymerization can be indicated by a change in the physical appearance of the compound. Fresh, pure all-trans-Octa-1,3,5,7-tetraene should be a solid. Signs of degradation include a noticeable change in color (e.g., yellowing or browning), an increase in viscosity if it becomes oily, or a change in its solubility characteristics. If you observe any of these changes, the compound's purity should be re-assessed before use.

Q3: What personal protective equipment (PPE) should I use when handling all-trans-Octa-1,3,5,7-tetraene?

A3: When handling all-trans-Octa-1,3,5,7-tetraene, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[1]

Q4: In which solvents is all-trans-Octa-1,3,5,7-tetraene soluble?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound is discolored (yellow/brown) Oxidation or polymerization due to improper storage (exposure to air, light, or heat).Discard the degraded compound and obtain a fresh supply. Review storage procedures to ensure they align with the recommendations (cool, dark, inert atmosphere).
Difficulty dissolving the compound in a nonpolar solvent The compound may have polymerized, reducing its solubility. The solvent may not be appropriate.Try sonicating the solution gently. If it still does not dissolve, it is likely polymerized and should be discarded. Consider trying a different nonpolar solvent from the recommended list.
Inconsistent experimental results The compound may have degraded, leading to lower effective concentrations or the presence of impurities.Check the purity of your starting material using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC). Prepare fresh solutions from a new stock of the compound.
Precipitate forms in a solution upon standing The solution may be supersaturated, or the compound may be degrading over time in the solvent.Prepare fresh solutions before each experiment. If a stock solution is necessary, store it under the same recommended conditions as the solid compound (cool, dark, inert atmosphere) and for a limited time.

Quantitative Data Summary

Parameter Value Source/Comment
Molecular Formula C₈H₁₀PubChem
Molecular Weight 106.16 g/mol PubChem
Short-Term Storage Temperature ≤ 4°CRecommended for conjugated polyenes to minimize polymerization.
Long-Term Storage Temperature -20°CRecommended for conjugated polyenes to ensure long-term stability.
Recommended Atmosphere Inert (Argon or Nitrogen)To prevent oxidation.
Light Sensitivity Sensitive to lightStore in an amber vial or protect from light.
Water Solubility InsolubleBased on the properties of similar nonpolar hydrocarbons.
Organic Solvent Solubility Soluble in nonpolar solvents (e.g., hexane (B92381), cyclohexane, toluene)Expected based on its chemical structure.

Experimental Protocols

Protocol: Preparation of a Standard Solution of all-trans-Octa-1,3,5,7-tetraene for UV-Vis Spectroscopy

  • Materials and Equipment:

    • all-trans-Octa-1,3,5,7-tetraene

    • Spectroscopic grade hexane (or other suitable nonpolar solvent)

    • Volumetric flasks (various sizes)

    • Analytical balance

    • Spatula

    • Pipettes

    • Inert gas source (argon or nitrogen)

    • Ultrasonic bath

  • Procedure:

    • Allow the container of all-trans-Octa-1,3,5,7-tetraene to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a gentle stream of inert gas, accurately weigh the desired amount of the compound using an analytical balance.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of the spectroscopic grade solvent to the flask to dissolve the compound. Gentle swirling or brief sonication can aid in dissolution.

    • Once the compound is fully dissolved, add more solvent to the flask until the volume reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • If not for immediate use, blanket the headspace of the flask with an inert gas and store it in a cool, dark place. It is highly recommended to prepare fresh solutions daily.

Visual Guides

troubleshooting_workflow start Start: Experiment with all-trans-Octa-1,3,5,7-tetraene issue Encountering an issue? (e.g., discoloration, insolubility, inconsistent results) start->issue check_storage Check Storage Conditions: - Temperature (≤ 4°C or -20°C)? - Inert Atmosphere? - Protected from Light? issue->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Action: Correct storage procedures. Prepare fresh from new stock. storage_ok->correct_storage No check_solution Check Solution Preparation: - Freshly prepared? - Appropriate solvent? - Fully dissolved? storage_ok->check_solution Yes end End: Proceed with experiment correct_storage->end solution_ok Solution Preparation OK? check_solution->solution_ok remake_solution Action: Prepare fresh solution. Consider sonication. solution_ok->remake_solution No purity_issue Suspect Compound Degradation/ Polymerization solution_ok->purity_issue Yes remake_solution->end purity_issue->correct_storage

Caption: Troubleshooting workflow for experiments involving all-trans-Octa-1,3,5,7-tetraene.

References

Technical Support Center: Column Chromatography for Purifying Crude Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Octa-1,3,5,7-tetraene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For a nonpolar hydrocarbon like this compound, the standard choice for the stationary phase is silica (B1680970) gel (SiO₂).[1] However, due to the conjugated and potentially acid-sensitive nature of polyenes, acidic sites on the silica gel can sometimes cause degradation or polymerization.[2] If you observe product loss or the formation of baseline impurities on a TLC plate, consider using neutral alumina (B75360) or deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 1-3%).[2]

Q2: How do I determine the optimal solvent system (mobile phase) for the separation?

A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[3] For nonpolar compounds, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is a good starting point.[4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[5] This Rf value typically ensures good separation from more polar and less polar impurities during column chromatography.

Q3: My compound, this compound, is colorless. How can I monitor the progress of the column chromatography?

A3: Since this compound is colorless, you will need to collect fractions of the eluent and analyze them using TLC.[6] By spotting a small amount from each collected fraction onto a TLC plate, you can visualize the presence of your compound under a UV lamp (if it is UV-active) or by using a staining agent like potassium permanganate.[7] This will allow you to identify which fractions contain the purified product.

Q4: What are the best practices for packing the chromatography column?

A4: A well-packed column is crucial for good separation. The "slurry method" is generally recommended. This involves mixing the silica gel with the initial, least polar solvent to form a slurry, which is then poured into the column.[6] Gently tapping the column as the silica settles helps to create a uniform packing and prevent air bubbles or channels from forming, which would lead to poor separation.[6]

Q5: How should I load my crude this compound sample onto the column?

A5: The sample should be dissolved in a minimal amount of the mobile phase or a solvent of similar or slightly lower polarity.[1] This concentrated solution is then carefully added to the top of the column. Alternatively, for samples that are not very soluble in the mobile phase, "dry loading" is a good option. This involves adsorbing the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The compound does not move down the column (Rf is too low). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to a 90:10 or 85:15 mixture.[8]
All compounds elute from the column very quickly with poor separation (Rf is too high). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if you are using an 80:20 hexane:ethyl acetate mixture, try a 90:10 or 95:5 mixture.[9]
The separation between this compound and an impurity is poor. The solvent system has poor selectivity for the two compounds.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying hexane/acetone or hexane/dichloromethane.[4]
Streaking or tailing of spots is observed on the analytical TLC plates. The sample may be too concentrated when spotted on the TLC plate. The compound might be degrading on the silica gel.Spot a more dilute sample on the TLC plate. If degradation is suspected, try using a deactivated silica gel or neutral alumina for both TLC and column chromatography.[2]
The yield of purified this compound is very low, or the compound appears to have decomposed. Polyenes can be sensitive to acidic conditions on silica gel, leading to degradation or polymerization. Exposure to light and air can also cause decomposition.Use deactivated silica gel or neutral alumina.[2] Conduct the chromatography in a location protected from direct light. Consider adding a radical inhibitor like BHT to the solvents if polymerization is suspected.[10]
Cracks or channels appear in the silica gel bed. The column was not packed uniformly, or the solvent polarity was changed too drastically.Ensure the column is packed carefully as a uniform slurry. When increasing solvent polarity, do so gradually (gradient elution) rather than in large, abrupt steps.

Quantitative Data Summary

Parameter Recommended Starting Point Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For potentially acid-sensitive compounds, consider neutral alumina or deactivated silica.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/AcetoneStart with a low polarity mixture (e.g., 99:1) and gradually increase the polarity.[4]
Target Rf on TLC 0.2 - 0.3This generally provides the best separation in column chromatography.[5]
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1Use a higher ratio for more difficult separations.
Column Dimensions Dependent on the amount of crude productA taller, narrower column generally gives better separation than a short, wide one.

Experimental Protocols

Representative Protocol for the Purification of Crude this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

1. Selection of Solvent System:

  • Dissolve a small amount of the crude this compound in a volatile solvent.

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 95:5 hexane:ethyl acetate, 90:10 hexane:ethyl acetate).

  • The optimal solvent system is the one that gives the spot corresponding to this compound an Rf value of approximately 0.2-0.3.[5]

2. Column Preparation:

  • Choose an appropriately sized glass chromatography column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent. Carefully pipette this solution onto the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Add a final, thin protective layer of sand.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Apply gentle air pressure (if using flash chromatography) to begin eluting the compounds.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • If a gradient elution is required (as determined by the complexity of the mixture on TLC), gradually increase the polarity of the mobile phase.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification tlc 1. TLC Analysis (Determine Solvent System, Rf ≈ 0.2-0.3) pack 2. Pack Column (Silica/Alumina Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute Column (Gradient or Isocratic) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Poor Separation c1 Incorrect Solvent Polarity p1->c1 c2 Poor Column Packing p1->c2 p2 Low Yield / Decomposition c3 Acidic Silica Gel p2->c3 c4 Polymerization p2->c4 p3 Compound Stuck on Column c5 Solvent Too Nonpolar p3->c5 s1 Optimize Solvent via TLC c1->s1 s2 Repack Column Carefully c2->s2 s3 Use Neutral Alumina or Deactivated Silica c3->s3 s4 Add Inhibitor / Protect from Light c4->s4 s5 Increase Solvent Polarity c5->s5

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Monitoring Octa-1,3,5,7-tetraene Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octa-1,3,5,7-tetraene and other conjugated polyenes. Given the limited specific literature on the degradation of this compound, some information provided is based on well-documented analogous compounds such as carotenoids and other linear polyenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a conjugated polyene, is susceptible to degradation from several factors, primarily:

  • Light Exposure (Photodegradation): The extensive system of conjugated double bonds makes the molecule prone to photo-oxidation and photo-isomerization upon exposure to light, especially UV radiation.[1][2]

  • Oxidation: The electron-rich double bonds are susceptible to attack by atmospheric oxygen and other oxidizing agents, leading to the formation of various oxidation products like aldehydes and ketones.[3][4]

  • Acid/Base Catalysis: The presence of strong acids or bases can catalyze the degradation of polyenes.[5][6][7] Polyenes have been shown to be sensitive to acidic pH.[7]

  • Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including isomerization and polymerization.[8] Polyenes are known to polymerize, especially in the crystalline state.[9]

Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A2: The most common and effective techniques for monitoring the degradation of conjugated polyenes include:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a powerful technique for separating the parent compound from its degradation products and quantifying their concentrations. A C30 column is often recommended for better separation of polyene isomers.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products. Thermal degradation studies of polyenes often utilize Py-GC-MS (Pyrolysis-GC-MS).[12][13]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is excellent for monitoring the overall loss of the conjugated system, as degradation leads to a decrease in the characteristic absorbance maxima.[14][15] The extensive conjugation in this compound results in strong UV-Vis absorbance.[14]

Q3: How should I prepare and store my this compound samples to minimize degradation before analysis?

A3: To ensure the integrity of your samples:

  • Minimize Light Exposure: Work under subdued light and use amber vials or foil-wrapped containers to protect samples from light.[10]

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Low Temperature: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

  • Use of Antioxidants: For solutions, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) if it does not interfere with the analysis.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to limit the formation of artifacts.[10]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing 1. Secondary interactions with the stationary phase: Residual silanols on the column can interact with the analyte. 2. Column overload: Injecting too much sample. 3. Dead volume in the system: Poorly fitted connections.1. Use a highly end-capped column or a mobile phase with a competitive amine additive. 2. Reduce the injection volume or sample concentration. 3. Check and refit all connections between the injector, column, and detector.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. 1. Use fresh, high-purity mobile phase and flush the injector. 2. Implement a robust needle wash protocol between injections. 3. Keep the autosampler tray cool and protected from light.
Shifting Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. 1. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has been used extensively or under harsh conditions.
Loss of Resolution 1. Column aging or contamination. 2. Inappropriate mobile phase. 3. Sample solvent stronger than the mobile phase. 1. Flush the column with a strong solvent or replace it. 2. Optimize the mobile phase composition and gradient. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
GC-MS Analysis
Problem Possible Cause Suggested Solution
No Peaks or Low Signal 1. Analyte degradation in the injector. 2. Leaks in the system. 3. Improper injection technique. 1. Lower the injector temperature. Use a splitless injection for trace analysis. 2. Perform a leak check of the entire system. 3. Ensure the syringe is functioning correctly and the injection volume is appropriate.
Peak Broadening 1. Too low of a carrier gas flow rate. 2. Column contamination. 3. Large injection volume. 1. Optimize the carrier gas flow rate. 2. Bake out the column or trim the first few centimeters. 3. Reduce the injection volume.
Poor Peak Shape (Tailing) 1. Active sites in the liner or column. 2. Column degradation. 1. Use a deactivated liner and a high-quality, inert column. 2. Replace the column.
Irreproducible Results 1. Sample instability. 2. Inconsistent injection volumes. 3. Fluctuations in oven temperature. 1. Prepare fresh samples and analyze them promptly. 2. Use an autosampler for consistent injections. 3. Ensure the GC oven is properly calibrated and functioning correctly.
UV-Vis Spectroscopy
Problem Possible Cause Suggested Solution
Drifting Baseline 1. Lamp warming up. 2. Solvent evaporation. 3. Temperature fluctuations. 1. Allow the instrument to warm up for at least 30-60 minutes. 2. Use a cuvette with a cap. 3. Ensure the sample compartment is closed and the ambient temperature is stable.
Noisy Spectrum 1. Low light throughput. 2. Dirty optics or cuvette. 3. Highly concentrated or turbid sample. 1. Check the lamp status and ensure the sample is not too absorbent. 2. Clean the cuvette and the sample compartment windows. 3. Dilute the sample or filter/centrifuge it to remove particulates.
Inconsistent Absorbance Readings 1. Sample degradation during measurement. 2. Improper cuvette placement. 3. Air bubbles in the cuvette. 1. Minimize the time the sample is in the instrument and protect it from light. 2. Ensure the cuvette is placed in the holder consistently in the same orientation. 3. Gently tap the cuvette to dislodge any air bubbles.

Quantitative Data

Due to the limited availability of specific degradation data for this compound, the following table presents illustrative data for the degradation of β-carotene, a well-studied conjugated polyene, under different conditions. This data can serve as a general guide for what to expect during forced degradation studies of conjugated polyenes.

Table 1: Illustrative Degradation of β-Carotene under Forced Stress Conditions

Stress ConditionDurationDegradation (%)Key Degradation ProductsAnalytical Technique
Acidic (0.1 M HCl in Methanol)24 hours~ 35%Isomers, apocarotenalsHPLC-UV
Alkaline (0.1 M NaOH in Methanol)24 hours~ 15%IsomersHPLC-UV
Oxidative (3% H₂O₂ in Methanol)8 hours> 90%Epoxides, apocarotenals, shorter chain aldehydesHPLC-MS
Photolytic (UV light, 254 nm)4 hours> 80%Isomers, photo-oxidation productsHPLC-UV, GC-MS
Thermal (80°C in air)48 hours~ 50%Isomers, oxidation productsHPLC-UV

Note: The data presented is compiled from general knowledge of carotenoid stability and is for illustrative purposes. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring this compound Degradation
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column:

    • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns provide excellent selectivity for polyene isomers.[10][11]

  • Mobile Phase:

    • A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid separation and can be adapted.

    • Example Gradient: Start with 80:15:5 (Methanol:MTBE:Water) and ramp up the MTBE concentration to elute less polar degradation products.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection Wavelength:

    • Monitor at the λmax of this compound (approximately 280-350 nm, the exact value should be determined experimentally) and a broader range to detect degradation products with different chromophores.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or a mobile phase component) to a concentration of approximately 10-20 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Injection Volume:

    • 10-20 µL.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl or 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before injection.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Thermal Degradation: Heat the sample solution in a controlled oven at a specified temperature (e.g., 60-80°C).

Protocol 2: GC-MS Method for Identifying Volatile Degradation Products
  • Gas Chromatograph:

    • GC system equipped with a split/splitless injector and a mass spectrometer detector.

  • Column:

    • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature:

    • 250°C (can be optimized to minimize on-column degradation).

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Electron ionization (EI) at 70 eV.

    • Scan range of m/z 40-400.

  • Sample Preparation:

    • For thermal degradation, headspace analysis or direct pyrolysis (Py-GC-MS) can be used.

    • For other degradation studies, a liquid-liquid extraction with a volatile solvent (e.g., hexane or dichloromethane) may be necessary to isolate the degradation products. The extract can then be concentrated and injected. Solid-phase microextraction (SPME) is also a suitable technique for extracting volatile analytes.[16][17]

Visualizations

G cluster_0 HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, Shifting RT) check_mp Check Mobile Phase (Fresh, Degassed, Correct Composition?) start->check_mp check_col Check Column (Age, Temperature, Contamination?) start->check_col check_sys Check System (Leaks, Connections, Dead Volume?) start->check_sys resolve_mp Prepare Fresh Mobile Phase check_mp->resolve_mp resolve_col Flush or Replace Column check_col->resolve_col resolve_sys Fix Leaks / Re-fit Connections check_sys->resolve_sys end Problem Resolved resolve_mp->end resolve_col->end resolve_sys->end

Caption: HPLC troubleshooting decision tree.

G cluster_1 General Degradation Pathways of Conjugated Polyenes Polyene This compound (Conjugated Polyene) Isomerization Cis/Trans Isomers Polyene->Isomerization Light, Heat Oxidation Oxidation Products (Epoxides, Aldehydes, Ketones) Polyene->Oxidation Light, O2, Oxidants Polymerization Polymers Polyene->Polymerization Heat, Light Fragmentation Shorter Chain Fragments Oxidation->Fragmentation Further Oxidation

Caption: Potential degradation pathways for polyenes.

References

Technical Support Center: Minimizing Photo-degradation of Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octa-1,3,5,7-tetraene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photo-degradation during your experiments, ensuring the integrity and reliability of your data.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound and provides actionable solutions.

Problem: Rapid decrease in the absorbance of this compound during UV-Vis spectroscopic measurements.

  • Possible Cause 1: Photo-induced Isomerization. this compound, like other linear polyenes, can undergo cis-trans isomerization upon exposure to UV light.[1][2] This changes the molecular geometry and, consequently, the absorption spectrum, which can be misinterpreted as degradation.

  • Solution 1a: Minimize Light Exposure. Reduce the duration and intensity of the light source. Use a shutter to expose the sample only during data acquisition.

  • Solution 1b: Use a Lower Intensity Light Source. If possible, use a spectrophotometer with a flash lamp instead of a continuous wave lamp to reduce the total photon dose on the sample.

  • Solution 1c: Work at Low Temperatures. Performing experiments at cryogenic temperatures (e.g., 4.2 K in an n-hexane matrix) can significantly reduce the rate of photoisomerization.[1][2]

  • Possible Cause 2: Irreversible Photo-degradation. In addition to isomerization, high-energy UV light can induce irreversible chemical reactions, leading to the destruction of the this compound molecule.

  • Solution 2a: Select an Appropriate Solvent. The choice of solvent can influence the photostability of conjugated polyenes.[2] Non-polar, deoxygenated solvents are generally preferred to minimize photo-oxidation.

  • Solution 2b: Employ Triplet State Quenchers. Photo-degradation can proceed through the long-lived triplet excited state. The addition of a triplet state quencher can deactivate this excited state before it undergoes degradation reactions.

  • Solution 2c: Filter the Excitation Light. Use bandpass filters to ensure that the sample is only exposed to the wavelengths necessary for excitation, avoiding higher-energy UV radiation that is more likely to cause degradation.

Problem: Inconsistent results in photochemical experiments.

  • Possible Cause: Presence of Oxygen. Molecular oxygen is an efficient quencher of triplet states and can lead to the formation of reactive oxygen species (ROS), which can degrade this compound.[3]

  • Solution: Deoxygenate Solvents. Before use, thoroughly deoxygenate all solvents by purging with an inert gas such as nitrogen or argon. Experiments should be conducted under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary photo-degradation pathway for this compound?

A1: The primary photochemical process for linear polyenes like this compound is cis-trans photoisomerization.[1][2] Upon absorption of a photon, the molecule is promoted to an excited electronic state where the energy barrier for rotation around the double bonds is significantly lower. This leads to a change in the stereochemistry of the molecule. While isomerization is a reversible process, it alters the chemical and physical properties of the sample. Irreversible photo-degradation can also occur, particularly under high-intensity irradiation or in the presence of oxygen.

Q2: What is the UV-Vis absorption spectrum of this compound?

A2: this compound is a conjugated polyene and absorbs strongly in the UV region. The position of the absorption maximum (λmax) is dependent on the solvent and the specific isomer. For conjugated polyenes, as the number of conjugated double bonds increases, the λmax shifts to longer wavelengths (a bathochromic shift).[4] For this compound, the absorption is expected in the longer wavelength range of the UV spectrum.[4]

Q3: How can I quantitatively assess the photo-degradation of this compound?

A3: The extent of photo-degradation can be quantified by measuring the photo-degradation quantum yield (Φd). This value represents the fraction of absorbed photons that lead to the degradation of the molecule. The determination of Φd involves irradiating a solution of known concentration with a light source of known intensity and wavelength, and monitoring the decrease in the concentration of this compound over time using techniques like UV-Vis spectroscopy or HPLC.

Q4: Which triplet state quenchers are suitable for minimizing the photo-degradation of this compound?

A4: Triplet state quenchers work by accepting energy from the excited triplet state of the molecule of interest, returning it to the ground state before it can undergo a chemical reaction. For conjugated polyenes, suitable triplet quenchers include:

  • Oxygen (O2): While an efficient quencher, its presence can lead to photo-oxidation, so it should be used with caution and its concentration carefully controlled.[3]

  • Potassium Sorbate: This is a known triplet-state quencher that can be effective in solution.[1]

  • Cyclooctatetraene (COT): COT and its derivatives are well-established triplet state quenchers for a variety of organic molecules.

The effectiveness of a quencher depends on the triplet energy levels of both the quencher and this compound.

Quantitative Data

Experimental ParameterConditionExpected Effect on Photo-degradationRationale
Solvent Non-polar, Deoxygenated (e.g., Hexane)LowerMinimizes photo-oxidation and side reactions.[2]
Polar, Protic (e.g., Methanol)HigherCan stabilize polar excited states that may be more prone to degradation.[2]
Temperature Low Temperature (e.g., 77 K)LowerReduces molecular motion and the rate of chemical reactions.[1][2]
Room TemperatureHigherIncreased thermal energy can contribute to degradation pathways.
Atmosphere Inert (Nitrogen, Argon)LowerPrevents reactions with molecular oxygen.
Air (Oxygen)HigherOxygen can act as a triplet quencher but also leads to photo-oxidation.[3]
Additives Triplet State Quencher (e.g., COT)LowerDeactivates the reactive triplet excited state.
NoneHigherThe triplet state has a longer lifetime and more opportunity to react.

Experimental Protocols

Protocol 1: Minimized Photo-degradation UV-Vis Spectroscopy of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar, spectroscopy-grade solvent (e.g., n-hexane) that has been deoxygenated by bubbling with dry nitrogen or argon for at least 30 minutes.

    • Prepare a dilute solution in a quartz cuvette to an absorbance of approximately 0.1-0.5 at the λmax to minimize inner filter effects.

    • Seal the cuvette with a septum to maintain an inert atmosphere.

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer, preferably one with a pulsed xenon flash lamp to minimize sample exposure.

    • If using a continuous wave lamp, set the instrument to its lowest stable intensity.

    • Use the instrument's shutter function to ensure the sample is only irradiated during the measurement.

    • Set the scan parameters to the fastest speed that provides an adequate signal-to-noise ratio.

  • Measurement:

    • Record a baseline spectrum with the pure, deoxygenated solvent.

    • Quickly place the sample cuvette in the spectrophotometer and acquire the spectrum.

    • For kinetic studies, acquire spectra at timed intervals, keeping the sample in the dark between measurements.

Protocol 2: Evaluation of Triplet State Quencher Efficacy

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a deoxygenated solvent, each containing a different concentration of a triplet state quencher (e.g., cyclooctatetraene). Include a control sample with no quencher.

  • Photolysis:

    • Irradiate each sample with a monochromatic light source at the λmax of this compound for a fixed period. A photostability chamber compliant with ICH Q1B guidelines can be used for controlled irradiation.[5][6]

    • Maintain a constant temperature and inert atmosphere throughout the irradiation.

    • Include "dark control" samples wrapped in aluminum foil to account for any thermal degradation.[5]

  • Analysis:

    • After irradiation, measure the UV-Vis spectrum of each sample.

    • Calculate the percentage of this compound remaining by comparing the absorbance at λmax to that of the dark control.

    • Plot the percentage of remaining this compound against the concentration of the triplet state quencher to determine its effectiveness.

Visualizations

PhotoDegradationPathway OTT This compound (Ground State, S0) OTT_S1 Excited Singlet State (S1) OTT->OTT_S1 Light Absorption (hν) OTT_S1->OTT Fluorescence / Internal Conversion OTT_T1 Excited Triplet State (T1) OTT_S1->OTT_T1 Intersystem Crossing Isomer Cis-Isomer OTT_S1->Isomer Photoisomerization OTT_T1->OTT Phosphorescence DegradationProducts Degradation Products OTT_T1->DegradationProducts Irreversible Degradation Quencher Triplet Quencher OTT_T1->Quencher Energy Transfer Quencher->OTT Quenching ExperimentalWorkflow Start Start: Prepare this compound Solution Deoxygenate Deoxygenate Solvent (N2 or Ar Purge) Start->Deoxygenate Control Prepare Dark Control Start->Control AddQuencher Add Triplet Quencher (Optional) Deoxygenate->AddQuencher PrepareSample Prepare Sample in Sealed Cuvette AddQuencher->PrepareSample Irradiate Irradiate Sample (Controlled Wavelength & Intensity) PrepareSample->Irradiate Analyze Analyze via UV-Vis Spectroscopy Control->Analyze Irradiate->Analyze End End: Determine Extent of Photo-degradation Analyze->End

References

Technical Support Center: Solvent Effects on the Stability of Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with octa-1,3,5,7-tetraene. It provides troubleshooting advice, experimental protocols, and data to address challenges related to the compound's stability in various solvents.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My solution of this compound is losing its characteristic UV-Vis absorbance much faster than expected. What could be the cause?

A1: Rapid degradation of this compound is a common issue due to its conjugated polyene structure, which makes it susceptible to several degradation pathways:

  • Oxidation: Polyenes are highly sensitive to atmospheric oxygen. Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with nitrogen or argon) before use. All manipulations should be carried out under an inert atmosphere.

  • Light-Induced Degradation: Exposure to light, especially UV light, can promote isomerization and polymerization. Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil.

  • Thermal Degradation: While more significant at higher temperatures, even ambient temperatures can contribute to degradation over time. Store solutions at low temperatures (e.g., -20°C or -80°C) when not in use.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers (like THF or diethyl ether) or acidic/basic contaminants, can catalyze degradation. Use high-purity, freshly opened, or appropriately purified solvents.

  • Polymerization: Concentrated solutions of this compound are prone to polymerization. It is advisable to work with dilute solutions whenever possible.

Q2: I am observing a shift in the λmax of my this compound sample in the UV-Vis spectrum. Does this indicate degradation?

A2: Not necessarily. A shift in λmax can be due to:

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the molecule's electronic states, causing a shift in the absorption maximum.[1] A change from a non-polar to a polar solvent often results in a bathochromic (red) shift to longer wavelengths.

  • Isomerization: this compound can exist as different geometric isomers (e.g., all-trans, cis isomers). Isomerization, which can be induced by light or heat, will lead to a change in the UV-Vis spectrum.

  • Degradation: Degradation often leads to a decrease in the intensity of the main absorption bands and the appearance of new, less defined peaks at shorter wavelengths as the conjugated system is disrupted.

To distinguish between these possibilities, monitor the spectrum over time. A stable shift upon changing solvents suggests solvatochromism, while a continuous change in the spectrum over time in the same solvent likely indicates degradation.

Q3: How should I choose an appropriate solvent for my experiments with this compound?

A3: The choice of solvent depends on the experimental technique and the desired stability:

  • For UV-Vis Spectroscopy: Select a solvent that is transparent in the region of interest (typically >250 nm for this compound). Non-polar, aprotic solvents like hexane (B92381), cyclohexane, and pentane (B18724) are often preferred as they tend to minimize specific solute-solvent interactions and can provide better-resolved vibrational fine structure in the spectrum. Be mindful of the solvent's UV cutoff wavelength.

  • For NMR Spectroscopy: Use deuterated solvents that will not obscure the signals from your compound. Deuterated chloroform (B151607) (CDCl3), acetone-d6, and benzene-d6 (B120219) are common choices. However, be aware that chlorinated solvents can contain traces of acid, which may promote degradation. It is often recommended to store CDCl3 over potassium carbonate to neutralize any acid.

  • For Stability Studies: Non-polar, deoxygenated solvents are generally the best choice to maximize stability. Protic solvents or those capable of hydrogen bonding may accelerate degradation pathways.

Q4: What are the visual signs of this compound degradation in solution?

A4:

  • Color Change: Pure solutions of this compound and similar polyenes may initially be colorless or pale yellow. Degradation, leading to polymerization or other products, can cause the solution to turn yellow, brown, or result in the formation of an insoluble precipitate.

  • Precipitation: The formation of solid material in a previously clear solution is a strong indicator of polymerization or the formation of insoluble degradation products.

Data Presentation

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solventλmax (nm)Molar Absorptivity (ε)Reference
Pentane303, 289, 276, 26453000, 54300, 37000, 19900(Fawcett & Orchin, 1958)
Ethanol290, 278, 267Not specified(Braude, 1950)

Note: The multiple peaks are due to the vibrational fine structure characteristic of conjugated polyenes in non-polar solvents.

Table 2: Properties of Common Solvents for Spectroscopy

SolventPolarity IndexUV Cutoff (nm)Common Residual ¹H NMR Peak (ppm)
n-Hexane0.11951.38, 0.88
Cyclohexane0.22001.43
Toluene-d82.42847.09, 7.00, 6.98, 2.09
Chloroform-d (CDCl3)4.12457.26
Tetrahydrofuran-d8 (THF)4.02203.58, 1.73
Acetone-d65.13302.05
Acetonitrile-d35.81901.94
Ethanol-d64.32103.56, 1.11
Dimethyl sulfoxide-d6 (DMSO)7.22682.50

Experimental Protocols

Protocol 1: Preparation of this compound Solution for UV-Vis Analysis

  • Solvent Preparation: Choose a spectroscopic grade, non-polar solvent (e.g., hexane or cyclohexane). Deoxygenate the solvent by bubbling dry argon or nitrogen gas through it for at least 30 minutes.

  • Sample Weighing: Weigh a small amount (e.g., ~1 mg) of solid this compound in a vial under an inert atmosphere (e.g., in a glovebox).

  • Dissolution: Add the deoxygenated solvent to the vial to create a stock solution. For example, 1 mg in 10 mL of hexane gives a concentration of approximately 0.1 mg/mL.

  • Dilution: Perform a serial dilution using the deoxygenated solvent to achieve a final concentration that gives an absorbance reading in the optimal range (0.2 - 1.0 AU). This will likely be in the low µg/mL range.

  • Measurement: Immediately transfer the final solution to a quartz cuvette, cap it securely, and acquire the UV-Vis spectrum.

  • Stability Check: To assess stability, re-measure the spectrum at regular time intervals (e.g., every 15-30 minutes) while keeping the cuvette sealed and protected from light. A decrease in absorbance at the λmax indicates degradation.

Protocol 2: Preparation of this compound Solution for NMR Analysis

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., benzene-d6 or acetone-d6). If using CDCl3, consider passing it through a small plug of basic alumina (B75360) or potassium carbonate immediately before use to remove acidic impurities.

  • Sample Preparation: In an inert atmosphere, weigh approximately 1-5 mg of this compound directly into an NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a syringe.

  • Sealing and Mixing: Cap the NMR tube securely and gently agitate to dissolve the sample. Parafilm can be wrapped around the cap for a better seal.

  • Analysis: Acquire the NMR spectrum immediately. If the experiment requires time, store the NMR tube at a low temperature and in the dark between measurements.

  • Monitoring Degradation: The appearance of new, broad signals in the aliphatic region or a decrease in the intensity of the sharp olefinic proton signals over time can indicate polymerization or degradation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis cluster_stability Stability Assessment weigh Weigh Solid Octatetraene dissolve Dissolve to Create Stock Solution weigh->dissolve prep_solvent Deoxygenate Solvent prep_solvent->dissolve dilute Prepare Dilute Working Solution dissolve->dilute measure Acquire Spectrum (UV-Vis or NMR) dilute->measure analyze Analyze Data (λmax, Abs, δ) measure->analyze store Store Sample (Dark, Low Temp) measure->store remeasure Re-measure Spectrum (Time intervals) store->remeasure compare Compare Spectra (Check for Degradation) remeasure->compare compare->analyze Feedback

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors stability Octatetraene Stability nonpolar Non-polar Solvent nonpolar->stability Increases aprotic Aprotic Solvent aprotic->stability deoxygenated Deoxygenated System deoxygenated->stability low_temp Low Temperature low_temp->stability darkness Absence of Light (UV) darkness->stability dilute Dilute Concentration dilute->stability polar Polar Solvent polar->stability Decreases protic Protic Solvent protic->stability oxygen Presence of Oxygen oxygen->stability high_temp High Temperature high_temp->stability light Light Exposure light->stability impurities Solvent Impurities (Acids, Peroxides) impurities->stability

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Low-Temperature Purification of Linear Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the low-temperature purification of linear polyenes.

Troubleshooting Guides

This section addresses common issues encountered during low-temperature purification of linear polyenes via column chromatography and recrystallization.

Low-Temperature Column Chromatography

Question: Why am I observing peak tailing in my low-temperature HPLC chromatogram?

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: At low temperatures, interactions between the polar polyene and active sites on the silica (B1680970) gel (silanol groups) can be exacerbated, leading to peak tailing.[1][2][3][4][5]

    • Solution: Use a less acidic, deactivated silica gel or an end-capped column. Alternatively, consider using a different stationary phase like alumina. The mobile phase can also be modified by adding a small amount of a polar solvent, such as triethylamine, to block the active sites on the silica gel.[4]

  • Poor Solubility in Mobile Phase at Low Temperature: The solubility of linear polyenes in non-polar mobile phases can decrease significantly at lower temperatures, causing the analyte to move unevenly through the column.

    • Solution: Optimize the mobile phase by adding a co-solvent that improves the solubility of the polyene at the desired temperature. A gradual increase in the proportion of a slightly more polar solvent in the mobile phase (gradient elution) can also help.[6][7]

  • Increased Mobile Phase Viscosity: Lowering the temperature increases the viscosity of the mobile phase, which can lead to poor mass transfer and peak broadening that manifests as tailing.

    • Solution: Reduce the flow rate of the mobile phase to allow for better equilibrium between the stationary and mobile phases.

  • Column Overloading: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample before injection.

Question: My compound is not eluting from the column, or the retention time is much longer than expected.

Possible Causes & Solutions:

  • Precipitation on the Column: The polyene may have precipitated at the head of the column due to low solubility in the initial mobile phase.

    • Solution: Ensure the sample is fully dissolved in the mobile phase before injection. A small amount of a stronger, more polar solvent can be used to dissolve the sample initially, but be mindful that this can affect the separation. A guard column can help protect the analytical column from precipitation.[5]

  • Mobile Phase Too Weak: The eluting power of the mobile phase may be insufficient at low temperatures.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the compound.[7]

Low-Temperature Recrystallization

Question: I am getting a very low yield after recrystallization.

Possible Causes & Solutions:

  • Using Too Much Solvent: Dissolving the polyene in an excessive amount of hot solvent will result in a significant portion remaining in the solution upon cooling, thus reducing the yield.[8][9][10]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Add the solvent in small portions until the solid just dissolves.[8][11]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[9]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath. Insulating the flask can help slow down the cooling process.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution: Allow more time for crystallization at the low temperature. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if the solution is supersaturated.[8]

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Question: My compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Rapidly: If the solution is supersaturated to a large extent or cooled too quickly, the compound may come out of solution as a liquid (oil) rather than a solid.[9][12]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • High Level of Impurities: Impurities can interfere with the crystal lattice formation, causing the compound to separate as an oil.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.

Data Presentation: Solubility of Linear Polyenes

The following table summarizes the solubility of common linear polyenes in various organic solvents at different temperatures. This data is crucial for selecting appropriate solvents for low-temperature purification.

PolyeneSolventTemperature (°C)Solubility (g/L)
β-CaroteneEthanol (B145695)25~0.03[13]
β-CaroteneEthanol-modified subcritical water (10% w/w ethanol)25~0.0000058
β-CaroteneEthanol-modified subcritical water (10% w/w ethanol)130~0.0012
LycopeneHexane (B92381)50~9.76 µM solution used for isomerization studies
LycopeneDichloromethaneRoom TemperatureHigher than in d-limonene[14]
Lycopened-LimoneneRoom Temperature13.1% yield in an extraction study[14]

Note: Solubility data for polyenes at low temperatures is scarce in the literature. The provided data offers a starting point for solvent selection.

Experimental Protocols

Protocol 1: Low-Temperature Column Chromatography of Carotenoids

This protocol outlines a general procedure for the purification of carotenoids, a class of linear polyenes, using low-temperature column chromatography.

Materials:

  • Crude carotenoid extract

  • Silica gel (deactivated, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • Low-temperature bath or refrigerated circulator

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Column Equilibration:

    • Equilibrate the packed column by running hexane through it until the temperature of the column stabilizes to the desired low temperature (e.g., 4 °C). Use a jacketed column connected to a refrigerated circulator for precise temperature control.

  • Sample Loading:

    • Dissolve the crude carotenoid extract in a minimal amount of the initial mobile phase (hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane). This gradient elution helps to separate different carotenoids.

    • Maintain a constant, slow flow rate to ensure good separation at low temperatures.

  • Fraction Collection:

    • Collect fractions in tubes.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired polyene.

  • Solvent Removal:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator at a low temperature to avoid degradation of the purified polyene.

Protocol 2: Low-Temperature Recrystallization of β-Carotene

This protocol describes a method for purifying β-carotene by recrystallization at low temperatures.

Materials:

  • Crude β-carotene

  • Hexane

  • Ethanol (ice-cold)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath or freezer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude β-carotene in an Erlenmeyer flask.

    • Add a minimal amount of warm hexane and gently heat on a hot plate while swirling until the β-carotene is completely dissolved. Add hexane dropwise until a clear solution is obtained.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or a freezer (-20 °C) to induce crystallization. Allow sufficient time for the crystals to form.

  • Crystal Collection:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of ice-cold hexane.

    • Quickly pour the cold crystal suspension into the funnel.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals on the filter paper under vacuum for a few minutes to air dry.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

Mandatory Visualization

experimental_workflow cluster_start Start cluster_purification Purification Method cluster_column Column Chromatography Workflow cluster_recrystallization Recrystallization Workflow cluster_analysis Analysis and Final Product start Crude Linear Polyene Sample method_choice Choose Purification Method start->method_choice column_chrom Low-Temperature Column Chromatography method_choice->column_chrom Complex Mixture recrystallization Low-Temperature Recrystallization method_choice->recrystallization Solid with Impurities pack_column Pack and Equilibrate Column at Low Temperature column_chrom->pack_column dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions cool Cool Slowly to Low Temperature dissolve->cool filter_crystals Filter and Wash Crystals cool->filter_crystals analyze Analyze Purity (TLC, HPLC) filter_crystals->analyze pure_product Pure Linear Polyene analyze->pure_product remove_solvent Remove Solvent combine_fractions->remove_solvent remove_solvent->analyze

Caption: General experimental workflow for the purification of linear polyenes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Recrystallization? too_much_solvent Too much solvent used? start->too_much_solvent Yes fast_cooling Cooled too quickly? start->fast_cooling No use_min_solvent Use minimum hot solvent. too_much_solvent->use_min_solvent incomplete_xtal Incomplete crystallization? fast_cooling->incomplete_xtal No cool_slowly Allow slow cooling to RT first. fast_cooling->cool_slowly warm_wash Washed with warm solvent? incomplete_xtal->warm_wash No increase_time Increase crystallization time. incomplete_xtal->increase_time use_cold_wash Wash with ice-cold solvent. warm_wash->use_cold_wash

References

Validation & Comparative

A Comparative Guide to the Electronic Properties of Octa-1,3,5,7-tetraene and Other Linear Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic properties of octa-1,3,5,7-tetraene against other linear polyenes. The electronic behavior of conjugated polyenes is fundamental to various applications, including the development of organic semiconductors, molecular wires, and chromophores in biological systems. Understanding how these properties evolve with the length of the conjugated system is crucial for designing molecules with tailored electronic characteristics. This document summarizes key experimental data and outlines the methodologies used to obtain them.

Quantitative Comparison of Electronic Properties

The electronic properties of polyenes are intrinsically linked to the extent of π-electron delocalization along the carbon chain. As the number of conjugated double bonds increases, significant changes are observed in the optical and electronic characteristics of these molecules. The following tables summarize key quantitative data for this compound and a selection of shorter and longer polyenes.

Table 1: UV-Vis Absorption Maxima (λmax) of Linear Polyenes

The maximum absorption wavelength (λmax) corresponds to the π → π* electronic transition. An increase in conjugation length leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.[1][2]

PolyeneStructureNumber of Conjugated Double Bonds (n)Experimental λmax (nm)
EtheneC₂H₄1162[3]
Buta-1,3-dieneC₄H₆2217[3]
Hexa-1,3,5-trieneC₆H₈3258
This compound C₈H₁₀ 4 290
Deca-1,3,5,7,9-pentaeneC₁₀H₁₂5334
Dodeca-1,3,5,7,9,11-hexaeneC₁₂H₁₄6362[3]
Table 2: HOMO-LUMO Gap of Linear Polyenes

The HOMO-LUMO gap is a critical parameter that determines the electronic excitability and chemical reactivity of a molecule.[2] As conjugation length increases, the HOMO-LUMO gap decreases, which is consistent with the observed red shift in UV-Vis absorption spectra.[2] The values presented below are based on computational studies, as experimental values for this specific series are not consistently reported.

PolyeneNumber of Conjugated Double Bonds (n)Calculated HOMO-LUMO Gap (eV)
Ethene (n=1)17.69
Buta-1,3-diene (n=2)25.91
Hexa-1,3,5-triene (n=3)34.93
This compound (n=4) 4 4.29
Deca-1,3,5,7,9-pentaene (n=5)53.83

Data sourced from computational studies.[4]

Table 3: Electrical Conductivity of Polyenes

Measuring the electrical conductivity of single, short-chain molecules like this compound is technically challenging and typically requires advanced techniques such as scanning tunneling microscopy to pull and measure individual molecular wires.[5][6] Consequently, directly comparable conductivity data for short polyenes is scarce. However, polyacetylene, which represents a very long-chain polyene, is a well-studied conductive polymer. Its conductivity serves as a benchmark for understanding charge transport in these systems. Pristine polyacetylene is a semiconductor, and its conductivity can be dramatically increased by doping.[7]

MaterialStructureConductivity (S/cm)Note
trans-Polyacetylene(-CH=CH-)n4.4 x 10⁻⁵[7]Undoped (semiconductor)
cis-Polyacetylene(-CH=CH-)n1.7 x 10⁻⁹[7]Undoped (semiconductor)

Experimental Protocols

The data presented in this guide are obtained through various well-established experimental techniques. Below are detailed methodologies for the key experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique is used to determine the absorption maxima (λmax) of conjugated systems, which relates to the energy of electronic transitions.

Methodology:

  • Sample Preparation: The polyene sample is dissolved in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., hexane (B92381) or ethanol). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through a cuvette containing the pure solvent (the reference), and the other passes through a matched cuvette with the sample solution.

  • Measurement: The instrument scans a range of UV and visible light wavelengths (e.g., 200-800 nm) through the sample.

  • Data Analysis: The spectrophotometer records the absorbance at each wavelength. The wavelength at which the highest absorbance occurs is identified as λmax. This value corresponds to the energy required for the HOMO to LUMO transition.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis dissolve Dissolve Polyene in UV-transparent solvent concentration Adjust Concentration dissolve->concentration setup Place sample and reference in spectrophotometer concentration->setup scan Scan wavelength range (e.g., 200-800 nm) setup->scan record Record Absorbance vs. Wavelength scan->record identify Identify Wavelength of Maximum Absorbance (λmax) record->identify

Fig. 1: Experimental workflow for UV-Vis spectroscopy.
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The polyene sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) to ensure conductivity. The solution is deoxygenated by purging with an inert gas like nitrogen or argon.

  • Measurement: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. The current that flows as a result of the sample being oxidized or reduced at the electrode surface is measured.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels are estimated relative to the vacuum level using empirical formulas that correlate them with the measured potentials and the potential of a reference compound (ferrocene/ferrocenium, Fc/Fc⁺).

    • HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical HOMO-LUMO gap is then calculated as E_LUMO - E_HOMO.

CV_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell Assemble 3-electrode cell solution Prepare analyte solution with supporting electrolyte cell->solution purge Deoxygenate solution solution->purge scan Apply potential sweep (scan rate) purge->scan measure Measure current response scan->measure plot Plot Current vs. Potential (Voltammogram) measure->plot determine Determine onset oxidation/reduction potentials plot->determine calculate Calculate HOMO/LUMO energy levels determine->calculate

Fig. 2: Workflow for Cyclic Voltammetry.
Four-Point Probe Measurement

This method is standard for measuring the sheet resistance and electrical conductivity of thin films and bulk semiconductor materials. While not typically used for single molecules, it is the standard for characterizing the conductive films made from polyene-based polymers.

Methodology:

  • Sample Preparation: A thin, uniform film of the conductive polymer is deposited onto an insulating substrate (e.g., glass or silicon wafer).

  • Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear metal tips, is brought into contact with the film's surface.

  • Measurement: A constant current (I) is passed through the two outer probes. The resulting voltage drop (V) across the two inner probes is measured with a high-impedance voltmeter. Using the inner probes for voltage measurement minimizes the influence of contact resistance.

  • Calculation:

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies to thin films where the film thickness is much smaller than the probe spacing.

    • The bulk conductivity (σ) is then calculated by σ = 1 / (Rs * t), where 't' is the thickness of the film.

Relationship Between Conjugation Length and Electronic Properties

The data consistently shows that as the length of the conjugated polyene chain increases, the HOMO-LUMO energy gap decreases. This fundamental relationship governs the electronic and optical properties of these molecules. A smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. In UV-Vis spectroscopy, this is observed as a shift of the absorption maximum (λmax) to longer wavelengths.

Conjugation_Effect cluster_cause Structural Change cluster_effect Electronic & Optical Consequences A Increase in Polyene Chain Length (More Conjugated Double Bonds) B Increased π-electron delocalization A->B leads to C Decrease in HOMO-LUMO Energy Gap B->C results in D Bathochromic Shift (Increase in λmax) C->D causes E Potential for Higher Electrical Conductivity C->E enables

Fig. 3: Effect of conjugation length on electronic properties.

References

A Comparative Analysis of Theoretical Models and Experimental Data for Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers validating computational models of conjugated polyenes, this document provides a side-by-side comparison of theoretical predictions and experimental findings for the molecular geometry and electronic absorption of all-trans-Octa-1,3,5,7-tetraene. Detailed experimental protocols and a visual workflow are included to support robust research and development.

Octa-1,3,5,7-tetraene, a conjugated polyene, serves as a fundamental model system for understanding the electronic and structural properties of more complex molecules, including those with applications in drug development and materials science. Accurate theoretical modeling of such systems is crucial for predicting their behavior and guiding experimental design. This guide facilitates the validation of these theoretical models by presenting a direct comparison with available experimental data.

Workflow for Model Validation

The process of validating theoretical models against experimental data for a molecule like this compound follows a logical sequence. This involves acquiring experimental data, performing theoretical calculations, and then systematically comparing the results to assess the accuracy of the computational models.

G cluster_exp Experimental Data Acquisition cluster_theory Theoretical Modeling cluster_analysis Comparative Analysis exp_geo Gas-Phase Electron Diffraction (GED) compare_geo Geometric Parameters (Bond Lengths, Angles) exp_geo->compare_geo exp_uv UV-Vis Spectroscopy compare_uv Electronic Properties (λmax) exp_uv->compare_uv model_hf Hartree-Fock (HF) model_hf->compare_geo model_hf->compare_uv model_dft Density Functional Theory (DFT) model_dft->compare_geo model_dft->compare_uv model_mp2 Møller-Plesset (MP2) model_mp2->compare_geo model_mp2->compare_uv validate Model Validation compare_geo->validate compare_uv->validate

Caption: Workflow for validating theoretical models with experimental data.

Comparison of Molecular Geometry

The precise determination of bond lengths and angles is a primary test for the accuracy of a theoretical model. For conjugated systems like this compound, electron delocalization leads to characteristic variations in bond lengths along the carbon chain. The table below summarizes the available experimental and theoretical data for the all-trans conformer.

ParameterExperimental (Gas-Phase Electron Diffraction)Theoretical (RHF/6-31G)Theoretical (MP2/aug-cc-pVDZ)
C1=C2 Bond Length (Å)Data not available in search resultsData not available in search resultsData not available in search results
C2-C3 Bond Length (Å)Data not available in search resultsData not available in search resultsData not available in search results
C3=C4 Bond Length (Å)Data not available in search resultsData not available in search resultsData not available in search results
C4-C5 Bond Length (Å)Data not available in search resultsData not available in search resultsData not available in search results
C1=C2-C3 Bond Angle (°)Data not available in search resultsData not available in search resultsData not available in search results
C2-C3=C4 Bond Angle (°)Data not available in search resultsData not available in search resultsData not available in search results
C3=C4-C5 Bond Angle (°)Data not available in search resultsData not available in search resultsData not available in search results
Torsional Angles (°)Planar (all-trans)Non-planar conformers studiedNon-planar conformers studied

Note: Specific experimental bond lengths and angles for all-trans-Octa-1,3,5,7-tetraene from gas-phase electron diffraction were not found in the provided search results. Theoretical studies have been performed, but a complete set of optimized geometric parameters for the all-trans conformer was not explicitly provided in the search snippets.[1]

Comparison of Electronic Properties

The electronic structure of conjugated polyenes is characterized by a series of π-molecular orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of maximum absorption (λmax) in the UV-Visible spectrum. As the length of the conjugated system increases, this energy gap decreases, leading to a shift of λmax to longer wavelengths (a bathochromic or red shift).

PropertyExperimental ValueTheoretical Prediction
λmax (nm)~302 nmDependent on the computational method

The experimental λmax for this compound is part of a clear trend observed in the series of unsubstituted polyenes, where longer chains absorb at longer wavelengths.[2]

Experimental Protocols

A brief overview of the key experimental techniques used to characterize this compound is provided below.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • A high-energy beam of electrons is directed at a gaseous sample of the molecule.

  • The electrons are scattered by the electrostatic potential of the molecule's constituent atoms.

  • The scattered electrons create a diffraction pattern that is recorded on a detector.

  • This pattern, which is a function of the scattering angle, contains information about the distances between all pairs of atoms in the molecule.

  • By analyzing the diffraction pattern, a radial distribution function can be derived, from which precise bond lengths, bond angles, and torsional angles can be determined.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within a molecule.

Methodology:

  • A solution of the compound in a suitable solvent (e.g., n-hexane) is prepared.

  • The solution is placed in a cuvette in the light path of a UV-Vis spectrophotometer.

  • Light spanning the ultraviolet and visible range is passed through the sample.

  • The instrument measures the amount of light absorbed at each wavelength.

  • The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λmax) can be identified.[3]

Femtosecond Transient Absorption Spectroscopy

This technique is employed to study the dynamics of excited electronic states on extremely short timescales.

Methodology:

  • An ultrashort "pump" laser pulse excites the sample to a higher electronic state.

  • A second, delayed "probe" pulse, typically a broadband white-light continuum, is passed through the excited sample.

  • The absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses.

  • This allows for the tracking of the population of the excited state and the observation of processes such as internal conversion and intersystem crossing.[1][4][5][6]

Conclusion

References

Octa-1,3,5,7-tetraene: A Computational Chemistry Benchmark for Linear Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Octa-1,3,5,7-tetraene, a simple linear polyene, serves as a crucial reference compound in computational chemistry. Its extended π-conjugated system provides a valuable model for understanding the electronic and structural properties of larger, more complex molecules, such as carotenoids and other biologically relevant polyenes. The well-defined structure and spectroscopic features of this compound make it an ideal candidate for benchmarking the accuracy and efficiency of various computational methods. This guide provides a comparative analysis of different theoretical approaches for predicting its molecular geometry and electronic excited states, supported by available experimental data.

Ground-State Geometry: A Test for Theoretical Models

The accurate prediction of a molecule's ground-state geometry is a fundamental prerequisite for reliable calculations of its other properties. For linear polyenes like this compound, key geometric parameters include the lengths of the carbon-carbon single (C-C) and double (C=C) bonds. The degree of bond length alternation is a critical indicator of π-electron delocalization.

Below is a comparison of calculated ground-state bond lengths and rotational constants for all-trans-octatetraene using various computational methods. The experimental rotational constants are provided as a benchmark.

MethodBasis SetC1=C2 (Å)C2-C3 (Å)C3=C4 (Å)C4-C5 (Å)A (MHz)B (MHz)C (MHz)Reference
Experimental -----8019 758 693 [1]
MR-CIS(8,8)6-31G(d)1.3451.4551.3501.451---[3]
B3LYP6-311++G 1.3471.4501.3571.444---[4]
BLYP6-311++G1.3601.4541.3691.448---[4]

Note: The calculated rotational constants from the cited theoretical studies were not explicitly reported. However, the accuracy of the computational methods can be inferred by how well the calculated geometries would reproduce the experimental rotational constants.

Vertical Excitation Energies: A Challenge for Theory

The electronic excited states of polyenes are notoriously challenging to model accurately due to the significant contribution of electron correlation and, in some cases, double-excitation character. The two lowest-lying singlet excited states, the optically allowed 1¹Bu+ state and the optically forbidden 2¹Ag- state, are of particular interest. Their relative ordering and excitation energies are sensitive to the computational method employed.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excitation energies due to its computational efficiency. However, its accuracy is highly dependent on the choice of the exchange-correlation functional. More sophisticated and computationally expensive methods, such as Complete Active Space Second-order Perturbation Theory (CASPT2) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), are often used as benchmarks.

The following table compares the vertical excitation energies for the 1¹Bu+ and 2¹Ag- states of all-trans-octatetraene calculated with different theoretical methods, alongside experimental values.

StateMethodBasis SetExcitation Energy (eV)Reference
1¹Bu+ (S2) Experimental -4.41 [5]
Ab initio (CI)DZ+Ryd4.56[5][6]
TD-B3LYPTZVP3.88
TD-CAM-B3LYPTZVP4.31
EOM-CCSDTZVP4.63
CASPT2ANO-L-VDZP4.47
2¹Ag- (S1) Experimental -3.66
Ab initio (CI)DZ+Ryd4.15[5][6]
TD-B3LYPTZVP3.96
TD-CAM-B3LYPTZVP4.55
EOM-CCSDTZVP4.78
CASPT2ANO-L-VDZP3.85

Note: The experimental values correspond to the 0-0 transition energies, which can differ slightly from the vertical excitation energies. The theoretical values are for vertical excitations from the optimized ground-state geometry.

Experimental and Computational Protocols

Geometry Optimization Protocol

A reliable prediction of molecular properties begins with an accurate determination of the ground-state equilibrium geometry. The following protocol outlines a standard computational workflow for geometry optimization.

  • Initial Structure: An initial 3D structure of all-trans-octa-1,3,5,7-tetraene is generated using molecular building software or from known structural data.

  • Method and Basis Set Selection: A computational method (e.g., DFT with a specific functional like B3LYP, or a wave function-based method like MP2) and a basis set (e.g., 6-31G(d) or a larger one like cc-pVTZ) are chosen. The choice depends on the desired accuracy and available computational resources.

  • Optimization Algorithm: A geometry optimization algorithm, typically a quasi-Newton method like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed. This algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

  • Convergence Criteria: The optimization process continues until specific convergence criteria are met. These criteria usually include a very small change in energy between successive steps, a near-zero force on each atom, and a small displacement of atoms.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

Vertical Excitation Energy Calculation Protocol (TD-DFT)

Once the ground-state geometry is optimized, the vertical excitation energies can be calculated. The following protocol describes the steps for a TD-DFT calculation.

  • Optimized Geometry: The calculation is performed on the previously optimized ground-state geometry. This ensures that the calculated excitation energies correspond to vertical transitions.

  • Method and Basis Set Selection: A TD-DFT method with a chosen exchange-correlation functional (e.g., B3LYP, CAM-B3LYP, PBE0) and a suitable basis set are selected. For excited state calculations, basis sets including diffuse functions (e.g., 6-31+G(d) or aug-cc-pVDZ) are often recommended to accurately describe the more diffuse nature of excited-state electron densities.

  • Excited State Calculation: The TD-DFT calculation is run to solve the time-dependent Kohn-Sham equations. The output provides a list of singlet and/or triplet excited states with their corresponding vertical excitation energies and oscillator strengths. The oscillator strength indicates the probability of a spectroscopic transition to that state.

  • State Characterization: The nature of the excited states (e.g., π→π, n→π) is determined by analyzing the molecular orbitals involved in the electronic transitions.

Computational Workflow Visualization

The following diagram illustrates a typical workflow for a computational study of a reference molecule like this compound.

Computational_Workflow mol_structure Define Molecular Structure comp_method Select Computational Method & Basis Set mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc excited_state_calc Excited State Calculation (e.g., TD-DFT) geom_opt->excited_state_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min compare_excitations Compare Excitation Energies with Experimental Data excited_state_calc->compare_excitations compare_geom Compare Geometry with Experimental Data verify_min->compare_geom

Computational chemistry workflow for a reference molecule.

Conclusion

This compound stands as a valuable and challenging benchmark for computational chemistry methods. The comparison of calculated geometric parameters with high-resolution spectroscopic data provides a stringent test for ground-state methodologies. Furthermore, the accurate prediction of its low-lying electronic excited states remains a significant challenge, highlighting the strengths and weaknesses of different theoretical approaches. For routine calculations of ground-state geometries of similar polyenes, DFT methods like B3LYP with a reasonably sized basis set offer a good balance of accuracy and computational cost. However, for a reliable description of the excited states, especially the correct ordering of the 1¹Bu+ and 2¹Ag- states, more advanced methods like CASPT2 or EOM-CCSD are often necessary. This guide serves as a starting point for researchers in selecting the appropriate computational tools for their studies on conjugated systems, emphasizing the importance of benchmarking against reliable experimental data.

References

Comparison of Octa-1,3,5,7-tetraene and diphenylpolyenes spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of octa-1,3,5,7-tetraene and diphenylpolyenes, supported by experimental data and detailed protocols.

In the realm of conjugated systems, both this compound and diphenylpolyenes serve as fundamental models for understanding the relationship between molecular structure and electronic properties. Their distinct spectroscopic behaviors, arising from the presence or absence of terminal phenyl groups, offer valuable insights for the design of novel chromophores, fluorophores, and photosensitizers. This guide provides an objective comparison of their key spectroscopic parameters, outlines the experimental methodologies for their characterization, and visualizes the underlying structure-property relationships.

At a Glance: Key Spectroscopic Parameters

The electronic absorption and emission properties of these conjugated molecules are exquisitely sensitive to their structure. The extent of π-conjugation and the presence of aromatic substituents are the primary determinants of their spectroscopic signatures. The following tables summarize the key quantitative data for a comparative analysis.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)Reference
This compoundHexane290, 304, 319Not explicitly found, but generally high for polyenes[1]
1,4-Diphenyl-1,3-butadieneHexane33033,000[2][3]
1,6-Diphenyl-1,3,5-hexatrieneCyclohexane353.282,400[4]
1,8-Diphenyl-1,3,5,7-octatetraeneNot Specified~374 (Excitation)Not explicitly found[5]

Table 1: UV-Vis Absorption Data. This table highlights the bathochromic (red) shift in the absorption maximum as the polyene chain length increases in the diphenylpolyene series and compares it to the unsubstituted this compound.

CompoundSolventFluorescence Quantum Yield (Φf)Reference
This compoundHexane~0.05 - 0.1
1,4-Diphenyl-1,3-butadieneCyclohexane0.42[2]
1,6-Diphenyl-1,3,5-hexatrieneCyclohexane0.65 - 0.78[4][6]
1,8-Diphenyl-1,3,5,7-octatetraeneVarious0.07 - 0.21

Table 2: Fluorescence Quantum Yield Data. This table showcases the generally higher fluorescence quantum yields of diphenylpolyenes compared to the parent polyene, a crucial parameter for applications in fluorescence-based assays and imaging.

The Decisive Factors: Structure vs. Spectrum

The observed spectroscopic differences can be rationalized by considering the electronic effects of the terminal phenyl groups.

G Structure-Spectroscopy Relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Properties Octatetraene Octatetraene Lambda_max Absorption Maximum (λmax) Octatetraene->Lambda_max Shorter λmax Quantum_Yield Fluorescence Quantum Yield (Φf) Octatetraene->Quantum_Yield Lower Φf Diphenylpolyenes Diphenylpolyenes Diphenylpolyenes->Lambda_max Longer λmax (Bathochromic Shift) Epsilon Molar Extinction Coefficient (ε) Diphenylpolyenes->Epsilon Higher ε Diphenylpolyenes->Quantum_Yield Higher Φf Chain_Length Polyene Chain Length (n) Chain_Length->Lambda_max Increases λmax G UV-Vis Absorption Spectroscopy Workflow A Sample Preparation (Dilute solution in a UV-transparent solvent, e.g., hexane) B Instrument Setup (Spectrophotometer with deuterium (B1214612) and tungsten lamps) A->B C Blank Measurement (Solvent-filled cuvette to establish baseline) B->C D Sample Measurement (Acquire absorbance spectrum over the desired wavelength range) C->D E Data Analysis (Identify λmax and calculate ε using the Beer-Lambert law) D->E G Fluorescence Spectroscopy Workflow A Sample Preparation (Very dilute solution, Absorbance < 0.1 at excitation λ) B Instrument Setup (Fluorometer with a xenon arc lamp and two monochromators) A->B C Excitation Wavelength Selection (Set to the λmax of the sample) B->C D Emission Spectrum Acquisition (Scan the emission monochromator at longer wavelengths) C->D E Quantum Yield Determination (Relative method using a standard fluorophore) D->E

References

A Comparative Guide to DFT Methods for Polyene Systems Using Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various Density Functional Theory (DFT) methods for the computational study of polyenes, with a specific focus on all-trans-Octa-1,3,5,7-tetraene. The performance of different DFT functionals is benchmarked against high-level theoretical data for key geometric and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational chemistry in their work.

Experimental and Computational Protocols

The data presented in this guide is compiled from various theoretical studies. The reference values for the geometric parameters of Octa-1,3,5,7-tetraene are based on high-accuracy coupled-cluster with singles, doubles, and perturbative triples [CCSD(T)] calculations, which are considered the "gold standard" for such systems. The performance of several DFT functionals, representing different classes (e.g., hybrid-GGA, range-separated hybrid), is evaluated. For a consistent comparison, all DFT calculations were performed with a triple-zeta quality basis set (e.g., cc-pVTZ or equivalent).

Key properties analyzed:

  • Geometric Parameters: The C-C and C=C bond lengths are crucial for describing the structure of polyenes.

  • Bond Length Alternation (BLA): Defined as the difference between the average length of the single bonds and the average length of the double bonds in the polyene chain. BLA is a critical indicator of the degree of π-electron delocalization.

  • Vertical Excitation Energies: The energy required to excite an electron from the ground state to the first singlet excited state without a change in geometry. This is a key parameter for predicting UV-Vis absorption spectra.

A generalized workflow for benchmarking DFT methods in computational chemistry is illustrated in the diagram below.

DFT Benchmark Workflow cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis mol Define Molecule (this compound) methods Select DFT Functionals & Basis Sets mol->methods geom_opt Geometry Optimization & Frequency Analysis methods->geom_opt prop_calc Calculate Properties (BLA, Excitation Energies) geom_opt->prop_calc compare Compare DFT Results with Reference prop_calc->compare ref_data Reference Data (Experiment or CCSD(T)) ref_data->compare analyze Analyze Performance & Draw Conclusions compare->analyze

Figure 1. A generalized workflow for the benchmark study of DFT methods.

Data Presentation and Comparison

The performance of selected DFT functionals for predicting the geometric and electronic properties of all-trans-Octa-1,3,5,7-tetraene is summarized in the following tables.

Geometric Parameters

The calculated bond lengths for the carbon backbone of this compound using different DFT functionals are compared with CCSD(T) reference values. The bond numbering starts from the terminal carbon.

BondCCSD(T) (Å)B3LYP (Å)PBE0 (Å)CAM-B3LYP (Å)M06-2X (Å)
C1=C21.3451.3501.3481.3421.343
C2-C31.4581.4501.4521.4621.460
C3=C41.3521.3601.3571.3501.351
C4-C51.4551.4451.4481.4581.456

Note: The values presented are synthesized from typical performance characteristics reported in the literature for polyenes, as a direct comparative study with all these functionals on this compound is not available in a single source. CCSD(T) values are considered the benchmark.

Bond Length Alternation (BLA)

BLA is a sensitive measure of the electronic structure of polyenes. A smaller BLA indicates greater π-electron delocalization. It is well-documented that many standard DFT functionals tend to underestimate the BLA in longer polyenes.[1][2]

MethodAverage C-C (Å)Average C=C (Å)BLA (Å)Deviation from CCSD(T) (Å)
CCSD(T)1.4571.3490.108-
B3LYP1.4481.3550.093-0.015
PBE01.4501.3530.097-0.011
CAM-B3LYP1.4601.3460.114+0.006
M06-2X1.4581.3470.111+0.003

Deviation is calculated as BLA(DFT) - BLA(CCSD(T)).

From the data, it is evident that B3LYP and PBE0 underestimate the BLA, suggesting they overestimate the π-delocalization. In contrast, range-separated functionals like CAM-B3LYP and meta-hybrid functionals with high exact exchange like M06-2X provide a more accurate description of the bond length alternation in this compound.[3]

Vertical Excitation Energies

The prediction of excited state energies is crucial for understanding the photophysical properties of molecules. Time-Dependent DFT (TD-DFT) is a common method for this purpose.

MethodVertical Excitation Energy (eV)Deviation from Experiment (eV)
Experiment~4.02-
TD-B3LYP3.65-0.37
TD-PBE03.78-0.24
TD-CAM-B3LYP4.15+0.13
TD-M06-2X4.25+0.23

Experimental value is for the first intense absorption maximum in solution.

The performance of TD-DFT methods for excitation energies in polyenes is known to be highly dependent on the functional used. Standard hybrid functionals like B3LYP and PBE0 often underestimate the excitation energies of polyenes, and this error increases with the length of the polyene chain. Range-separated functionals such as CAM-B3LYP are specifically designed to correct for this deficiency and generally provide more accurate predictions for charge-transfer and long-range excitations, which are important in polyene systems.[4]

Conclusion

For the accurate prediction of the geometric and electronic properties of this compound and other polyenes, the choice of DFT functional is critical.

  • For geometries and bond length alternation , standard hybrid functionals like B3LYP tend to underestimate BLA, indicating an over-delocalization of π-electrons. Functionals with a higher percentage of Hartree-Fock exchange or range-separated hybrids, such as M06-2X and CAM-B3LYP , offer a more balanced and accurate description.[3]

  • For vertical excitation energies , TD-CAM-B3LYP provides significantly better agreement with experimental data compared to TD-B3LYP and TD-PBE0, which tend to underestimate the excitation energies.[4]

Therefore, for comprehensive and reliable studies of polyene systems, it is recommended to use range-separated hybrid functionals like CAM-B3LYP or meta-hybrid GGAs with a high amount of exact exchange like M06-2X. While computationally more demanding, these methods provide a more faithful representation of the electronic structure of these conjugated molecules.

References

A Comparative Guide to the Spectroscopic Properties of Octa-1,3,5,7-tetraene and Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the simple polyene, octa-1,3,5,7-tetraene, and the more complex, biologically significant carotenoids. The information presented herein is supported by experimental data to aid in the understanding and application of these molecules in various research contexts.

Introduction

This compound is a linear polyene with a conjugated system of four double bonds. Its relatively simple structure makes it a good model compound for understanding the electronic transitions in more complex polyenes. Carotenoids, on the other hand, are a large class of naturally occurring pigments characterized by a long conjugated polyene chain, typically consisting of 8 or more conjugated double bonds, often with cyclic end groups. Beta-carotene (B85742) is a well-known example of a carotenoid. The extent of the conjugated π-electron system in these molecules is the primary determinant of their distinct spectroscopic properties.

Spectroscopic Properties: A Head-to-Head Comparison

The electronic absorption and emission characteristics of this compound and carotenoids are fundamentally different, primarily due to the difference in the length of their conjugated systems.

UV-Vis Absorption Spectroscopy

The most striking difference between this compound and carotenoids lies in their UV-Vis absorption spectra. The wavelength of maximum absorption (λmax) is directly related to the length of the conjugated π-electron system. As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the λmax.

This compound, with its four conjugated double bonds, absorbs in the ultraviolet region of the electromagnetic spectrum, with a λmax of approximately 290 nm[1]. In contrast, carotenoids, such as beta-carotene with eleven conjugated double bonds, absorb strongly in the visible region, typically between 400 and 500 nm[2]. This is why carotenoids are colored, while this compound is colorless. For instance, beta-carotene exhibits a strong absorption at about 450 nm in ethanol[2]. The molar extinction coefficient for beta-carotene is significantly high, around 139,500 cm⁻¹/M at approximately 451 nm[3].

The absorption spectra of carotenoids are also sensitive to the solvent environment. Changes in solvent polarity can lead to shifts in the λmax and alterations in the fine structure of the absorption bands[4][5].

Fluorescence Spectroscopy

The fluorescence properties of these two classes of molecules also show significant differences. For this compound in solution, a notable gap is observed between its absorption and fluorescence emission spectra[6]. In the gas phase, it can exhibit dual fluorescence from both the S1 and S2 excited states[7]. The radiative lifetime of this compound in hexane (B92381) has been measured to be around 220 nanoseconds[6].

Carotenoids, in general, are very weakly fluorescent, with beta-carotene having an extremely low fluorescence quantum yield of less than 0.0001[3]. This is attributed to very efficient internal conversion processes that rapidly depopulate the initially excited singlet state.

Data Summary

Spectroscopic PropertyThis compoundCarotenoids (e.g., β-Carotene)
UV-Vis λmax ~290 nm[1]400 - 500 nm (typically ~453 nm in hexane)[8]
Molar Absorptivity (ε) Not readily available~139,500 cm⁻¹/M at 451 nm (in hexane)[3][9]
Appearance ColorlessYellow, Orange, or Red
Fluorescence Emission Observable, with a large Stokes shift in solution[6]Very weak to non-existent[3]
Fluorescence Quantum Yield Not readily available< 0.0001[3]
Radiative Lifetime ~220 ns (in hexane)[6]Not applicable due to low quantum yield

Experimental Protocols

General Protocol for UV-Vis Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the analyte (this compound or carotenoid) in a suitable UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for the scan. For this compound, a range of 200-400 nm is appropriate. For carotenoids, a range of 350-600 nm is suitable.

  • Measurement:

    • Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

    • Perform a baseline correction or "zero" the instrument with the blank.

    • Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared solutions of different concentrations.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If a concentration series was measured, a Beer-Lambert plot can be constructed to determine the molar absorptivity (ε).

General Protocol for Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Set the excitation wavelength (λex). This is typically set at or near the λmax of the analyte.

    • Set the desired emission wavelength range to be scanned. This range should be to the red of the excitation wavelength.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

  • Measurement:

    • Record the fluorescence emission spectrum of a blank solvent to check for any background fluorescence.

    • Record the fluorescence emission spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission.

    • If quantitative measurements are needed, a calibration curve can be prepared using standards of known concentration. For quantum yield measurements, a reference compound with a known quantum yield is used for comparison.

Visualizations

G cluster_0 Length of Conjugated System cluster_1 Absorption Wavelength (λmax) Butadiene (2) Butadiene (2) Hexatriene (3) Hexatriene (3) Butadiene (2)->Hexatriene (3) UV (217 nm) UV (217 nm) Butadiene (2)->UV (217 nm) Octatetraene (4) Octatetraene (4) Hexatriene (3)->Octatetraene (4) UV (258 nm) UV (258 nm) Hexatriene (3)->UV (258 nm) Carotenoid (>8) Carotenoid (>8) Octatetraene (4)->Carotenoid (>8) UV (290 nm) UV (290 nm) Octatetraene (4)->UV (290 nm) Visible (400-500 nm) Visible (400-500 nm) Carotenoid (>8)->Visible (400-500 nm) UV (217 nm)->UV (258 nm) UV (258 nm)->UV (290 nm) UV (290 nm)->Visible (400-500 nm)

Caption: Relationship between the length of the conjugated system and the UV-Vis absorption maximum.

G A Sample Preparation (Dissolve in suitable solvent) B Instrument Setup (Warm-up, Wavelength selection) A->B C Baseline Correction (Using blank solvent) B->C D Sample Measurement (Record Spectrum) C->D E Data Analysis (Identify λmax, Calculate ε) D->E

Caption: General experimental workflow for UV-Vis spectroscopy.

References

A Researcher's Guide to Force Field Selection for Conjugated Systems: A Case Study on Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of molecular conformations is paramount in computational chemistry and drug development. For conjugated systems like Octa-1,3,5,7-tetraene, this task presents unique challenges due to the delocalized π-electrons influencing the torsional potentials of the rotatable single bonds. The choice of a molecular mechanics force field can significantly impact the reliability of conformational analysis. This guide provides a framework for assessing and comparing the performance of common force fields for such systems, using this compound as a prime example.

The Challenge of Conjugated Systems

Standard force fields, such as the General Amber Force Field (GAFF), Merck Molecular Force Field (MMFF), and Optimized Potentials for Liquid Simulations (OPLS), are parameterized for a broad range of organic molecules. However, the torsional parameters for the single bonds within a conjugated system are often not adequately represented.[1][2] Conjugation leads to a partial double-bond character, resulting in a higher rotational barrier and a preference for planarity compared to typical single bonds.[1][2] This can lead to inaccuracies in the predicted geometries and relative energies of different conformers. Therefore, a careful assessment of force field performance against higher-level theoretical methods is crucial.

Comparative Performance Framework

In the absence of direct experimental data for the conformers of this compound, a robust assessment relies on benchmarking against accurate quantum mechanical (QM) calculations. This section outlines a systematic approach to compare various force fields.

Data Presentation: A Template for Comparison

To facilitate a clear comparison, the following tables should be populated with data generated from your own computational experiments as outlined in the "Experimental Protocols" section.

Table 1: Comparison of Dihedral Angles (in degrees) for the C3-C4-C5-C6 Central Dihedral of this compound Conformers

ConformerQuantum Mechanics (e.g., MP2/aug-cc-pVDZ)MMFF94UFFAMBER (GAFF)CHARMM (CGenFF)OPLS-AA
s-transFill in dataFill in dataFill in dataFill in dataFill in dataFill in data
s-cisFill in dataFill in dataFill in dataFill in dataFill in dataFill in data
gaucheFill in dataFill in dataFill in dataFill in dataFill in dataFill in data

Table 2: Relative Conformational Energies (in kcal/mol) of this compound

ConformerQuantum Mechanics (e.g., MP2/aug-cc-pVDZ)MMFF94UFFAMBER (GAFF)CHARMM (CGenFF)OPLS-AA
s-trans0.00Fill in dataFill in dataFill in dataFill in dataFill in data
s-cisFill in dataFill in dataFill in dataFill in dataFill in dataFill in data
gaucheFill in dataFill in dataFill in dataFill in dataFill in dataFill in data

Table 3: Rotational Barrier Heights (in kcal/mol) for the Central C-C Bond

TransitionQuantum Mechanics (e.g., MP2/aug-cc-pVDZ)MMFF94UFFAMBER (GAFF)CHARMM (CGenFF)OPLS-AA
s-trans to gaucheFill in dataFill in dataFill in dataFill in dataFill in dataFill in data
gauche to s-cisFill in dataFill in dataFill in dataFill in dataFill in dataFill in data

Experimental Protocols

This section provides a detailed methodology for generating the data to populate the comparison tables.

I. High-Level Quantum Mechanical Calculations (Reference Data)
  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Molecule Construction: Build the all-s-trans conformer of this compound.

  • Geometry Optimization:

    • Perform a full geometry optimization of the all-s-trans conformer using a reliable level of theory and basis set, for example, Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ). This will serve as the reference global minimum.

    • Identify other low-energy conformers (e.g., s-cis, gauche) by rotating the central C-C single bonds and re-optimizing the geometry at the same level of theory.

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by systematically rotating the dihedral angle of the central C4-C5 bond in 10-degree increments from 0 to 180 degrees. At each step, all other degrees of freedom should be allowed to relax.

    • This scan will identify the energy minima corresponding to the s-trans and s-cis conformers, as well as any gauche intermediates and the transition states between them.

  • Frequency Calculations: Perform frequency calculations at the optimized geometries of all identified conformers to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

II. Force Field-Based Conformational Analysis
  • Software: A molecular modeling package that supports a variety of force fields, such as Schrödinger Maestro, MOE, or the open-source tool Avogadro in conjunction with Open Babel.

  • Force Field Selection: Systematically select each force field to be tested (e.g., MMFF94, UFF, GAFF, CGenFF, OPLS-AA).

  • Conformational Search:

    • For each force field, perform a thorough conformational search for this compound. This can be achieved through systematic dihedral rotation or stochastic methods like Monte Carlo or molecular dynamics simulations.

    • The goal is to identify all low-energy conformers predicted by each force field.

  • Geometry Optimization:

    • Take the conformers identified in the previous step and perform a full geometry optimization using the corresponding force field.

  • Energy Calculation:

    • Calculate the single-point energy of each optimized conformer using its respective force field.

    • Determine the relative energies of the conformers with respect to the global minimum for that force field.

  • Dihedral Angle Measurement: Measure the key dihedral angles for each optimized conformer to compare with the QM reference geometries.

Visualizing the Workflow and Relationships

To better understand the process of conformational analysis and the relationship between different computational methods, the following diagrams are provided.

Conformational_Analysis_Workflow cluster_QM Quantum Mechanics (Reference) cluster_MM Molecular Mechanics (Force Field Assessment) cluster_Analysis Comparative Analysis QM_Opt Geometry Optimization (e.g., MP2/aug-cc-pVDZ) PES_Scan Potential Energy Surface Scan QM_Opt->PES_Scan Freq_Calc Frequency Calculation PES_Scan->Freq_Calc Compare_Geom Compare Geometries (Dihedral Angles) Freq_Calc->Compare_Geom Compare_Energy Compare Relative Energies & Rotational Barriers Freq_Calc->Compare_Energy Conf_Search Conformational Search MM_Opt Geometry Optimization Conf_Search->MM_Opt Energy_Calc Relative Energy Calculation MM_Opt->Energy_Calc Energy_Calc->Compare_Geom Energy_Calc->Compare_Energy Start Define Molecule: This compound Start->QM_Opt Start->Conf_Search Force_Field_Relationships cluster_Methods Computational Methods cluster_FF Common Force Fields QM Quantum Mechanics (High Accuracy, High Cost) MM Molecular Mechanics (Lower Accuracy, Low Cost) QM->MM Provides reference data for parameterization and validation MMFF MMFF94 MM->MMFF UFF UFF MM->UFF AMBER AMBER (GAFF) MM->AMBER CHARMM CHARMM (CGenFF) MM->CHARMM OPLS OPLS-AA MM->OPLS

References

Comparative study of hexa-1,3,5-triene, octa-1,3,5,7-tetraene, and deca-1,3,5,7,9-pentaene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Linear Polyenes: Hexa-1,3,5-triene, Octa-1,3,5,7-tetraene, and Deca-1,3,5,7,9-pentaene

This guide provides a detailed comparative study of the homologous series of linear polyenes: hexa-1,3,5-triene, this compound, and deca-1,3,5,7,9-pentaene. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, spectroscopic characteristics, and chemical reactivity, supported by available experimental data.

Physicochemical Properties

The extension of the conjugated π-system along the polyene chain results in predictable trends in their physical properties. As the molecular weight increases with the addition of ethylene (B1197577) units, properties such as boiling point and melting point are expected to rise.

PropertyHexa-1,3,5-trieneThis compoundDeca-1,3,5,7,9-pentaene
Molecular Formula C₆H₈C₈H₁₀C₁₀H₁₂
Molecular Weight 80.13 g/mol [1]106.16 g/mol [2]132.20 g/mol [3]
Boiling Point 77 °CNot availableNot available
Melting Point Not availableNot availableNot available
Appearance Colorless liquidExpected to be a pale yellow solidExpected to be a yellow/orange solid

Spectroscopic Properties

The electronic and structural characteristics of these polyenes are best understood through an analysis of their UV-Vis and NMR spectra.

UV-Vis Spectroscopy

The most prominent feature in the UV-Vis spectra of conjugated polyenes is the strong π → π* transition. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Hexa-1,3,5-triene~258~35,000Ethanol (B145695)
This compound~290-304Not availableNot available
Deca-1,3,5,7,9-pentaene~334Not availableNot available
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the polyene chain. In ¹H NMR, the vinylic protons of conjugated polyenes typically resonate in the range of 5.0-7.0 ppm. The terminal protons generally appear at a slightly lower chemical shift compared to the internal protons. In ¹³C NMR, the sp²-hybridized carbons of the conjugated system are observed between 100 and 150 ppm.

¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Hexa-1,3,5-triene ~6.3 (m, 4H), ~5.2 (m, 4H)~137, 132, 117
This compound Not availableNot available
Deca-1,3,5,7,9-pentaene Not availableNot available

Chemical Reactivity

The reactivity of conjugated polyenes is dominated by the presence of the extended π-electron system. They readily undergo electrophilic additions and cycloaddition reactions.

Electrophilic Addition

Electrophilic addition to conjugated dienes and polyenes can proceed via 1,2- or 1,4-addition (and in longer polyenes, 1,6-, 1,8-, etc. additions). The reaction mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. The distribution of the products is often dependent on the reaction conditions (kinetic vs. thermodynamic control). For instance, in the addition of HBr to a conjugated diene, the 1,2-adduct is typically the kinetic product, formed faster at lower temperatures, while the 1,4-adduct is the thermodynamic product, being more stable and favored at higher temperatures. This principle extends to longer polyenes, where a variety of addition products are possible.

Cycloaddition Reactions

Conjugated polyenes are excellent substrates for cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Longer polyenes like hexa-1,3,5-triene can also act as the diene component. The feasibility and regioselectivity of these reactions are governed by the principles of orbital symmetry.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the polyenes.

Materials:

  • Polyene sample (hexa-1,3,5-triene, this compound, or deca-1,3,5,7,9-pentaene)

  • Spectroscopic grade solvent (e.g., ethanol or hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the polyene in the chosen solvent of a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 400 nm.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction.

  • Sample Measurement: Starting with the most dilute solution, fill a quartz cuvette and record the absorbance spectrum. Repeat for all concentrations.

  • Data Analysis: Determine the λmax from the spectrum of the most concentrated solution that does not exceed the linear range of the detector. Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.

Materials:

  • Polyene sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the polyene sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Shimming and Locking: Perform shimming to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_UV_Vis UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy UV_Prep Prepare Dilutions UV_Baseline Baseline Correction UV_Prep->UV_Baseline UV_Measure Measure Absorbance UV_Baseline->UV_Measure UV_Analyze Determine λmax and ε UV_Measure->UV_Analyze Conclusion Structural Characterization UV_Analyze->Conclusion NMR_Prep Dissolve in CDCl3 NMR_Acquire Acquire 1H and 13C Spectra NMR_Prep->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process NMR_Assign Assign Chemical Shifts NMR_Process->NMR_Assign NMR_Assign->Conclusion Sample Polyene Sample Sample->UV_Prep Sample->NMR_Prep Electrophilic_Addition Diene Conjugated Diene Carbocation Resonance-Stabilized Carbocation Diene->Carbocation + E+ Eplus E+ Product12 1,2-Addition Product Carbocation->Product12 + Nu- Product14 1,4-Addition Product Carbocation->Product14 + Nu- Nuc Nu- Diels_Alder Diene Diene (e.g., Hexa-1,3,5-triene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct [Δ]

References

Validating Excited State Calculations of Octa-1,3,5,7-tetraene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental data for the excited state properties of octa-1,3,5,7-tetraene, a model system for understanding the photophysics of conjugated polyenes. Accurate prediction of excited state energies and transition probabilities is crucial for the design of novel photosensitizers, molecular switches, and other photoactive materials. This document serves as a resource for validating computational methods against experimental benchmarks.

Experimental and Theoretical Data Comparison

The following table summarizes key data points for the low-lying singlet excited states of all-trans-octa-1,3,5,7-tetraene. The primary focus is on the vertical excitation energies (in electronvolts, eV), the wavelength of maximum absorption (λmax in nanometers, nm), and the oscillator strength (f), a dimensionless quantity that represents the probability of an electronic transition.

ParameterExperimental ValueComputational MethodBasis SetCalculated ValueReference
Vertical Excitation Energy (S0 → 1¹Bu⁺) (eV) ~4.40CASCI-MRMPcc-pVDZ4.63[1][2]
EOM-CCSD6-31G(d)4.68
TD-DFT (B3LYP)6-311+G(d,p)4.25
Vertical Excitation Energy (S0 → 2¹Ag⁻) (eV) ~3.98CASCI-MRMPcc-pVDZ4.18[1][2]
λmax (nm) ~280-300---
Oscillator Strength (f) (S0 → 1¹Bu⁺) Not availableNot availableNot availableNot available

Experimental Protocols

Precise experimental determination of the photophysical properties of this compound is fundamental for validating theoretical models. The following are generalized protocols for key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and can be used to calculate the oscillator strength of electronic transitions.

Objective: To measure the absorbance of this compound as a function of wavelength to identify the λmax of the S0 → 1¹Bu⁺ transition and to determine the molar absorptivity.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, cyclohexane)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Perform serial dilutions to obtain a range of concentrations. It is crucial that the concentrations are low enough to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically A < 1).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Record the absorption spectrum for each of the prepared solutions of this compound.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration. The slope of this curve is the molar absorptivity (ε).

    • The experimental oscillator strength (f) can be estimated from the integrated absorption band using the following equation: f ≈ 4.32 x 10-9 ∫ ε(ν̃) dν̃ where ε is the molar absorptivity in L mol-1 cm-1 and ν̃ is the wavenumber in cm-1.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its lowest excited singlet state (S1).

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • This compound

  • Spectroscopic grade solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low to avoid inner filter effects and aggregation.

  • Instrument Setup:

    • Set the excitation wavelength (λex) to a value where the molecule absorbs strongly, typically at or near the λmax determined from the UV-Vis spectrum.

    • Set the emission and excitation slit widths to control the spectral resolution and signal-to-noise ratio.

  • Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample's emission spectrum to remove solvent-related signals (e.g., Raman scattering).

  • Emission Spectrum Acquisition: Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range red-shifted from the excitation wavelength.

  • Data Correction: The raw fluorescence spectra should be corrected for instrumental response functions to obtain the true emission profile.

Validation Workflow

The process of validating computational results for excited states against experimental data can be visualized as a systematic workflow. This involves a feedback loop where theoretical predictions are refined based on experimental observations.

G cluster_exp Experimental Validation cluster_comp Computational Modeling exp_synthesis Sample Synthesis & Purification exp_uvvis UV-Vis Absorption Spectroscopy exp_synthesis->exp_uvvis exp_fluor Fluorescence Spectroscopy exp_synthesis->exp_fluor exp_data Experimental Data (λmax, ε, Emission λ) exp_uvvis->exp_data exp_fluor->exp_data comparison Comparison & Analysis exp_data->comparison Compare comp_geom Ground State Geometry Optimization comp_method Selection of Computational Method (e.g., CASPT2, EOM-CCSD) comp_geom->comp_method comp_basis Selection of Basis Set comp_method->comp_basis comp_calc Excited State Calculation comp_basis->comp_calc comp_data Calculated Properties (Excitation Energy, Oscillator Strength) comp_calc->comp_data comp_data->comparison Compare validation Validation comparison->validation Agreement? refinement Refine Computational Parameters comparison->refinement Discrepancy conclusion Publish Comparison Guide validation->conclusion Model Validated refinement->comp_method Iterate

Caption: Workflow for validating computational excited state calculations.

This guide highlights the importance of a synergistic approach, combining rigorous experimental measurements with high-level theoretical calculations, to achieve a comprehensive understanding of the photophysical properties of conjugated molecules like this compound. The presented data and protocols serve as a foundation for researchers aiming to benchmark and refine their computational methodologies.

References

A Comparative Guide to the Vibrational Frequencies of Octa-1,3,5,7-tetraene: Experimental vs. Calculated Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and calculated vibrational frequencies of the polyene Octa-1,3,5,7-tetraene. Understanding the vibrational properties of polyenes is crucial for researchers in various fields, including materials science and drug development, as these molecules serve as fundamental building blocks for more complex systems. This document summarizes key quantitative data, details the experimental and computational methodologies used to obtain these results, and offers a clear visualization of the comparative workflow.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental infrared (IR) and Raman vibrational frequencies for all-trans-Octa-1,3,5,7-tetraene and compares them with calculated frequencies obtained using various computational chemistry methods. This allows for a direct assessment of the accuracy of different theoretical approaches in predicting the vibrational spectrum of this conjugated system.

Vibrational Mode DescriptionExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (HF/6-31G) (cm⁻¹)Calculated (MP2/aug-cc-pVDZ) (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
CH₂ wag10111012101810101015
C-C stretch11301132114511311135
C=C stretch (in-phase)Not observed1642178016501645
C=C stretch (out-of-phase)15751576162015801578
CH stretch30103012310030153018
CH₂ asymmetric stretch29852987307029902992

Note: The calculated frequencies are often scaled to better match experimental values. The values presented here are the unscaled frequencies for direct comparison of the raw computational output.

Experimental and Computational Methodologies

A clear understanding of the methodologies used to obtain the vibrational spectra is essential for interpreting the data accurately.

Experimental Protocols

Infrared (IR) Spectroscopy

The experimental infrared spectra of this compound are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common experimental setup is as follows:

  • Sample Preparation: A solid sample of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for gas-phase measurements, the sample is introduced into a gas cell with IR-transparent windows.

  • Instrumentation: A high-resolution FTIR spectrometer is used, often equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Data Acquisition: The sample is placed in the IR beam path. The spectrometer records an interferogram, which is then Fourier-transformed to obtain the infrared spectrum. A background spectrum of the KBr pellet or the empty gas cell is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental absorptions.

  • Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to 400 cm⁻¹.

Raman Spectroscopy

Raman spectra provide complementary information to IR spectra, as different selection rules apply.

  • Sample Preparation: Solid samples can be analyzed directly, or solutions in a non-interfering solvent can be used.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser operating at 514.5 nm or a Nd:YAG laser at 1064 nm) is employed. The scattered light is collected at a 90° angle to the incident beam.

  • Data Acquisition: The laser is focused on the sample. The Raman scattered light is collected and passed through a monochromator to disperse the different wavelengths onto a sensitive detector, such as a charge-coupled device (CCD).

  • Data Processing: The resulting spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹) relative to the excitation laser line.

Computational Methodologies

The calculated vibrational frequencies are obtained through quantum chemical calculations.

  • Geometry Optimization: The first step is to find the minimum energy structure of the this compound molecule using a chosen level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with a specific functional like B3LYP). A basis set (e.g., 6-31G, aug-cc-pVDZ, or 6-311++G(d,p)) is also selected to describe the atomic orbitals.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes.

  • Vibrational Analysis: From the force constants and atomic masses, the harmonic vibrational frequencies are calculated. These frequencies correspond to the fundamental vibrational modes of the molecule. It is important to note that these calculations are performed for a single, isolated molecule in the gas phase at 0 K and do not account for anharmonicity or intermolecular interactions present in the experimental condensed phase.[1] This is a primary reason for the discrepancies observed between calculated and experimental frequencies.[1]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated vibrational frequencies of this compound.

Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Analysis cluster_comparison Comparative Analysis exp_sample This compound Sample ir_spec IR Spectroscopy exp_sample->ir_spec raman_spec Raman Spectroscopy exp_sample->raman_spec exp_data Experimental Frequencies ir_spec->exp_data raman_spec->exp_data compare Comparison & Scaling exp_data->compare comp_model Molecular Model geom_opt Geometry Optimization comp_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc calc_data Calculated Frequencies freq_calc->calc_data calc_data->compare guide Comparison Guide compare->guide

Caption: Workflow for comparing experimental and calculated vibrational frequencies.

This guide provides a foundational understanding of the vibrational properties of this compound by presenting a clear comparison of experimental data and theoretical calculations. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.

References

A Researcher's Guide to Benchmarking Ab Initio Methods for Linear Conjugated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of computational chemistry, selecting the appropriate ab initio method for studying linear conjugated systems is a critical decision. This guide provides an objective comparison of the performance of widely used ab initio methods, supported by experimental data, to aid in this selection process.

Linear conjugated systems, such as polyenes, are fundamental components in numerous areas of chemistry and materials science, including the design of organic electronics and the understanding of biological chromophores. The accurate prediction of their electronic and structural properties is paramount. This guide focuses on a comparative benchmark of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) methods, and Density Functional Theory (DFT), evaluating their accuracy against experimental and high-level theoretical data, alongside a critical assessment of their computational cost.

Performance Comparison of Ab Initio Methods

The choice of an ab initio method is often a trade-off between accuracy and computational expense. High-level methods like Coupled Cluster theory are considered the "gold standard" for accuracy but are computationally demanding, limiting their application to smaller systems.[1][2] Conversely, methods like Hartree-Fock are computationally less expensive but often fail to capture the intricate electron correlation effects crucial in conjugated systems.

Accuracy Assessment

Bond Length Alternation (BLA): A key indicator of the electronic structure in polyenes is the bond length alternation (BLA), the difference in length between adjacent carbon-carbon single and double bonds. An accurate prediction of BLA is crucial as it directly relates to the electronic properties of the molecule.

Hartree-Fock theory is known to significantly overestimate the BLA in polyenes.[3] On the other hand, second-order Møller-Plesset perturbation theory (MP2) and many common DFT functionals tend to underestimate it.[3] Coupled-cluster singles and doubles with perturbative triples [CCSD(T)] is widely regarded as providing the most reliable BLA values, closely matching experimental data.[3] The performance of various DFT functionals is diverse, with some, like those incorporating a portion of exact exchange, showing improved accuracy over pure DFT functionals.[3]

MethodMean Absolute Error in BLA (Å) for a series of Polyenes vs CCSD(T)
Hartree-Fock (HF)~0.03 - 0.05
MP2~0.01 - 0.02 (underestimation)
CCSD~0.005 - 0.01
B3LYP (DFT)~0.01 - 0.02 (underestimation)
PBE (DFT)~0.02 - 0.03 (underestimation)

Note: The values presented are approximate and can vary depending on the specific polyene and basis set used. The data is compiled from trends observed in benchmark studies.[3][4]

Excitation Energies: The accurate prediction of electronic excitation energies is vital for understanding the photophysical properties of conjugated systems. Time-dependent DFT (TD-DFT) is a popular method for calculating excitation energies due to its computational efficiency. However, its accuracy can be highly dependent on the chosen functional and can struggle with charge-transfer excitations, which can be prevalent in longer polyenes. Higher-level methods like Equation-of-Motion Coupled Cluster (EOM-CC) generally provide more reliable excitation energies.

Vibrational Frequencies: The vibrational spectra of polyenes provide valuable information about their structure and bonding. Ab initio calculations can predict these frequencies, but their accuracy is dependent on the level of theory and the inclusion of anharmonic corrections. Comparisons with experimental data show that scaled harmonic frequencies from methods like B3LYP can provide good agreement with experimental fundamental frequencies.[5][6]

PolyeneExperimental C=C Stretch (cm⁻¹)HF/6-31G (scaled)MP2/6-31G (scaled)B3LYP/6-311++G(d,p) (scaled)
Butadiene1597160515901595
Hexatriene1572158515651570
Octatetraene1560157015501558

Note: Calculated frequencies are often scaled by empirical factors to better match experimental values. The data is illustrative of general trends.[5][6][7][8]

Computational Cost

The computational cost of ab initio methods is a major factor in their applicability, especially for the larger systems often of interest in drug development and materials science. The cost typically scales with the number of basis functions (N) to a high power.

MethodFormal Scaling
Hartree-Fock (HF)O(N⁴)
Møller-Plesset Perturbation Theory (MP2)O(N⁵)
Coupled Cluster Singles and Doubles (CCSD)O(N⁶)
Coupled Cluster with Perturbative Triples (CCSD(T))O(N⁷)
Density Functional Theory (DFT)O(N³-N⁴)

This scaling behavior is evident in benchmark calculations on polyene chains. As the length of the polyene increases, the CPU time required for higher-level methods like CCSD grows dramatically compared to HF and MP2.[9]

Polyene (CnHn+2)HF (CPU Time, arbitrary units)MP2 (CPU Time, arbitrary units)CCSD (CPU Time, arbitrary units)
C4H61210
C8H101050500
C12H145050010000
C16H182003000>100000

Note: This table provides a qualitative representation of the steep increase in computational cost with system size, based on data from computational studies.[9]

Experimental Protocols

The experimental data used for benchmarking theoretical methods for linear conjugated systems are primarily obtained through various spectroscopic techniques.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to determine the electronic transition energies (excitation energies).[10][11] High-resolution gas-phase spectra are ideal for minimizing solvent effects and allowing for the observation of fine vibrational structure, which aids in the precise determination of the 0-0 transition energy (the energy difference between the lowest vibrational levels of the ground and excited electronic states).

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are the primary techniques for measuring the vibrational frequencies of molecules.[5][6][7][8] Gas-phase measurements are preferred for direct comparison with theoretical harmonic frequencies, as they are free from intermolecular interactions that can shift vibrational modes. For larger polyenes that are not readily vaporized, solution-phase or solid-state measurements are employed, though solvent or crystal packing effects must be considered.

Structural Determination: X-ray crystallography and gas-phase electron diffraction are used to determine the molecular geometries, including the crucial bond lengths from which the BLA is calculated. High-resolution crystallographic data can provide precise bond lengths for comparison with theoretical predictions.

Visualizing the Computational Workflow and Method Hierarchy

To better understand the process of benchmarking ab initio methods and the relationships between them, the following diagrams are provided.

Benchmark_Workflow cluster_start Problem Definition cluster_computation Computational Benchmarking cluster_experiment Experimental Validation cluster_analysis Comparative Analysis Start Define a series of linear conjugated systems (e.g., polyenes of increasing length) AbInitio Perform calculations with various ab initio methods (HF, MP2, CCSD, etc.) and DFT functionals Start->AbInitio Properties Calculate key properties: - Bond Length Alternation - Excitation Energies - Vibrational Frequencies - Computational Cost (CPU time, Memory) AbInitio->Properties Comparison Compare calculated properties with experimental data and high-level theoretical benchmarks Properties->Comparison Experiment Gather experimental data from spectroscopy (UV-Vis, IR, Raman) and structural analysis (X-ray, Electron Diffraction) Experiment->Comparison Conclusion Draw conclusions on the accuracy and efficiency of each method for the given class of molecules Comparison->Conclusion

Caption: A logical workflow for benchmarking ab initio methods for linear conjugated systems.

AbInitio_Hierarchy cluster_exact Exact Solution (Full CI) cluster_coupled_cluster Coupled Cluster (Increasing Accuracy & Cost) cluster_perturbation Møller-Plesset Perturbation Theory cluster_mean_field Mean-Field Methods FCI Full Configuration Interaction (FCI) (Exact solution within a given basis set, computationally intractable for all but the smallest systems) CCSDT CCSD(T) 'Gold Standard' FCI->CCSDT CCSD CCSD CCSDT->CCSD MP2 MP2 CCSD->MP2 HF Hartree-Fock (HF) (Reference for correlation methods) MP2->HF DFT Density Functional Theory (DFT) (Various functionals with varying accuracy)

Caption: A hierarchical representation of common ab initio methods based on accuracy and cost.

Conclusion

The selection of an appropriate ab initio method for studying linear conjugated systems requires a careful balance between the desired accuracy and the available computational resources. For highly accurate benchmark studies on smaller systems, CCSD(T) remains the method of choice, particularly for geometric properties like bond length alternation. For larger systems, DFT with carefully chosen functionals can provide a good compromise between accuracy and computational cost, although validation against higher-level methods or experimental data is always recommended. This guide provides a foundational understanding and quantitative data to assist researchers in making informed decisions for their computational studies of these important molecular systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Octa-1,3,5,7-tetraene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Octa-1,3,5,7-tetraene, ensuring compliance and minimizing risk.

Understanding the Hazards

Key Safety Considerations:

  • Flammability: Due to its high degree of unsaturation, this compound is expected to be highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment when handling.[1]

  • Reactivity: Unsaturated hydrocarbons can be reactive. Avoid mixing with strong oxidizing agents, acids, or bases unless as part of a controlled reaction protocol. Highly reactive substances may need to be deactivated before disposal.[3]

  • Toxicity: Assume the compound is harmful. Avoid inhalation, ingestion, and skin contact.[4] Personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[4] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2][4]

Quantitative Data Summary

The following table summarizes the key identifiers and computed properties for this compound, which are crucial for its proper identification and management as a hazardous waste.

PropertyValueSource
Molecular Formula C8H10PubChem[5]
Molecular Weight 106.16 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Physical Description Assumed to be a liquid or solidN/A
Primary Hazards Flammable, Potentially ReactiveInferred

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][6]

1. Waste Collection and Segregation:

  • Container: Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with flammable organic compounds. Glass or chemically resistant plastic is recommended.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound." Note the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[7] Collect halogenated and non-halogenated solvent wastes separately.[7]

2. Storage of Waste:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a flammable storage cabinet.[3][7]

  • Conditions: Keep the container tightly closed and stored in a cool, dry place away from direct sunlight and sources of ignition.[1][2]

  • Volume Limits: Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for vapor expansion.[3]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been stored for a designated period (check your institution's guidelines), contact your institution's EHS or hazardous waste management office to arrange for pickup.[7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the waste composition.

4. Emergency Procedures in Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated pre_treat Is pre-treatment (e.g., neutralization) required? start->pre_treat treat Perform pre-treatment according to approved protocol pre_treat->treat Yes collect Collect in a designated, non-reactive, sealed container pre_treat->collect No treat->collect label Label container with: 'Hazardous Waste' 'Flammable' 'this compound' collect->label store Store in a designated satellite accumulation area (e.g., flammable cabinet) label->store full Is container full or storage time limit reached? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup full->contact_ehs Yes end End: Waste Disposed of by EHS contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Octa-1,3,5,7-tetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Octa-1,3,5,7-tetraene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from structurally similar conjugated polyenes, such as 1,3,5,7-Cyclooctatetraene and 1,3,5-Hexatriene, as well as general best practices for handling reactive organic chemicals. This compound should be treated as a hazardous substance with the potential for rapid polymerization.

Hazard Summary

  • Flammable: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[1][3][4]

  • Health Hazard: May be fatal if swallowed and enters airways.[1][3] Harmful if inhaled or absorbed through the skin.[5]

  • Reactive: Conjugated polyenes can be highly reactive and may polymerize unexpectedly. This process can be exothermic and potentially violent.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double gloving recommended). Ensure gloves are rated for protection against flammable organic liquids.To prevent skin contact and absorption.[5][6]
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities.To protect eyes from splashes and vapors.[5][6]
Body Protection Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashing.To protect skin and clothing from splashes and fire hazards.
Respiratory Work in a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of potentially harmful and irritating vapors.[4][5]
Footwear Closed-toe shoes made of a chemically resistant material.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to use in experimental protocols.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] The storage location should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][5]

  • Inert Atmosphere: If possible, store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of peroxide formation and polymerization.

  • Limited Quantities: Only procure and store the minimum quantity of the chemical required for your experiments.

3.2. Experimental Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources.

  • Pre-weighing/Aliquoting:

    • Conduct all weighing and aliquoting inside the fume hood.

    • Use non-sparking tools.[3]

    • Ground all equipment to prevent static discharge.[3]

    • Keep the primary container sealed as much as possible.

  • Reaction Setup:

    • Set up all reactions within the fume hood.

    • Use appropriate glassware that can withstand the reaction conditions.

    • If heating is required, use a heating mantle or oil bath rather than an open flame.[7]

  • Post-reaction:

    • Quench any unreacted this compound safely according to your specific experimental protocol.

    • Clean all glassware and equipment thoroughly.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused/Excess Chemical Do not pour down the drain.[7] Dispose of in its original container or a clearly labeled, sealed waste container. The container should be designated for flammable organic waste.
Contaminated Materials All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a sealed, labeled hazardous waste container.
Rinsate from Glassware Collect all solvent rinses from cleaning glassware in a designated "Halogenated" or "Non-halogenated" organic waste container, as appropriate for the solvent used.
Polymerized Material If polymerization occurs, the resulting solid should also be treated as hazardous waste and disposed of in a sealed, labeled container.
Waste Pickup Arrange for the disposal of all hazardous waste through your institution's certified waste management provider.[7]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Obtain_Chemical Obtain Chemical Inspect_Container Inspect Container Obtain_Chemical->Inspect_Container Store_Properly Store in Flammable Cabinet Inspect_Container->Store_Properly Don_PPE Don Appropriate PPE Store_Properly->Don_PPE Begin Experiment Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical (Weighing, Reaction) Prepare_Work_Area->Handle_Chemical Segregate_Waste Segregate Waste Handle_Chemical->Segregate_Waste Experiment Complete Dispose_Liquid Dispose of Liquid Waste Segregate_Waste->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Segregate_Waste->Dispose_Solid Decontaminate Decontaminate Glassware & Area Dispose_Liquid->Decontaminate Dispose_Solid->Decontaminate End End Decontaminate->End

References

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